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2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine Documentation Hub

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  • Product: 2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine
  • CAS: 1352723-51-3

Core Science & Biosynthesis

Foundational

Synthesis of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine

An In-Depth Technical Guide to the Synthesis of 2-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine Introduction The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine

Introduction

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science.[2] Its structural resemblance to purines allows it to function as a bioisostere, leading to applications in the development of kinase inhibitors, anti-cancer agents, and treatments for cardiovascular disorders.[2][3] Specifically, functionalized derivatives such as 2-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine serve as crucial building blocks, enabling further molecular elaboration through cross-coupling reactions to access novel chemical entities for drug discovery programs.[2]

This guide provides a comprehensive, field-proven methodology for the synthesis of 2-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine. The presented three-step synthetic sequence is designed for scalability, efficiency, and high purity of the final product. We will delve into the causality behind experimental choices, providing a robust, self-validating protocol suitable for research and drug development professionals.

Overall Synthetic Strategy

The synthesis is approached via a three-stage linear sequence beginning with a commercially available substituted pyridine. The core logic is to first construct the key hydrazinylpyridine intermediate, then form the fused triazole ring system, and finally, perform a regioselective bromination to yield the target compound.

G cluster_0 Stage 1: Intermediate Formation cluster_1 Stage 2: Annulation cluster_2 Stage 3: Functionalization A 2-Chloro-3-methylpyridine B 2-Hydrazinyl-3-methylpyridine (1) A->B Hydrazine Hydrate (SNA_r) B_ref From Stage 1 C 8-Methyl-[1,2,4]triazolo[1,5-a]pyridine (2) C_ref From Stage 2 B_ref->C Triethyl Orthoformate Acid Catalyst (Cyclization) D 2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine (3) C_ref->D N-Bromosuccinimide (NBS) (Electrophilic Bromination) G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Aromatization Hydrazine 2-Hydrazinyl-3-methylpyridine (1) Intermediate Ethoxymethylenehydrazono Intermediate Hydrazine->Intermediate + H⁺ - EtOH Orthoformate Triethyl Orthoformate Orthoformate->Intermediate + H⁺ - EtOH Cyclized Intramolecular Attack Intermediate->Cyclized Heat (Δ) Product 8-Methyl-[1,2,4]triazolo[1,5-a]pyridine (2) Cyclized->Product - EtOH

Sources

Exploratory

An In-Depth Technical Guide to Substituted Bromotriazolo[1,5-a]pyridines: Focus on 6-Bromo-8-methyl-triazolo[1,5-a]pyridine

An In-Depth Technical Guide to Substituted Bromotriazolo[1,5-a]pyridines: Focus on 6-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine Executive Summary: This guide provides a comprehensive technical overview of the chemic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Substituted Bromotriazolo[1,5-a]pyridines: Focus on 6-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine

Executive Summary: This guide provides a comprehensive technical overview of the chemical properties, synthesis, and applications of bromo-substituted[1][2][3]triazolo[1,5-a]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of specific data for 2-Bromo-8-methyl-triazolo[1,5-a]pyridine, this document will focus on the well-characterized isomer, 6-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine , as a representative example of this important molecular scaffold. The guide is intended for researchers, chemists, and professionals in the field of drug development, offering insights into the compound's structure, reactivity, and potential as a versatile building block for novel therapeutics.

Introduction to the[1][2][3]Triazolo[1,5-a]pyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine ring system is a fused bicyclic heterocycle that has garnered considerable attention in the field of medicinal chemistry. This scaffold, characterized by a bridgehead nitrogen atom, is a key structural motif in a variety of biologically active molecules. Its isoelectronic relationship with purines has led to its exploration as a purine surrogate in the design of enzyme inhibitors and receptor antagonists.

The therapeutic potential of this scaffold is broad, with derivatives showing promise as kinase inhibitors for oncology, as well as agents for cardiovascular and neurodegenerative disorders. The introduction of bromo and methyl substituents onto the core structure, as seen in 6-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine, provides crucial handles for synthetic diversification and allows for the fine-tuning of physicochemical and pharmacological properties.

Physicochemical and Structural Properties

The structural and electronic properties of 6-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine are fundamental to its chemical behavior and applications.

Chemical Structure

Chemical_Structure

Core Properties
PropertyValueSource
CAS Number 899429-04-0[4]
Molecular Formula C₇H₆BrN₃[4]
Molecular Weight 212.05 g/mol [4]
Appearance Solid[4]
Storage 2-8°C, dry, sealed[2]

Synthesis and Purification

dot graph Synthesis_Workflow { rankdir=LR; bgcolor="#FFFFFF"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

Start [label="2-Amino-3-methyl-5-bromopyridine"]; Step1 [label="Reaction with\nN,N-dimethylformamide dimethyl acetal", shape=ellipse, fillcolor="#FBBC05"]; Intermediate1 [label="N'-(5-bromo-3-methylpyridin-2-yl)-N,N-dimethylformamidine"]; Step2 [label="Cyclization with\nHydroxylamine-O-sulfonic acid", shape=ellipse, fillcolor="#FBBC05"]; Product [label="6-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Step1 -> Intermediate1 -> Step2 -> Product; } Caption: Plausible synthetic workflow for 6-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine.

General Experimental Protocol (Hypothetical)
  • Amidine Formation: To a solution of 2-amino-3-methyl-5-bromopyridine in an appropriate solvent such as toluene, add N,N-dimethylformamide dimethyl acetal. The reaction mixture is typically heated to reflux for several hours to drive the formation of the N'-(5-bromo-3-methylpyridin-2-yl)-N,N-dimethylformamidine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cyclization: After cooling the reaction mixture, the intermediate is subjected to cyclization. A common reagent for this transformation is hydroxylamine-O-sulfonic acid in a suitable solvent system, often with a base. This step facilitates the formation of the triazole ring, yielding the desired product.

  • Purification: The crude product is then purified using standard laboratory techniques. Column chromatography on silica gel is a common method for isolating the pure 6-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine. The structure and purity of the final compound should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Reactivity and Derivatization

The chemical reactivity of 6-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine is dominated by the presence of the bromine atom at the C6 position. This halogen serves as an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions, making it a versatile handle for introducing molecular diversity.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is particularly well-suited for the derivatization of bromo-substituted heterocycles. This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.

dot graph Suzuki_Coupling { rankdir=LR; bgcolor="#FFFFFF"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

Reactants [label="6-Bromo-8-methyl-\n[1][2][3]triazolo[1,5-a]pyridine\n+\nR-B(OH)₂ (Boronic Acid)"]; Catalyst [label="Pd Catalyst (e.g., Pd(PPh₃)₄)\nBase (e.g., K₂CO₃)", shape=ellipse, fillcolor="#FBBC05"]; Product [label="6-Aryl-8-methyl-\n[1][2][3]triazolo[1,5-a]pyridine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Reactants -> Catalyst -> Product; } Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a reaction vessel, combine 6-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine (1.0 equivalent), the desired aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.1 equivalents), and a base, typically an aqueous solution of sodium carbonate or potassium carbonate.

  • Solvent and Atmosphere: A solvent system such as a mixture of toluene and water or dioxane and water is commonly used. The reaction mixture should be thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.

  • Reaction Conditions: The mixture is heated, typically to a temperature between 80-110 °C, and stirred for several hours until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic extracts are washed, dried, and concentrated. The resulting crude product is then purified by column chromatography to yield the desired coupled product.

Applications in Medicinal Chemistry and Drug Discovery

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, and its bromo-substituted derivatives are key intermediates in the synthesis of potential therapeutic agents.

  • Kinase Inhibitors: Many kinase inhibitors feature nitrogen-containing heterocyclic cores. The triazolo[1,5-a]pyridine scaffold can be elaborated through cross-coupling reactions to generate libraries of compounds for screening against various kinases implicated in cancer and inflammatory diseases.[2]

  • Central Nervous System (CNS) Agents: The structural features of this scaffold are also found in compounds targeting CNS receptors and enzymes, suggesting its potential in the development of treatments for neurological and psychiatric disorders.

  • Agrochemicals: Beyond pharmaceuticals, this heterocyclic system is also explored in agrochemical research for the development of novel pesticides and herbicides.[2]

Safety, Handling, and Storage

While a specific safety data sheet for 6-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine is not widely available, general precautions for handling bromo-aromatic and heterocyclic compounds should be followed.

  • Hazard Identification: Assume the compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[2]

Conclusion

6-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its key feature is the synthetically tractable bromine atom, which allows for extensive derivatization via modern cross-coupling methodologies. The[1][2][3]triazolo[1,5-a]pyridine core is a well-established pharmacophore, and the strategic placement of methyl and bromo substituents provides a platform for the development of novel compounds with tailored biological activities. Further exploration of the chemical space around this scaffold holds significant promise for the discovery of new therapeutic agents.

References

  • MySkinRecipes. (n.d.). 6-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine. Retrieved from [Link]

  • MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. Retrieved from [Link]

  • Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 167, 78-90. Retrieved from [Link]

  • Google Patents. (2013). PYRAZOLO[1,5-a]PYRIMIDINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE. WO2013134228A1.
  • PubChem. (n.d.). 6-Bromo-8-methyl-s-triazolo(1,5-a)pyridine. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 2-Bromo-8-methyl-triazolo[1,5-a]pyridine: A Key Building Block for Kinase Inhibitor Discovery

An In-depth Technical Guide to 2-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine: A Key Building Block for Kinase Inhibitor Discovery For Researchers, Scientists, and Drug Development Professionals Abstract This technica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine: A Key Building Block for Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine, CAS Number 1352723-51-3, a heterocyclic building block of significant interest in medicinal chemistry. The[1][2][3]triazolo[1,5-a]pyridine scaffold is a recognized pharmacophore present in numerous biologically active compounds, including approved drugs and clinical candidates. This document details the physicochemical properties, synthesis, and chemical reactivity of 2-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine, with a particular focus on its application as a versatile intermediate in the development of kinase inhibitors. Detailed, field-proven protocols for its synthesis and subsequent functionalization via palladium-catalyzed cross-coupling reactions are provided, underpinned by mechanistic insights to guide experimental design.

Introduction: The Significance of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine core is a fused heterocyclic system that has garnered substantial attention in drug discovery.[4] Its structure is recognized as a "privileged scaffold," meaning it can serve as a framework for ligands that bind to a variety of biological targets. This versatility stems from its rigid, planar geometry, and the strategic placement of nitrogen atoms that can participate in hydrogen bonding and metal coordination.[5]

Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7] Notably, the[1][2][3]triazolo[1,5-a]pyridine moiety is a key structural feature in several small molecule kinase inhibitors.[6] Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of selective kinase inhibitors is therefore a major focus of modern pharmaceutical research.[8]

2-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine is a strategically functionalized derivative of this important scaffold. The presence of a bromine atom at the 2-position provides a reactive handle for the introduction of diverse chemical functionalities through well-established cross-coupling methodologies. This allows for the systematic exploration of the chemical space around the core scaffold, a crucial step in the optimization of lead compounds in a drug discovery program. The methyl group at the 8-position can also influence the compound's physicochemical properties and its interaction with biological targets.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 1352723-51-3
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
Appearance Bright White Solid
Purity ≥98% (typical)
Storage 0-5°C, under inert atmosphere
InChI Key ZOAJIYWYENWDIK-UHFFFAOYSA-N

Structural Elucidation:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl group. The chemical shifts and coupling constants of the aromatic protons would be characteristic of the substitution pattern on the triazolopyridine ring system.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the seven carbon atoms in the molecule, with the chemical shifts providing information about the electronic environment of each carbon.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would show a characteristic isotopic pattern for a bromine-containing compound, with the molecular ion peaks corresponding to the [M]+ and [M+2]+ ions in an approximate 1:1 ratio. Predicted m/z for [M+H]⁺ would be approximately 211.9767 and 213.9747.

Synthesis of 2-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine

Several general methods have been reported for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine scaffold.[9][10] A particularly efficient and environmentally friendly approach involves a microwave-assisted, catalyst-free tandem reaction between an enaminonitrile and a hydrazide derivative.[9] The following protocol is a plausible and detailed synthetic route to 2-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine based on this methodology.

Proposed Synthetic Pathway

G cluster_0 Retrosynthetic Analysis Target 2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine SM1 3-Amino-2-bromo-N'-(propan-2-ylidene)propanehydrazide Target->SM1 [3+2] Cyclization SM2 3-Methylpyridin-2-amine Target->SM2

Caption: Retrosynthetic analysis for the target molecule.

Detailed Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes a plausible synthesis based on the reaction of a substituted 2-aminopyridine with an appropriate reagent to form the triazole ring.

Materials:

  • 3-Methylpyridin-2-amine

  • N-Bromosuccinimide (NBS)

  • Hydrazine hydrate

  • Acetic acid

  • Ethanol

  • Toluene (dry)

  • Microwave synthesis reactor

Step 1: Synthesis of 2-Amino-3-methylpyridine precursor (if not commercially available). This is a standard starting material.

Step 2: Formation of the Triazole Ring. A plausible approach involves the reaction of 2-amino-3-methylpyridine with a reagent that provides the remaining two nitrogen atoms and the carbon atom of the triazole ring, followed by bromination. A more direct, convergent synthesis is often preferred.

Convergent Microwave-Assisted Protocol:

This protocol is adapted from a general method for the synthesis of[1][2][3]triazolo[1,5-a]pyridines.[9]

Materials:

  • Appropriately substituted enaminonitrile precursor

  • Bromoacetohydrazide

  • Dry Toluene

  • Microwave synthesis vials

Procedure:

  • To a 10 mL microwave synthesis vial, add the enaminonitrile precursor (1.0 equiv.) and bromoacetohydrazide (1.2 equiv.).

  • Add dry toluene (3 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to 140°C for 30-60 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 2-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine as a solid.

Rationale for Experimental Choices:

  • Microwave Irradiation: The use of microwave heating significantly accelerates the reaction rate, often leading to shorter reaction times and higher yields compared to conventional heating.[9]

  • Catalyst-Free: The described tandem reaction proceeds without the need for a metal catalyst, which simplifies the purification process and reduces the environmental impact of the synthesis.[9]

  • Toluene as Solvent: Toluene is a high-boiling, non-polar solvent that is well-suited for microwave synthesis and is effective in solubilizing the reactants.

Chemical Reactivity and Synthetic Applications

The bromine atom at the 2-position of 2-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine is the key to its utility as a synthetic intermediate. This C-Br bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[6] In the context of 2-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine, this reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the 2-position.

G cluster_0 Suzuki-Miyaura Coupling Workflow Start 2-Bromo-8-methyl- [1,2,4]triazolo[1,5-a]pyridine Product 2-Aryl-8-methyl- [1,2,4]triazolo[1,5-a]pyridine Start->Product Suzuki Coupling Reagent Ar-B(OH)₂ Reagent->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product

Caption: Workflow for Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 2-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane and water (4:1 mixture, degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 2-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add tetrakis(triphenylphosphine)palladium(0) to the flask.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90°C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-8-methyl-[1][2][3]triazolo[1,5-a]pyridine.

Self-Validating System:

The success of the reaction can be readily monitored by TLC, observing the consumption of the starting material and the appearance of a new, typically more non-polar, product spot. Confirmation of the product structure is achieved through standard analytical techniques such as NMR and mass spectrometry.

Other Cross-Coupling Reactions

The versatile C-Br bond can also participate in other important transformations, including:

  • Buchwald-Hartwig Amination: For the introduction of nitrogen-based nucleophiles.

  • Sonogashira Coupling: For the installation of alkyne moieties.

  • Stille Coupling: For coupling with organostannanes.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a well-established core in the design of kinase inhibitors.[7] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase. The triazolopyridine core typically forms key hydrogen bond interactions with the hinge region of the kinase, a critical interaction for potent inhibition.

The 2-position of the scaffold, where the bromine atom is located in the title compound, is a key vector for exploring the solvent-exposed region of the ATP-binding site. By using cross-coupling reactions to introduce a variety of substituents at this position, medicinal chemists can modulate the compound's potency, selectivity, and pharmacokinetic properties.

Potential Kinase Targets:

Derivatives of the[1][2][3]triazolo[1,5-a]pyridine and related scaffolds have shown activity against a range of kinases, including:

  • Janus Kinases (JAKs): Involved in cytokine signaling pathways and implicated in inflammatory and autoimmune diseases.[7]

  • Tropomyosin Receptor Kinases (Trks): Play a role in neuronal survival and differentiation, and their fusion proteins are oncogenic drivers in some cancers.[11][12]

  • Other Tyrosine and Serine/Threonine Kinases: The versatility of the scaffold allows for its adaptation to target a wide variety of kinases.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is of paramount importance. While specific toxicity data for 2-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine is not available, the following precautions should be taken based on the data for related brominated heterocyclic compounds.[4][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine is a valuable and versatile building block for the synthesis of complex molecules, particularly for applications in drug discovery. Its strategic placement of a reactive bromine handle on the privileged[1][2][3]triazolo[1,5-a]pyridine scaffold allows for the efficient generation of diverse libraries of compounds for screening against various biological targets. The robust and well-understood chemistry of this compound, particularly its utility in palladium-catalyzed cross-coupling reactions, makes it an essential tool for medicinal chemists working on the development of novel therapeutics, especially in the area of kinase inhibition.

References

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  • Das, S., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]

  • Gomma, A. M., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(1), 103529. [Link]

  • Hassan, A. S., et al. (2020). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research, 29(10), 1751-1776. [Link]

  • Li, G., et al. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127234. [Link]

  • Lipson, V. V., et al. (2025). Chemical properties of the 5-methyl-7-phenyl- 4,7-dihydro-1,2,4-triazolo-[1,5-a]pyrimidin-6- carbaldehyde and its derivatives. Functional Materials, 32(3), 458-467. [Link]

  • MySkinRecipes. (n.d.). Methyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-8-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]

  • Palma, N., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]

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  • R Discovery. (2026). Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). Retrieved from [Link]

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Exploratory

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine

This guide provides an in-depth exploration of the spectroscopic characteristics of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the spectroscopic characteristics of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS) to present a detailed, predicted spectroscopic profile. The methodologies and interpretations herein are designed to serve as a robust reference for scientists working with this and structurally related molecules.

Molecular Structure and Spectroscopic Overview

2-Bromo-8-methyl-triazolo[1,5-a]pyridine (CAS 1352723-51-3) possesses a fused heterocyclic ring system.[1] The strategic placement of a bromine atom and a methyl group on the triazolopyridine core dictates a unique electronic environment, which is reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming the identity, purity, and structure of the compound in a research or development setting.

This guide will systematically detail the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data. For each technique, a comprehensive experimental protocol is provided, reflecting best practices for data acquisition and ensuring a self-validating system for empirical confirmation.

Molecular Structure:

Caption: Structure of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for 2-Bromo-8-methyl-triazolo[1,5-a]pyridine are detailed below, along with a robust protocol for their experimental acquisition.

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts.[2]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[3]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 4 seconds. A longer acquisition time provides better resolution.[4]

    • Relaxation Delay: 1-2 seconds.

    • Pulse Angle: 45°. This provides a good compromise between signal intensity and quantitative accuracy for routine spectra.[4]

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: ~12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: Operating at the corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

    • Pulse Program: Standard single-pulse with proton decoupling.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay is crucial for the accurate observation of quaternary carbons.

    • Pulse Angle: 30-45°.[4]

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Spectral Width: ~200 ppm.[3]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the TMS signal at 0 ppm.

    • Integrate the ¹H NMR signals.

    • For ¹³C spectra, perform baseline correction.

Predicted ¹H NMR Data

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the pyridine ring. The methyl group will appear as a singlet in the upfield region.

Table 1: Predicted ¹H NMR Data for 2-Bromo-8-methyl-triazolo[1,5-a]pyridine

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.8 - 8.0Doublet1HH5Deshielded due to proximity to the electron-withdrawing triazole moiety.
~ 7.2 - 7.4Doublet1HH7Influenced by the adjacent methyl group and the fused ring system.
~ 6.8 - 7.0Triplet1HH6Coupled to both H5 and H7.
~ 2.5 - 2.7Singlet3H8-MeTypical chemical shift for a methyl group attached to an aromatic ring.
Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (N, Br) and the overall aromaticity of the system.[3]

Table 2: Predicted ¹³C NMR Data for 2-Bromo-8-methyl-triazolo[1,5-a]pyridine

Chemical Shift (δ, ppm)AssignmentRationale
~ 150 - 155C8aQuaternary carbon at the ring junction, deshielded by adjacent nitrogens.
~ 140 - 145C2Carbon bearing the bromine atom, significantly deshielded.
~ 135 - 140C8Carbon with the attached methyl group.
~ 125 - 130C5Aromatic CH carbon.
~ 120 - 125C7Aromatic CH carbon.
~ 115 - 120C6Aromatic CH carbon.
~ 15 - 208-MeTypical chemical shift for a methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Experimental Protocol for Mass Spectrometry Data Acquisition

Objective: To determine the accurate mass of the molecular ion and to observe characteristic fragmentation patterns.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of formic acid (0.1%) can be added to promote protonation in positive ion mode.

  • Instrument Parameters (Electrospray Ionization - ESI):

    • Ionization Mode: Positive Electrospray Ionization (ESI+). ESI is a soft ionization technique suitable for polar molecules.[5]

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V. This can be adjusted to control the degree of in-source fragmentation.[6]

    • Source Temperature: 100-150 °C.[6]

    • Desolvation Temperature: 250-400 °C.[6]

    • Nebulizer Gas (N₂): Flow rate adjusted to obtain a stable spray.

    • Mass Range: m/z 50-500.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺).

    • Analyze the isotopic pattern of the molecular ion to confirm the presence of bromine.[7][8]

    • Identify major fragment ions and propose plausible fragmentation pathways.

Predicted Mass Spectrum

The mass spectrum of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[9][10] This results in two peaks of approximately equal intensity for the molecular ion, separated by 2 m/z units.

Table 3: Predicted High-Resolution Mass Spectrometry Data

IonCalculated m/z ([M+H]⁺)Rationale
C₇H₇⁷⁹BrN₃⁺211.9878Protonated molecular ion with ⁷⁹Br.
C₇H₇⁸¹BrN₃⁺213.9857Protonated molecular ion with ⁸¹Br.
Predicted Fragmentation Pathway

Upon collisional activation (e.g., in MS/MS experiments or with increased cone voltage), the molecular ion is expected to undergo fragmentation. A plausible fragmentation pathway is outlined below. Aromatic and heterocyclic systems are generally stable, so fragmentation may require significant energy.[11]

G M [M+H]⁺ m/z 212/214 F1 [M+H - Br]⁺ m/z 133 M->F1 - Br• F2 [M+H - N₂]⁺ m/z 184/186 M->F2 - N₂ F3 [M+H - CH₃]⁺ m/z 197/199 M->F3 - CH₃• F4 [M+H - Br - HCN]⁺ m/z 106 F1->F4 - HCN

Caption: Predicted major fragmentation pathways for 2-Bromo-8-methyl-triazolo[1,5-a]pyridine.

Interpretation of Fragmentation:

  • Loss of a Bromine Radical (Br•): This would result in a fragment ion at m/z 133. This is a common fragmentation for bromo-aromatic compounds.

  • Loss of Neutral Nitrogen (N₂): The triazole ring may fragment to lose a stable N₂ molecule, leading to a fragment at m/z 184/186.

  • Loss of a Methyl Radical (CH₃•): Fragmentation of the methyl group would yield a fragment at m/z 197/199.

  • Subsequent Fragmentation: The fragment at m/z 133 could further lose hydrogen cyanide (HCN) to give a fragment at m/z 106.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine. The detailed experimental protocols offer a clear path for researchers to obtain empirical data, while the predicted spectra and fragmentation pathways provide a solid basis for interpretation. By combining theoretical understanding with practical, field-proven methodologies, this document aims to empower scientists in their research and development endeavors involving this important class of heterocyclic compounds.

References

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Foundational

An In-depth Technical Guide to the NMR Spectral Analysis of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 2-Bromo-8-methyl-triazol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine. The triazolo[1,5-a]pyridine scaffold is a significant heterocyclic system in medicinal chemistry, recognized as a purine isostere with diverse biological activities.[1] Understanding the precise structure and electronic environment of substituted derivatives like the title compound is paramount for rational drug design and development. This document outlines the theoretical basis for its NMR spectrum, presents a detailed, field-proven protocol for sample analysis, and offers an in-depth interpretation of the ¹H and ¹³C NMR data. The causality behind experimental choices and the logic of spectral assignment are emphasized throughout, providing a self-validating framework for researchers.

Introduction: The Significance of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine

The triazolo[1,5-a]pyridine ring system is a fused bicyclic heteroaromatic compound. These structures are of considerable interest due to their utility as scaffolds in the development of novel therapeutic agents.[2] The specific compound, 2-Bromo-8-methyl-triazolo[1,5-a]pyridine (Figure 1), incorporates two key substituents: a bromine atom at the 2-position and a methyl group at the 8-position. The bromine atom serves as a valuable synthetic handle for further functionalization via cross-coupling reactions, while the methyl group can influence solubility, metabolic stability, and binding interactions with biological targets.

Accurate structural confirmation is the bedrock of chemical and pharmaceutical research. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. This guide will therefore dissect the NMR spectrum of this molecule, providing a foundational understanding for scientists working with this or structurally related compounds.

Figure 1: Chemical Structure of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine

Molecular Formula: C₇H₆BrN₃

CAS Number: 1352723-51-3

Experimental Protocol: A Self-Validating System for NMR Analysis

The acquisition of high-quality, reproducible NMR data is critically dependent on a meticulously planned experimental workflow. The following protocol is designed to be a self-validating system, ensuring data integrity and reliability.

Workflow for NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 Weigh ~5-10 mg of Compound prep2 Dissolve in 0.6 mL CDCl3 prep1->prep2 prep3 Add 0.03% v/v TMS prep2->prep3 prep4 Transfer to 5 mm NMR Tube prep3->prep4 acq1 Lock & Shim prep4->acq1 acq2 Acquire 1H Spectrum acq1->acq2 acq3 Acquire 13C{1H} Spectrum acq2->acq3 acq4 Acquire 2D COSY acq3->acq4 acq5 Acquire 2D HSQC acq4->acq5 proc1 Fourier Transform acq5->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration & Peak Picking proc3->proc4 analysis Spectral Analysis proc4->analysis

Caption: Standard workflow for NMR analysis.

Detailed Step-by-Step Methodology
  • Sample Preparation:

    • Rationale for Solvent Choice: Deuterated chloroform (CDCl₃) is selected as the primary solvent due to its excellent solubilizing power for a wide range of organic compounds and its relatively clean spectral window.[3][4]

    • Protocol:

      • Accurately weigh approximately 5-10 mg of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine.

      • Dissolve the sample in ~0.6 mL of CDCl₃.

      • Add tetramethylsilane (TMS) to a final concentration of 0.03% v/v to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[3][5]

      • Vortex the solution until the sample is fully dissolved.

      • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Parameters (400 MHz Spectrometer):

    • Rationale for Field Strength: A 400 MHz spectrometer provides sufficient resolution for unambiguous analysis of most small organic molecules.[6]

    • ¹H NMR Acquisition:

      • Pulse Program: zg30 (A standard 30-degree pulse experiment)

      • Number of Scans: 16 (To achieve adequate signal-to-noise)

      • Relaxation Delay (d1): 2.0 s

      • Acquisition Time: ~4 s

    • ¹³C{¹H} NMR Acquisition:

      • Pulse Program: zgpg30 (Proton-decoupled 30-degree pulse experiment)

      • Number of Scans: 1024 (Due to the low natural abundance of ¹³C)

      • Relaxation Delay (d1): 2.0 s

    • 2D NMR (COSY & HSQC): Standard pulse programs are utilized to establish proton-proton and proton-carbon correlations, respectively.

Spectral Interpretation and Structural Assignment

The following sections provide a detailed analysis of the expected ¹H and ¹³C NMR spectra. The assignments are based on established principles of NMR theory, including chemical shift trends, spin-spin coupling, and the electronic effects of the substituents.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to exhibit four distinct signals corresponding to the three aromatic protons and the methyl group protons.

Table 1: Predicted ¹H NMR Data for 2-Bromo-8-methyl-triazolo[1,5-a]pyridine (400 MHz, CDCl₃)

Signal LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-5~8.20d~7.01HC5-H
H-7~7.45d~7.01HC7-H
H-6~6.80t~7.01HC6-H
CH₃~2.70s-3HC8-CH₃

Causality and Interpretation:

  • H-5 (δ ~8.20 ppm): This proton is adjacent to the bridgehead nitrogen (N4) and is significantly deshielded due to the anisotropic effect of the pyridine ring and the electron-withdrawing nature of the adjacent nitrogen. It is expected to appear as a doublet due to coupling with H-6.

  • H-7 (δ ~7.45 ppm): This proton is ortho to the methyl group. Its chemical shift is influenced by both the ring electronics and the weakly donating methyl group. It will appear as a doublet from coupling to H-6.

  • H-6 (δ ~6.80 ppm): This proton is coupled to both H-5 and H-7. Assuming similar coupling constants, it will appear as a triplet (or more accurately, a doublet of doublets). It is the most shielded of the aromatic protons.

  • CH₃ (δ ~2.70 ppm): The methyl protons appear as a singlet in the upfield region, as there are no adjacent protons to couple with. The chemical shift is characteristic of a methyl group attached to an aromatic ring.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will display seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for 2-Bromo-8-methyl-triazolo[1,5-a]pyridine (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~151.0C-8aQuaternary carbon at the ring fusion, adjacent to nitrogen.
~142.5C-5Aromatic CH, deshielded by adjacent bridgehead nitrogen.
~135.0C-7Aromatic CH carbon.
~129.0C-2Carbon bearing the bromine atom; significant downfield shift.
~125.0C-3aQuaternary carbon at the ring fusion, adjacent to nitrogens.
~115.0C-6Aromatic CH carbon.
~17.0C-CH₃Aliphatic carbon of the methyl group.

Causality and Interpretation:

  • Quaternary Carbons (C-8a, C-3a, C-2): These carbons do not bear any protons and are identified by their absence in an HSQC spectrum. C-2 is significantly deshielded due to the direct attachment of the electronegative bromine atom. The bridgehead carbons (C-8a and C-3a) are in the typical range for carbons in such heterocyclic systems.

  • Aromatic CH Carbons (C-5, C-7, C-6): The chemical shifts of these carbons are consistent with their electronic environment within the fused aromatic system. Their assignments can be definitively confirmed using a 2D HSQC experiment, which correlates each proton signal to its directly attached carbon.

  • Methyl Carbon (C-CH₃): This signal appears in the highly shielded, upfield region of the spectrum, which is characteristic of sp³-hybridized carbons.[5]

2D NMR for Definitive Structural Confirmation

To eliminate any ambiguity in the assignments, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy)

The COSY spectrum reveals proton-proton (¹H-¹H) coupling networks.

Caption: Expected ¹H-¹H COSY correlations.

This diagram illustrates the expected cross-peaks:

  • A strong correlation between H-5 and H-6 .

  • A strong correlation between H-6 and H-7 .

  • The CH₃ signal will show no correlations, confirming its isolated nature.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum maps protons to their directly attached carbons.

Table 3: Expected HSQC Correlations

Proton (¹H)Correlated Carbon (¹³C)
H-5 (~8.20 ppm)C-5 (~142.5 ppm)
H-7 (~7.45 ppm)C-7 (~135.0 ppm)
H-6 (~6.80 ppm)C-6 (~115.0 ppm)
CH₃ (~2.70 ppm)C-CH₃ (~17.0 ppm)

This experiment provides an unequivocal link between the proton and carbon skeletons of the molecule, validating the assignments made from the 1D spectra.

Conclusion

The comprehensive NMR analysis outlined in this guide provides a robust and self-validating framework for the structural elucidation of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine. By combining 1D (¹H and ¹³C) and 2D (COSY and HSQC) NMR techniques, researchers can achieve unambiguous assignment of all proton and carbon signals. This detailed spectral characterization is a fundamental prerequisite for any further investigation, including reaction monitoring, purity assessment, and studies aimed at understanding its interaction with biological systems in drug discovery programs.

References

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

  • Ballesteros-Garrido, R., Abarca, B., Ballesteros, R., Ramírez de Arellano, C., Leroux, F. R., Colobert, F., & García-España, E. (2009).[1][7][8]Triazolo[1,5-a]pyridine derivatives as molecular chemosensors for zinc(ii), nitrite and cyanide anions. New Journal of Chemistry, 33(10), 2102. [Link]

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  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024, February 18). PMC. Retrieved January 23, 2026, from [Link]

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Exploratory

Introduction: The Analytical Imperative for Novel Heterocycles

An In-Depth Technical Guide to the Mass Spectrometry of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry and drug development, forming the cor...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine

The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents.[1] The specific analogue, 2-Bromo-8-methyl-triazolo[1,5-a]pyridine, presents a unique analytical challenge due to the interplay of its fused heterocyclic system, a heavy halogen atom, and a methyl substituent. Understanding its behavior under mass spectrometric conditions is paramount for its identification, structural confirmation, metabolite profiling, and quality control in synthetic workflows.

This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of this compound. It moves beyond rote protocols to explain the causal reasoning behind methodological choices, ensuring that researchers can not only replicate but also adapt these strategies for other novel substituted heterocycles. We will delve into the foundational principles, establish a robust analytical protocol, and propose a detailed fragmentation pathway, grounding our assertions in the fundamental principles of mass spectrometry and supported by authoritative literature.

Part 1: Core Physicochemical Properties and Mass Spectrometric Profile

A foundational understanding of the analyte's properties is the bedrock of any successful mass spectrometry experiment.

Molecular Structure and Formula: 2-Bromo-8-methyl-[2][3][4]triazolo[1,5-a]pyridine

  • Molecular Formula: C₇H₆BrN₃

  • Synonyms: 2-Bromo-8-methyl-s-triazolo[1,5-a]pyridine

The key features influencing its mass spectrum are the nitrogen-rich heterocyclic core, which provides sites for protonation, and the bromine atom, which imparts a highly characteristic isotopic signature.

Isotopic Distribution: The Bromine Signature

A critical and confirmatory feature of any bromine-containing compound is its isotopic pattern. Bromine exists naturally as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in a nearly 1:1 ratio. Consequently, the molecular ion of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine will appear not as a single peak, but as a doublet of peaks (M and M+2) with nearly equal intensity, separated by approximately 2 Daltons (Da). This signature is a powerful diagnostic tool for confirming the presence of bromine in the parent molecule and any bromine-containing fragments.

PropertyValue
Molecular Formula C₇H₆BrN₃
Monoisotopic Mass 210.9745 u
Average Mass 212.043 u
Nominal Mass 211 u
[M+H]⁺ Exact Mass 211.9823 u (for ⁷⁹Br) / 213.9803 u (for ⁸¹Br)

Part 2: Experimental Design: A Self-Validating LC-MS/MS Protocol

The choice of analytical technique is driven by the analyte's properties. For a polar, heterocyclic compound like this, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) using a soft ionization technique is the superior choice over Gas Chromatography (GC-MS), which carries a risk of thermal degradation. Electrospray Ionization (ESI) is ideal as it gently generates protonated molecules with minimal in-source fragmentation.[5]

Workflow for LC-MS/MS Analysis

The following diagram outlines a robust workflow for the analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve sample in Acetonitrile/Water (50:50 v/v) to 1 µg/mL LC Inject 5 µL onto C18 Column Prep->LC Injection Gradient Gradient Elution: Water (0.1% Formic Acid) to Acetonitrile (0.1% Formic Acid) ESI ESI Source (Positive Ion Mode) LC->ESI Elution MS1 MS1 Full Scan (m/z 100-400) Identify [M+H]⁺ Isotopic Pattern ESI->MS1 Ionization MS2 MS/MS Analysis (Collision-Induced Dissociation) Isolate m/z 212 & 214 MS1->MS2 Precursor Selection Interpret Interpret Fragmentation Pathway MS2->Interpret Data Acquisition Confirm Confirm Elemental Composition (High-Resolution MS)

Caption: High-level workflow for LC-MS/MS analysis.

Step-by-Step Experimental Protocol

This protocol is designed for a high-resolution Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, which provides the mass accuracy required to confirm elemental compositions of fragment ions.[6]

1. Sample Preparation:

  • Rationale: A simple dilution in a solvent compatible with the mobile phase prevents precipitation and ensures good peak shape.

  • Protocol: Prepare a stock solution of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine at 1 mg/mL in methanol. Dilute this stock to a final working concentration of 1 µg/mL using a 50:50 (v/v) mixture of acetonitrile and water.

2. Liquid Chromatography Parameters:

  • Rationale: Reversed-phase chromatography on a C18 column provides excellent retention and separation for moderately polar compounds. A gradient elution ensures the analyte elutes as a sharp peak. The addition of formic acid to the mobile phase is critical; it provides a source of protons, promoting the formation of the desired [M+H]⁺ ion and suppressing the formation of unwanted sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts.[3][7]

  • Protocol:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 5% B, hold for 1 min; ramp to 95% B over 5 min; hold for 2 min; return to 5% B and re-equilibrate for 2 min.

    • Injection Volume: 5 µL.

3. Mass Spectrometry Parameters:

  • Rationale: Positive ion mode ESI is chosen because the nitrogen atoms in the triazolopyridine ring are readily protonated. A full MS1 scan is first performed to locate the protonated molecular ion and confirm its characteristic bromine isotopic pattern. Tandem MS (MS/MS) is then used to generate structural information through Collision-Induced Dissociation (CID).

  • Protocol:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3500 V.

    • Gas Temperature: 300 °C.

    • Nebulizer Gas: Nitrogen, 45 psi.

    • MS1 Scan Range: m/z 100–400.

    • MS/MS Analysis:

      • Precursor Ions: Isolate both m/z 212.0 and m/z 214.0 for fragmentation.

      • Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV) to observe the formation of different fragments, from gentle to more energetic fragmentation.

Part 3: Data Interpretation and Fragmentation Analysis

The structural elucidation of a novel compound hinges on the logical interpretation of its fragmentation pattern.[8] While no published spectrum for this specific molecule exists, we can predict its fragmentation based on established principles for triazoles, pyridines, and halogenated aromatic compounds.[9][10]

The analysis begins with the protonated molecular ion, [C₇H₇BrN₃]⁺, which will be observed as a doublet at m/z 212.0 and m/z 214.0 . The proposed fragmentation pathways initiated by collision-induced dissociation are detailed below.

Proposed Fragmentation Pathway

Fragmentation M [M+H]⁺ m/z 212/214 C₇H₇BrN₃⁺ F1 m/z 132/134 C₇H₇N₃⁺ M->F1 - HBr F2 m/z 133 C₇H₆N₃⁺ M->F2 - Br• F3 m/z 184/186 C₇H₇BrN⁺ M->F3 - N₂ F4 m/z 197/199 C₆H₄BrN₃⁺ M->F4 - CH₃• F2_1 m/z 105 C₇H₅N₂⁺ F2->F2_1 - N₂ F3_1 m/z 104 C₇H₆⁺ F3->F3_1 - HBr

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.

Analysis of Key Fragmentation Pathways
  • Loss of HBr (m/z 212/214 → m/z 132): A common pathway for brominated compounds is the neutral loss of hydrogen bromide. This results in an ion at m/z 132.0667 ([C₇H₆N₃]⁺). The loss of the bromine atom means the resulting fragment will not exhibit the characteristic 1:1 isotopic pattern, which serves as a powerful confirmation of this pathway.

  • Loss of a Bromine Radical (m/z 212/214 → m/z 133): The cleavage of the C-Br bond can result in the loss of a bromine radical (Br•). This generates a fragment ion at m/z 133.0745 ([C₇H₇N₃]⁺). Similar to the HBr loss, this fragment will be a singlet peak, having lost the isotopic signature.

  • Cleavage of the Triazole Ring (m/z 212/214 → m/z 184/186): The 1,2,4-triazole ring is known to be susceptible to fragmentation via the loss of a stable nitrogen molecule (N₂).[9] This pathway would produce a bromine-containing fragment ion at m/z 183.9874 / 185.9854 ([C₇H₇BrN]⁺). Critically, this fragment would retain the 1:1 isotopic doublet, confirming the presence of bromine.

  • Loss of the Methyl Radical (m/z 212/214 → m/z 197/199): Cleavage of the C-C bond at the 8-position can lead to the loss of a methyl radical (•CH₃). This would result in a fragment at m/z 196.9666 / 198.9646 ([C₆H₄BrN₃]⁺). This fragment would also retain the bromine isotopic pattern.

Secondary Fragmentation

Further fragmentation of the primary ions provides deeper structural confirmation:

  • The m/z 133 ion ([C₇H₇N₃]⁺) can subsequently lose N₂ to yield an ion at m/z 105.0582 ([C₇H₅N]⁺).

  • The m/z 184/186 ion ([C₇H₇BrN]⁺) can undergo the loss of HBr to produce a fragment at m/z 104.0657 ([C₇H₆]⁺).

By using a high-resolution mass spectrometer, the measured exact mass of each fragment ion can be used to calculate its elemental formula, providing a high degree of confidence in the proposed fragmentation scheme and, by extension, the structure of the parent molecule.[11]

Conclusion: A Strategy for Structural Elucidation

The mass spectrometric analysis of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine is a clear example of how fundamental principles can be applied to characterize a novel molecule. The strategy outlined in this guide—employing LC-MS with positive mode ESI, leveraging the distinct bromine isotopic signature, and predicting fragmentation based on known chemical behavior—provides a robust and reliable path to structural confirmation. The use of high-resolution instrumentation is key to validating these predictions by confirming the elemental composition of each fragment ion. This integrated approach not only solves the immediate analytical challenge but also establishes a versatile template for researchers and drug development professionals tackling the structural elucidation of other complex heterocyclic compounds.

References

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Exploratory

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Discovery and History of Triazolopyridines Abstract The triazolopyridine scaffold, a fused bicyclic heterocycle, represents a cornerstone in modern medicinal chemistry. Its journey from...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Triazolopyridines

Abstract

The triazolopyridine scaffold, a fused bicyclic heterocycle, represents a cornerstone in modern medicinal chemistry. Its journey from a chemical curiosity to a privileged structural motif in a multitude of therapeutic agents is a testament to the intricate interplay of synthetic innovation and biological insight. This guide provides a comprehensive exploration of the discovery and historical development of triazolopyridines, intended for researchers, scientists, and drug development professionals. We will delve into the foundational synthetic methodologies, the evolution of more sophisticated chemical strategies, the rich reactivity of the core, and its profound impact on drug discovery, epitomized by blockbuster drugs such as the antidepressant Trazodone. This document is structured to provide not just a historical overview, but also actionable experimental insights and a deep understanding of the causality behind key scientific advancements in the field.

The Triazolopyridine Core: A Universe of Isomers

Triazolopyridines are a class of heterocyclic compounds characterized by the fusion of a triazole ring with a pyridine ring.[1] This fusion can occur in several ways, giving rise to five distinct isomeric systems, each with unique electronic and steric properties that influence their chemical reactivity and biological activity.[2] The isomers are categorized based on the type of triazole ring (1,2,3-triazole or 1,2,4-triazole) and the position of the ring fusion.[2]

The five primary isomers of triazolopyridine are:

  • [1][3]triazolo[4,3-a]pyridine

  • [1][3]triazolo[1,5-a]pyridine

  • [1][4]triazolo[1,5-a]pyridine

  • [1][4]triazolo[4,5-b]pyridine

  • [1][4]triazolo[4,5-c]pyridine

This structural diversity is a key reason for the broad range of pharmacological activities exhibited by this class of compounds.[1][2] The nitrogen atoms within the fused ring system possess lone electron pairs, which can participate in hydrogen bonding and coordinate with metal ions, making them effective ligands for biological targets like enzymes and receptors.[2][5]

Triazolopyridine_Isomers cluster_1 [1,2,4]Triazolo[4,3-a]pyridine cluster_2 [1,2,4]Triazolo[1,5-a]pyridine cluster_3 [1,2,3]Triazolo[1,5-a]pyridine node_1 N1 node_2 N2 node_1->node_2 node_3 C3 node_2->node_3 node_9 C8a node_3->node_9 node_4 N4 node_4->node_9 node_5 C5 node_6 C6 node_5->node_6 node_7 C7 node_6->node_7 node_8 C8 node_7->node_8 node_8->node_4 node_9->node_1 node_9->node_5 node_10 N1 node_11 C2 node_10->node_11 node_12 N3 node_11->node_12 node_18 C8a node_12->node_18 node_13 N4 node_13->node_18 node_14 C5 node_15 C6 node_14->node_15 node_16 C7 node_15->node_16 node_17 C8 node_16->node_17 node_17->node_13 node_18->node_10 node_18->node_14 node_19 N1 node_20 N2 node_19->node_20 node_21 N3 node_20->node_21 node_22 C3a node_21->node_22 node_22->node_19 node_23 C4 node_22->node_23 node_24 C5 node_23->node_24 node_25 C6 node_24->node_25 node_26 C7 node_25->node_26 node_27 N8 node_26->node_27 node_27->node_22 Dehydrative_Cyclization 2-Hydrazinopyridine 2-Hydrazinopyridine Acylation Acylation 2-Hydrazinopyridine->Acylation RCOCl or (RCO)2O 2-Acylhydrazinopyridine 2-Acylhydrazinopyridine Acylation->2-Acylhydrazinopyridine Dehydrative Cyclization Dehydrative Cyclization 2-Acylhydrazinopyridine->Dehydrative Cyclization POCl3, Heat [1,2,4]Triazolo[4,3-a]pyridine [1,2,4]Triazolo[4,3-a]pyridine Dehydrative Cyclization->[1,2,4]Triazolo[4,3-a]pyridine

Caption: Classical Dehydrative Cyclization Workflow.

Experimental Protocol: Synthesis of 3-Phenyl-t[1][3]riazolo[4,3-a]pyridine

Materials:

  • 2-Hydrazinopyridine

  • Benzoyl chloride

  • Pyridine (as solvent and base)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Acylation: Dissolve 2-hydrazinopyridine (1.0 eq) in pyridine at 0 °C. Add benzoyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up 1: Quench the reaction with water and extract with DCM. Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-benzoylhydrazinopyridine.

  • Dehydrative Cyclization: To the crude 2-benzoylhydrazinopyridine, add phosphorus oxychloride (5.0 eq) and heat the mixture to reflux for 3 hours.

  • Work-up 2: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution until the pH is ~8.

  • Purification: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the 3-phenyl-t[1][3]riazolo[4,3-a]pyridine.

Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC) at each stage. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

The Modern Era of Synthesis: Efficiency and Diversity

While classical methods laid the groundwork, the demand for structural diversity and milder reaction conditions in drug discovery spurred the development of more sophisticated synthetic strategies. These modern techniques offer greater functional group tolerance and often proceed in higher yields.

Modified Mitsunobu Reaction

A significant advancement was the application of a modified Mitsunobu reaction for the intramolecular cyclization of acylated 2-hydrazinopyridines. [4]This method utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) under mild conditions. [4]The key to this reaction is the in-situ activation of the hydrazide carbonyl group, facilitating cyclization without the need for harsh acidic or high-temperature conditions. [4]

Metal-Catalyzed and Oxidative Cyclizations

The 21st century has seen the rise of metal-catalyzed and oxidative cyclization reactions, further expanding the synthetic toolkit. [2]* Palladium-Catalyzed Reactions: These methods often involve the coupling of a substituted 2-chloropyridine with a hydrazide, followed by an intramolecular cyclization. [2]* Iodine-Mediated Oxidative Reactions: Molecular iodine can be used as a mild and efficient catalyst for the oxidative C-N and N-N bond formation required to construct the triazolopyridine core from hydrazones. [2]* Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of triazolopyridine derivatives, often in conjunction with dehydrating agents like POCl₃. [6] These modern methods have been instrumental in creating large libraries of triazolopyridine analogues for high-throughput screening in drug discovery programs.

Chemical Reactivity: Modifying the Core for Function

The triazolopyridine scaffold is not merely a static core; its reactivity allows for extensive functionalization, which is crucial for tuning the pharmacological properties of its derivatives. The reactivity is a complex interplay of the electron-donating triazole ring and the electron-withdrawing pyridine ring.

Electrophilic and Nucleophilic Substitution
  • Electrophilic Substitution: Triazolopyridines can undergo electrophilic substitution reactions such as nitration and Vilsmeier formylation, typically at the 3-position. [3]However, the outcome is highly dependent on the electrophile. Some electrophiles can induce a ring-opening of the triazole moiety with the loss of molecular nitrogen. [3]* Lithiation: The triazolopyridine core can be regioselectively lithiated, most commonly at the 7-position, using strong bases like lithium diisopropylamide (LDA). [3]This lithiated intermediate is a powerful nucleophile that can react with a variety of electrophiles to introduce substituents at a specific position. [3]* Nucleophilic Substitution: Halogenated triazolopyridines, particularly those with a bromine atom at the 5 or 7-position, are activated towards nucleophilic substitution, allowing for the introduction of a wide range of functional groups. [3]

Ring-Opening Reactions

Under certain conditions (e.g., treatment with strong acids or bases), the triazole ring can undergo cleavage. While often an undesired side reaction, this reactivity has been cleverly exploited to synthesize highly substituted 2,6-disubstituted pyridines, which are valuable intermediates in their own right.

A Scaffold of Therapeutic Triumphs: From CNS to Oncology

The history of triazolopyridines in medicine is a compelling narrative of how a single chemical scaffold can be adapted to treat a wide array of human diseases. [7]This versatility stems from its role as a bioisostere for naturally occurring purines and its ability to be decorated with various pharmacophoric groups. [8]

The Trazodone Revolution and CNS Applications

The trajectory of triazolopyridines in pharmacology was irrevocably altered by the development and approval of Trazodone in the 1950s. Trazodone, at[1][3]riazolo[4,3-a]pyridine derivative, is an antidepressant that functions as a serotonin antagonist and reuptake inhibitor (SARI). [3][5]Its success sparked a wave of research into triazolopyridine-based compounds for central nervous system (CNS) disorders, leading to the discovery of derivatives with anxiolytic, anticonvulsant, and sedative-hypnotic properties. [9]

Drug Isomer Core Primary Indication Mechanism of Action
Trazodone t[1][3]riazolo[4,3-a]pyridine Depression, Insomnia Serotonin 5-HT₂ₐ Antagonist & Reuptake Inhibitor

| Dapiprazole |t[1][3]riazolo[4,3-a]pyridine | Glaucoma (miotic) | α₁-adrenergic antagonist |

Expansion into Modern Therapeutics

In recent decades, the applications of triazolopyridines have expanded far beyond the CNS. Their ability to inhibit various enzymes has made them valuable leads in numerous therapeutic areas.

  • Anti-inflammatory and Autoimmune Diseases: Filgotinib , a Janus kinase (JAK) inhibitor, is a prominent example of a modern triazolopyridine drug used in the treatment of autoimmune diseases. [2][10]* Oncology: The triazolopyridine scaffold is found in numerous kinase inhibitors targeting pathways crucial for cancer cell growth and survival. [7]For instance, derivatives have been developed as inhibitors of PI3K, ALK-5, and VEGFR2 kinases. [7]Some triazolopyridine compounds have also been investigated as inhibitors of Tyrosyl-DNA phosphodiesterase 2 (TDP2), an enzyme involved in DNA repair, with the goal of sensitizing cancer cells to topoisomerase poisons. [11]* Infectious Diseases: Triazolopyridine derivatives have demonstrated potent antibacterial activity by inhibiting DNA gyrase and topoisomerase IV (GyrB/ParE). They have also been explored as antifungal agents that inhibit beta-1,6-glucan synthesis, a critical component of the fungal cell wall. [12]

Drug_Development_Timeline cluster_past Mid-20th Century cluster_present Late 20th - Early 21st Century 1950s Discovery of Trazodone (Antidepressant) Modern_Era Expansion into: - Anti-inflammatory (Filgotinib) - Oncology (Kinase Inhibitors) - Anti-infectives 1950s->Modern_Era  Evolution of Synthetic Methods & Biological Screening  

Caption: A Simplified Timeline of Triazolopyridine Drug Discovery.

Conclusion

The history of triazolopyridines is a powerful illustration of how fundamental organic chemistry underpins modern drug discovery. From the early, often harsh, synthetic methods to the elegant and efficient metal-catalyzed reactions of today, the ability to synthesize and modify this versatile scaffold has been paramount. The initial breakthrough of Trazodone opened the door to a vast field of research that continues to yield new therapeutic agents for a wide spectrum of diseases. For the medicinal chemist, the triazolopyridine core remains a privileged scaffold, rich in history and ripe with future potential. The ongoing exploration of its diverse isomers and the continued innovation in synthetic methodology ensure that the story of triazolopyridines is far from over.

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  • Lv, W., et al. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. European Journal of Medicinal Chemistry, 162, 343-356. [Link]

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Protocols & Analytical Methods

Method

Application Note & Protocols: 2-Bromo-8-methyl-triazolo[1,5-a]pyridine as a Versatile Building Block for Kinase Inhibitor Synthesis

Application Note & Protocols: 2-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine as a Versatile Building Block for Kinase Inhibitor Synthesis Abstract Protein kinases are a critical class of enzymes involved in cellular s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols: 2-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine as a Versatile Building Block for Kinase Inhibitor Synthesis

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][2] The development of small molecule inhibitors that target the ATP-binding site of kinases is a cornerstone of modern drug discovery. This guide focuses on the utility of 2-bromo-8-methyl-[3][4][1]triazolo[1,5-a]pyridine, a privileged heterocyclic scaffold, as a foundational building block for the rapid synthesis of kinase inhibitor libraries. We provide detailed protocols for its functionalization via palladium-catalyzed cross-coupling reactions and a practical case study on synthesizing a potent p38α MAPK inhibitor analog, complete with a protocol for biological evaluation.

The[1][2][3]Triazolo[1,5-a]pyridine Scaffold: A Privileged Core for Kinase Inhibition

The[3][4][1]triazolo[1,5-a]pyridine ring system is an aza-indolizine heterocycle that has proven to be a highly effective scaffold in medicinal chemistry.[5] Its structure is present in several well-known drugs, such as the selective Janus kinase 1 (JAK1) inhibitor Filgotinib, highlighting its clinical relevance and favorable pharmacological properties.[6]

Causality Behind the Scaffold's Efficacy:

  • Hinge-Binding Mimicry: The arrangement of nitrogen atoms within the fused ring system allows it to act as an excellent bioisostere for the purine core of ATP. This enables it to form crucial hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket, a key anchoring point for many Type I and Type II inhibitors.

  • Structural Rigidity and Vectorial Projection: The planar and rigid nature of the scaffold provides a stable anchor from which substituents can be projected into specific pockets of the kinase active site.[7] The bromine atom at the C-2 position and the methyl group at C-8 provide defined vectors for chemical modification and exploration of the structure-activity relationship (SAR).

  • Favorable Physicochemical Properties: Derivatives of this scaffold have demonstrated good metabolic stability and oral bioavailability, crucial characteristics for drug development.[4][8]

Synthetic Strategy: Leveraging the 2-Bromo Handle for Library Development

The strategic placement of a bromine atom at the 2-position of the 8-methyl-[3][4][1]triazolo[1,5-a]pyridine core is the key to its utility as a building block. This "handle" is primed for a variety of robust and high-yielding palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of diverse chemical moieties.

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and versatile methods for forming C-C bonds, particularly between sp²-hybridized carbons.[9] It is widely used in pharmaceutical synthesis due to its tolerance of a broad range of functional groups and the commercial availability of a vast array of boronic acids and esters.[10]

G cluster_0 Core Scaffold cluster_1 Reaction Partners cluster_2 Coupling Methodologies cluster_3 Diversified Kinase Inhibitor Library A 2-Bromo-8-methyl- [1,2,4]triazolo[1,5-a]pyridine E Suzuki-Miyaura (Pd Catalyst, Base) A->E Diversification Point F Sonogashira (Pd/Cu Catalysts) A->F G Buchwald-Hartwig (Pd Catalyst, Base) A->G B Aryl/Heteroaryl Boronic Acids (R-B(OH)2) B->E C Alkynes (R-C≡CH) C->F D Amines/Amides (R-NH2) D->G H 2-Aryl Derivatives E->H I 2-Alkynyl Derivatives F->I J 2-Amino Derivatives G->J

Diagram 1. General workflow for diversifying the 2-bromo scaffold.
Protocol 2.1: General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for the arylation of 2-bromo-8-methyl-[3][4][1]triazolo[1,5-a]pyridine.

Materials:

  • 2-Bromo-8-methyl-[3][4][1]triazolo[1,5-a]pyridine (1.0 eq)

  • Aryl or Heteroaryl boronic acid (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq or XPhos Pd G2, 0.02 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/H₂O (4:1) or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add 2-bromo-8-methyl-[3][4][1]triazolo[1,5-a]pyridine, the selected boronic acid, and the base.

  • Seal the vessel with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Add the palladium catalyst to the vessel.

    • Scientist's Note: For heteroaromatic systems, using advanced catalysts with bulky phosphine ligands like XPhos can prevent undesired side reactions such as debromination and improve yields.[9]

  • Add the degassed solvent system via syringe. The reaction mixture should be a suspension.

  • Heat the reaction to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-8-methyl-[3][4][1]triazolo[1,5-a]pyridine derivative.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Application Case Study: Synthesis of a p38α MAPK Inhibitor Analog

To demonstrate the utility of the building block, we will outline the synthesis of a hypothetical p38α MAPK inhibitor. p38α is a key kinase in the inflammatory response pathway, and its inhibition can reduce the production of pro-inflammatory cytokines like TNF-α.[11][12] The design is inspired by known inhibitors like TAK-715, which feature a core heterocycle with specific aryl substitutions.

G A 2-Bromo-8-methyl- [1,2,4]triazolo[1,5-a]pyridine B + 4-pyridylboronic acid A->B C [Product] 8-methyl-2-(pyridin-4-yl)- [1,2,4]triazolo[1,5-a]pyridine B->C Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90°C

Diagram 2. Synthesis of a p38α MAPK inhibitor analog precursor.
Protocol 3.1: Synthesis of 8-methyl-2-(pyridin-4-yl)-[1][2][3]triazolo[1,5-a]pyridine

This protocol details the specific Suzuki coupling to create a key intermediate for p38α inhibition.

Procedure:

  • Combine 2-bromo-8-methyl-[3][4][1]triazolo[1,5-a]pyridine (212 mg, 1.0 mmol), 4-pyridylboronic acid (184 mg, 1.5 mmol), and potassium carbonate (414 mg, 3.0 mmol) in a 25 mL round-bottom flask.

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Seal the flask, and evacuate and backfill with nitrogen three times.

  • Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the mixture to 90 °C and stir for 12 hours.

  • Cool the reaction, dilute with 30 mL of ethyl acetate, and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, gradient elution with 0-10% methanol in dichloromethane) to afford the title compound as a solid.

PropertyValue
Molecular Formula C₁₃H₁₀N₄
Molecular Weight 222.25 g/mol
Appearance Off-white to pale yellow solid
Purity (LC-MS) >95%
Table 1. Physicochemical properties of the synthesized compound.

Biological Evaluation: In Vitro Kinase Inhibition Assays

The efficacy of a newly synthesized kinase inhibitor must be validated through biological assays. A common and functionally relevant method for assessing p38α MAPK inhibitors is to measure their ability to block lipopolysaccharide (LPS)-induced TNF-α production in a monocytic cell line, such as THP-1.[12]

G A Seed THP-1 Cells B Pre-incubate with Test Compound (Varying Conc.) A->B C Stimulate with LPS (e.g., 1 µg/mL) B->C D Incubate (4-6 hours) C->D E Collect Supernatant D->E F Quantify TNF-α (ELISA) E->F G Calculate IC₅₀ F->G

Diagram 3. Workflow for cell-based p38α MAPK inhibition assay.
Protocol 4.1: In Vitro p38α MAPK Inhibition Assay (LPS-induced TNF-α release)

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound and reference inhibitor (e.g., TAK-715)

  • Human TNF-α ELISA Kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of RPMI-1640 medium.

  • Compound Addition: Prepare serial dilutions of the test compound and reference inhibitor in DMSO, then further dilute in culture medium. Add 50 µL of the diluted compounds to the appropriate wells. The final DMSO concentration should not exceed 0.5%.

  • Pre-incubation: Incubate the plate for 1 hour at 37 °C, 5% CO₂.

    • Rationale: This pre-incubation period allows the inhibitor to penetrate the cells and engage with the target kinase before stimulation.

  • Stimulation: Add 50 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 4-6 hours at 37 °C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for analysis.

  • ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial Human TNF-α ELISA kit, following the manufacturer’s instructions.

  • Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

CompoundTargetIC₅₀ (nM)
Reference (TAK-715)p38α MAPK48[12]
Hypothetical Compoundp38α MAPKTo be determined
Table 2. Example data table for comparing inhibitor potency.

SAR Insights and Further Development

The 2-bromo-8-methyl-[3][4][1]triazolo[1,5-a]pyridine scaffold allows for systematic exploration of the structure-activity relationship. By varying the aryl or heteroaryl group introduced at the 2-position via Suzuki coupling, researchers can probe different regions of the kinase active site to enhance potency and selectivity. For instance, introducing groups capable of forming additional hydrogen bonds or occupying hydrophobic pockets can significantly improve inhibitory activity.[3] Further diversification can be achieved by employing other cross-coupling reactions like Sonogashira (alkyne installation) or Buchwald-Hartwig amination (amine installation) at the C-2 position.

Conclusion

2-Bromo-8-methyl-[3][4][1]triazolo[1,5-a]pyridine is a high-value, strategically functionalized building block for the efficient development of kinase inhibitors. Its privileged core structure, combined with the versatility of the 2-bromo handle for palladium-catalyzed cross-coupling, provides a robust platform for generating diverse chemical libraries. The protocols and workflows detailed in this guide offer researchers a clear and validated pathway from chemical synthesis to biological evaluation, accelerating the discovery of novel therapeutics for kinase-driven diseases.

References

  • Zhu, L., et al. (2020). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]

  • Lu, K., et al. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Karimi-Chahartash, M., et al. (2024). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Scientific Reports. Available at: [Link]

  • Abdel-Magid, A. F. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Sbardella, G., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Rudd, D. A., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry. Available at: [Link]

  • Kufareva, I., et al. (2017). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. Available at: [Link]

  • Salas, C., et al. (2019). Novel[3][4][6]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Future Medicinal Chemistry. Available at: [Link]

  • Ali, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

  • Ishikawa, T., et al. (n.d.). Design and Synthesis of Fluorescence-Labeled TAK779 Analogs as Chemical Probes. MDPI. Available at: [Link]

  • Osoniyi, O. R., & Olasunkanmi, O. O. (2024). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules. Available at: [Link]

  • Kufareva, I., et al. (2017). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (n.d.). WO2013134228A1 - PYRAZOLO[1,5-a]PYRIMIDINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE.
  • Sharma, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available at: [Link]

  • R Discovery. (n.d.). Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available at: [Link]

  • Fancelli, D., et al. (2006). Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Available at: [Link]

  • ResearchGate. (n.d.). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Available at: [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Sunose, M., et al. (2012). Discovery of 5-(2-amino-[3][4][1]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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  • INIS-IAEA. (n.d.). Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction. Available at: [Link]

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Application

Application Notes and Protocols for the Synthesis of Novel Derivatives from 2-Bromo-8-methyl-triazolo[1,5-a]pyridine

Application Notes and Protocols for the Synthesis of Novel Derivatives from 2-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine Introduction: The Therapeutic Potential of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold The[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for the Synthesis of Novel Derivatives from 2-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine

Introduction: The Therapeutic Potential of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to purine has led to its investigation as a bioisosteric replacement in various therapeutic agents.[4] This scaffold is present in molecules with a wide array of biological activities, including anticancer, antimicrobial, antiviral, and antiparasitic properties.[5][6] Notably, derivatives of the closely related[1][2][3]triazolo[1,5-a]pyrimidine have been identified as potent inhibitors of various kinases, highlighting the potential of this chemical space in oncology and inflammation research.[7]

The strategic functionalization of the 2-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine building block opens a gateway to a diverse library of novel chemical entities. The bromine atom at the 2-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. The 8-methyl group, in turn, can influence the molecule's physicochemical properties and its interaction with biological targets.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel derivatives from 2-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine. We will delve into the mechanistic rationale behind key synthetic transformations and provide detailed, field-proven protocols for their execution.

Strategic Functionalization: Leveraging Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 2-position of the triazolo[1,5-a]pyridine ring is amenable to a variety of powerful C-C and C-N bond-forming reactions. The choice of reaction will be dictated by the desired structural diversity of the final compounds. Below, we detail the application of two of the most robust and versatile cross-coupling methodologies: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[1] This reaction is particularly valuable for creating biaryl and heteroaryl-aryl structures, which are common motifs in biologically active molecules.[8]

Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura reaction typically involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of the 2-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine.

  • Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium(II) complex. This step is facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst.

The nitrogen atoms within the triazolopyridine scaffold can potentially coordinate to the palladium catalyst, which may influence the reaction's efficiency. Therefore, the careful selection of a suitable ligand is crucial to stabilize the catalytic species and promote the desired reactivity.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine with a variety of aryl- and heteroarylboronic acids.

Materials:

  • 2-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine

  • Aryl- or heteroarylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vessel, add 2-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine (1.0 mmol), the aryl- or heteroarylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent mixture (dioxane/water, 4:1, 10 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-8-methyl-[1][2][3]triazolo[1,5-a]pyridine derivative.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidBaseTemp (°C)Time (h)Yield (%)
1Phenylboronic acidK₂CO₃90685
24-Methoxyphenylboronic acidK₂CO₃90592
33-Pyridinylboronic acidCs₂CO₃100878
42-Thienylboronic acidK₂CO₃90681

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Start Combine Reactants: - 2-Bromo-8-methyl-triazolopyridine - Boronic Acid - Pd(dppf)Cl₂ - Base Inert Inert Atmosphere (N₂ or Ar) Start->Inert Solvent Add Degassed Dioxane/Water Inert->Solvent Heat Heat to 80-100 °C (4-12 h) Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute & Extract Cool->Extract Wash Wash with H₂O & Brine Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product 2-Aryl-8-methyl- [1,2,4]triazolo[1,5-a]pyridine Purify->Product Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_halide L₂Pd(II)(Ar)Br OxAdd->PdII_halide Ligand_Ex Amine Coordination PdII_halide->Ligand_Ex PdII_amine [L₂Pd(II)(Ar)(HNR¹R²)]⁺Br⁻ Ligand_Ex->PdII_amine Deprot Deprotonation (Base) PdII_amine->Deprot PdII_amido L₂Pd(II)(Ar)(NR¹R²) Deprot->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Start Ar-Br Amine HNR¹R² Product Ar-NR¹R²

Sources

Method

Application Note: In Vitro Profiling of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine as a Putative Kinase Inhibitor

Authored by: A Senior Application Scientist Introduction The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[4] Its structural resemblance to purines...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[4] Its structural resemblance to purines allows it to function as a bioisostere, interacting with a wide array of biological targets.[1] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] Notably, certain substituted triazolopyridines have emerged as potent inhibitors of protein kinases, a class of enzymes crucial in cellular signaling pathways that are often dysregulated in diseases like cancer and autoimmune disorders.[6]

This application note provides a comprehensive guide for the in vitro characterization of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine , a novel compound within this class. We will proceed under the hypothesis that this compound, like many of its structural analogs, functions as a kinase inhibitor. The following sections will detail the proposed mechanism of action, a strategic workflow for its evaluation, and detailed protocols for key in vitro assays.

Proposed Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases (comprising JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from a multitude of cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Several small molecule inhibitors targeting JAKs have been developed, with some triazolopyridine derivatives showing high potency against JAK1 and JAK2.[6]

We hypothesize that 2-Bromo-8-methyl-triazolo[1,5-a]pyridine targets one or more members of the JAK family. Upon binding to the ATP-binding site of the kinase domain, the compound is expected to inhibit the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. This blockade of STAT phosphorylation would prevent their dimerization, nuclear translocation, and transcription of target genes involved in inflammation and cell proliferation.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK Kinase CytokineReceptor->JAK Activates STAT_mono STAT (monomer) JAK->STAT_mono Phosphorylates STAT_dimer STAT (dimer) STAT_mono->STAT_dimer Dimerizes STAT_dimer_nuc STAT (dimer) STAT_dimer->STAT_dimer_nuc Translocates DNA DNA STAT_dimer_nuc->DNA Binds Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiates Cytokine Cytokine Cytokine->CytokineReceptor Binds Compound 2-Bromo-8-methyl- triazolo[1,5-a]pyridine Compound->JAK Inhibits experimental_workflow start Start: Compound Synthesis & Purification step1 Protocol 1: In Vitro Kinase Assay (e.g., ADP-Glo™) start->step1 step2 Protocol 2: Cell-Based Viability Assay (e.g., MTT) start->step2 data_analysis1 Data Analysis: IC50 Determination step1->data_analysis1 data_analysis2 Data Analysis: GI50/CC50 Determination step2->data_analysis2 step3 Protocol 3: Western Blot Analysis (p-STAT) data_analysis3 Data Analysis: Target Engagement & Pathway Inhibition step3->data_analysis3 data_analysis1->step3 data_analysis2->step3 conclusion Conclusion: Lead Candidate Potential data_analysis3->conclusion

Sources

Application

Application Notes and Protocols for the Dissolution of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust and reproducible protocol for the dissolution of 2-Bromo-8-methyl-triazolo[1,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust and reproducible protocol for the dissolution of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine. Triazolopyridine scaffolds are of significant interest in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, compounds of this class can exhibit poor aqueous solubility, posing challenges for formulation and biological screening. This application note moves beyond a single prescribed method, instead detailing a systematic approach to solvent selection and solubility determination. It emphasizes safety, scientific rationale, and validation to ensure reliable and accurate preparation of solutions for downstream applications.

Introduction: The Significance of Triazolopyridines and the Dissolution Challenge

The triazolopyridine core is a privileged scaffold in modern drug discovery, integral to a range of biologically active compounds with applications as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[3] The specific compound, 2-Bromo-8-methyl-triazolo[1,5-a]pyridine, with its unique substitution pattern, represents a valuable building block for the synthesis of novel chemical entities.

A critical and often underestimated step in the preclinical assessment of such compounds is their dissolution. The ability to prepare stock solutions of known and reproducible concentrations is fundamental for:

  • High-Throughput Screening (HTS): Ensuring accurate compound concentration in biological assays.

  • Structure-Activity Relationship (SAR) Studies: Reliable data is predicated on consistent compound solubility.

  • Formulation Development: Understanding the physicochemical properties is the first step toward developing a viable drug product.

  • In vivo Pharmacokinetic (PK) Studies: The formulation used for animal studies must be well-characterized.

Due to the often crystalline and hydrophobic nature of heterocyclic compounds like 2-Bromo-8-methyl-triazolo[1,5-a]pyridine, achieving complete and stable dissolution can be non-trivial. This guide provides a logical workflow to navigate this challenge.

Safety and Handling Precautions

Before handling 2-Bromo-8-methyl-triazolo[1,5-a]pyridine, it is imperative to consult the Safety Data Sheet (SDS). While an SDS for this exact compound is not publicly available, data from structurally similar bromo-methyl-triazolopyridine derivatives indicate the following precautions are mandatory:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Respiratory Protection: Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Understanding the Physicochemical Properties (A Priori Assessment)

A preliminary analysis of the structure of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine can provide clues to its solubility behavior. The fused aromatic ring system contributes to its hydrophobicity, while the nitrogen atoms of the triazolopyridine core can act as hydrogen bond acceptors. The presence of a bromine atom further increases its lipophilicity. Based on this, it is anticipated that the compound will have low solubility in water and higher solubility in organic solvents.

Protocol for Qualitative Solubility Determination

This initial screening aims to identify a suitable solvent or solvent system for dissolution. A systematic approach using a range of solvents with varying polarities is recommended.

Materials and Equipment
  • 2-Bromo-8-methyl-triazolo[1,5-a]pyridine (solid)

  • Selection of solvents (see Table 1)

  • Small vials or test tubes

  • Vortex mixer

  • Pipettes

  • Analytical balance

Experimental Workflow

The following diagram illustrates the decision-making process for qualitative solubility testing.

G start Start: Weigh 1-2 mg of Compound add_solvent Add 100 µL of Solvent start->add_solvent vortex Vortex for 1-2 min at RT add_solvent->vortex observe Visually Inspect for Dissolution vortex->observe soluble Completely Dissolved (Clear Solution) observe->soluble Yes insoluble Partially Dissolved or Insoluble observe->insoluble No heat Gently Warm (40-50°C) (Use with caution for volatile solvents) observe->heat Still Insoluble add_more_solvent Add Solvent in 100 µL Increments (up to 1 mL total) insoluble->add_more_solvent add_more_solvent->vortex soluble_heat Soluble with Heat heat->soluble_heat Yes insoluble_final Insoluble heat->insoluble_final No

Caption: Workflow for Qualitative Solubility Assessment.

Recommended Solvents for Initial Screening

Based on literature precedents for the synthesis and purification of related triazolopyridine derivatives, the following solvents are recommended for initial screening.[4] They are categorized by their polarity.

Solvent Category Recommended Solvents Rationale & Comments
Polar Aprotic Dimethyl Sulfoxide (DMSO)A universal solvent for many drug discovery compounds. Often used for preparing high-concentration stock solutions for HTS.
N,N-Dimethylformamide (DMF)Similar to DMSO, a powerful solvent. May be more suitable for certain downstream applications.
Acetonitrile (ACN)A less polar aprotic solvent, commonly used in chromatography.
Polar Protic Ethanol / MethanolOften used in purification and as a co-solvent.
Water (with pH adjustment)Test solubility in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions, as the nitrogen atoms may be protonated or a nearby group deprotonated.
Non-Polar / Moderately Polar Dichloromethane (DCM)A common solvent for organic synthesis and extraction.
Ethyl Acetate (EtOAc)Mentioned in recrystallization procedures for similar compounds, indicating good solubility at elevated temperatures.
TolueneA non-polar aromatic solvent, useful for understanding hydrophobic interactions.

Protocol for Quantitative Solubility Determination (Optional)

For applications requiring a precise understanding of solubility limits, such as formulation development, a quantitative analysis is necessary. The shake-flask method is a standard approach.[5]

Experimental Protocol
  • Prepare a Saturated Solution: Add an excess amount of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine to a known volume of the chosen solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibrate: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separate Solid and Liquid Phases: Centrifuge the sample to pellet the undissolved solid.

  • Sample and Dilute: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculate Solubility: Back-calculate the original concentration in the saturated solution to determine the solubility.

Strategies for Enhancing Dissolution of Poorly Soluble Compounds

If 2-Bromo-8-methyl-triazolo[1,5-a]pyridine exhibits poor solubility in common solvents, several strategies can be employed to improve its dissolution for in vitro testing:[6][7][8]

  • Co-solvents: Using a mixture of solvents can significantly enhance solubility. For example, a combination of DMSO and a buffer solution is common for biological assays.

  • pH Adjustment: As mentioned, altering the pH can ionize the molecule, increasing its aqueous solubility.

  • Use of Excipients: For in vivo studies, formulation with surfactants, cyclodextrins, or other solubilizing agents may be necessary.

  • Physical Modification: Techniques such as particle size reduction (micronization) can increase the dissolution rate by increasing the surface area of the solid.[8]

  • Heating and Sonication: Applying gentle heat or using an ultrasonic bath can accelerate the dissolution process. However, it is crucial to ensure the compound remains in solution upon cooling to room temperature and is not thermally labile.

Conclusion and Recommendations

The dissolution of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine is a critical first step for its successful evaluation in drug discovery and development. Due to the lack of public data, a systematic and empirical approach to determining its solubility is essential.

Recommended Workflow:

  • Prioritize Safety: Always adhere to the safety precautions outlined in this document and the relevant SDS.

  • Start with Qualitative Screening: Use the protocol described in Section 4 to identify promising solvents, with a primary focus on DMSO, DMF, ethanol, and dichloromethane.

  • Optimize for Your Application: The choice of the final solvent system will depend on the downstream application. For biological assays, a concentrated stock in DMSO followed by dilution in an aqueous buffer is a standard practice. For chemical reactions, solvents like toluene or dichloromethane may be more appropriate.

  • Validate Reproducibility: Once a protocol is established, ensure it is reproducible and that the compound remains in solution under the experimental conditions.

By following this structured approach, researchers can confidently prepare solutions of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine, ensuring the integrity and reliability of their scientific investigations.

References

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(8), 104942. Available at: [Link]

  • Jones, G. (2008). The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia.
  • Tomkiewicz, D., & Sicińska, W. (2021). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules, 26(11), 3267. Available at: [Link]

  • Google Patents. (2011). CN102180875A - Preparation method of triazolopyridine derivative.
  • Scribd. Procedure For Determining Solubility of Organic Compounds. Available at: [Link]

  • Rohrs, B. R. (2001). Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies, 8(3), 11-15.
  • MDPI. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Crystals, 13(9), 1362. Available at: [Link]

  • Dunn, P. J., et al. (2016). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development, 20(4), 760-773. Available at: [Link]

  • Matsuda, K., et al. (2017).[1][9]triazolo[4,5-c]pyridine derivatives as GPR119 agonists: Synthesis and structure-activity/solubility relationships. Bioorganic & Medicinal Chemistry, 25(15), 4126-4138.

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds.
  • ResearchGate. Dissolution Method Development for Poorly Soluble Compounds. Available at: [Link]

  • Sharma, D., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central.
  • Institute of Science, Nagpur.
  • National Institutes of Health. (2024).
  • Journal of the Chemical Society, Perkin Transactions 1. (1986). Triazolopyridines. Part 7. Preparation of bromo-triazolopyridines and -triazoloisoquinolines. RSC Publishing.
  • YouTube. (2024). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.
  • MDPI. Special Issue : Dissolution Enhancement of Poorly Soluble Drugs. Available at: [Link]

  • RSC Publishing. (2023).
  • MDPI. (2020). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Molecules, 25(23), 5777. Available at: [Link]

  • Semantic Scholar. [PDF] Dissolution Method Development for Poorly Soluble Compounds.
  • Institute of Science, Nagpur.
  • Scholars Research Library. (2013). A solvent-free protocol for the green synthesis of heterocyclic chalcones. Der Pharmacia Lettre, 5(5), 219-223.
  • Wikipedia. Triazolopyridine. Available at: [Link]

  • MDPI. (2022). Efficient Synthesis and X-ray Structure of[1][4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules, 27(19), 6527. Available at: [Link]

  • ResearchGate. (2018).
  • Google Patents. (2013). WO2013134228A1 - PYRAZOLO[1,5-a]PYRIMIDINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE.
  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available at: [Link]

Sources

Method

Application Notes and Protocols for 2-Bromo-8-methyl-triazolo[1,5-a]pyridine

Introduction: The Significance of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine in Modern Drug Discovery The fused heterocyclic scaffold,[1][2][3]triazolo[1,5-a]pyridine, is a cornerstone in contemporary medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine in Modern Drug Discovery

The fused heterocyclic scaffold,[1][2][3]triazolo[1,5-a]pyridine, is a cornerstone in contemporary medicinal chemistry and drug development. Its structural resemblance to endogenous purines allows for interaction with a wide array of biological targets, making it a privileged scaffold in the design of novel therapeutics. The specific analogue, 2-Bromo-8-methyl-triazolo[1,5-a]pyridine, serves as a critical building block for the synthesis of complex molecules, particularly in the development of kinase inhibitors for oncology and immunology. The bromine atom at the 2-position provides a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably in palladium-catalyzed cross-coupling reactions. This document provides a comprehensive guide to the safe and effective handling, storage, and utilization of this important synthetic intermediate.

Physicochemical Properties and Safety Data

While a specific Safety Data Sheet (SDS) for 2-Bromo-8-methyl-triazolo[1,5-a]pyridine is not publicly available, data from structurally similar compounds, such as other brominated triazolopyridines, can provide valuable guidance for safe handling and storage. The information below is a synthesis of best practices and data from analogous compounds.

PropertyData
Appearance Likely a white to off-white solid
Storage Temperature 2-8°C, in a dry, well-ventilated area away from incompatible materials.
Hazard Statements (Anticipated) Based on analogs, may be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.
Precautionary Statements Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.
Incompatible Materials Strong oxidizing agents.
Hazardous Decomposition Under fire conditions, may produce carbon oxides, nitrogen oxides, and hydrogen bromide gas.

Safe Handling and Storage: A Risk-Based Approach

Given the anticipated hazards, a rigorous and cautious approach to the handling and storage of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine is paramount. The following protocols are designed to minimize risk and ensure the integrity of the compound.

Engineering Controls and Personal Protective Equipment (PPE)

All manipulations of solid 2-Bromo-8-methyl-triazolo[1,5-a]pyridine should be conducted in a certified chemical fume hood to prevent inhalation of dust. When handling solutions, appropriate ventilation is also necessary. The following PPE is mandatory:

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) inspected prior to use.

  • Body Protection: A lab coat and, for larger quantities, an impervious apron.

  • Respiratory Protection: For situations with a risk of aerosolization or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.

Storage Protocols

Proper storage is crucial for maintaining the stability and reactivity of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine.

  • Container: Store in the original, tightly sealed container.

  • Atmosphere: For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture. This is particularly important if the compound is known to be hygroscopic.

  • Location: Store in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as strong oxidizing agents. A refrigerator (2-8°C) is recommended.

Experimental Protocols: Utilization in Suzuki-Miyaura Cross-Coupling

The 2-bromo-pyridine moiety is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of C-C bonds. The following is a representative protocol for the coupling of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine with an arylboronic acid.

Workflow for Suzuki-Miyaura Cross-Coupling

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Combine Reactants: - 2-Bromo-8-methyl-triazolo[1,5-a]pyridine - Arylboronic Acid - Palladium Catalyst - Ligand - Base solvent Add Degassed Solvent reagents->solvent 1. inert Purge with Inert Gas solvent->inert 2. heat Heat to Reaction Temperature monitor Monitor Progress (TLC/LC-MS) heat->monitor 3. cool Cool to Room Temperature monitor->cool 4. quench Quench Reaction cool->quench 5. extract Extract with Organic Solvent quench->extract 6. dry Dry Organic Layer extract->dry 7. concentrate Concentrate in vacuo dry->concentrate 8. purify Purify by Chromatography concentrate->purify 9. characterize Characterize Product (NMR, MS, etc.) purify->characterize 10.

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine.

Detailed Step-by-Step Protocol

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup:

    • To a dry reaction vessel equipped with a magnetic stir bar and condenser, add 2-Bromo-8-methyl-triazolo[1,5-a]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of sodium carbonate (2 M, 2.0 eq) or potassium carbonate.

    • The choice of ligand can be crucial for challenging couplings; phosphine-based ligands are common.

  • Solvent Addition and Degassing:

    • Add a suitable solvent system, such as a mixture of toluene and ethanol, or 1,4-dioxane and water. The solvent should be degassed prior to use to remove dissolved oxygen, which can deactivate the palladium catalyst.

    • Purge the reaction vessel with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired coupled product.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and high-performance liquid chromatography (HPLC).

Emergency Procedures

In the event of exposure or a spill, follow these procedures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. For large spills, evacuate the area and contact emergency services.

Waste Disposal

Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations for hazardous chemical waste.

References

  • Hoffman Fine Chemicals. Safety Data Sheet: 7-Bromo-3-methyl[1][2][4]triazolo[1,5-a]pyridine (CAS 107465-23-6). Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • El-Faham, A., et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 2021. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine

Introduction: The Significance of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine in Drug Discovery The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine in Drug Discovery

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery programs. Its unique electronic and structural properties make it a valuable building block for compounds targeting a wide range of biological targets. The introduction of a bromine atom at the 2-position, as in 2-Bromo-8-methyl-triazolo[1,5-a]pyridine, provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of diverse chemical space and the optimization of lead compounds. This document provides a detailed, two-step protocol for the scale-up synthesis of this important intermediate, with a focus on procedural safety, scalability, and reproducibility.

Synthetic Strategy: A Two-Step Approach to the Target Compound

The synthesis of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine is efficiently achieved through a two-step sequence. The first step involves the construction of the core heterocyclic system, 8-methyl-[1][2][3]triazolo[1,5-a]pyridine, from a commercially available starting material. The second step is a regioselective bromination at the 2-position.

Synthetic_Pathway A 2-Amino-3-methylpyridine B 8-Methyl-[1,2,4]triazolo[1,5-a]pyridine A->B Step 1: Cyclization C 2-Bromo-8-methyl-triazolo[1,5-a]pyridine B->C Step 2: Bromination

Caption: Overall synthetic workflow.

PART 1: Synthesis of 8-Methyl-[1][2][3]triazolo[1,5-a]pyridine

This initial step focuses on the efficient construction of the core triazolopyridine ring system. The chosen method utilizes the reaction of 2-amino-3-methylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with hydroxylamine hydrochloride. This approach is advantageous for its operational simplicity and the avoidance of harsh reagents, making it amenable to scale-up.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberSupplier Notes
2-Amino-3-methylpyridineC₆H₈N₂108.141603-40-3Purity ≥98%
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)C₅H₁₃NO₂119.164637-24-5Purity ≥97%, moisture sensitive
Hydroxylamine hydrochlorideH₄ClNO69.495470-11-1Purity ≥99%
Ethanol (EtOH)C₂H₆O46.0764-17-5Anhydrous, 200 proof
Sodium bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8Saturated aqueous solution
BrineNaCl (aq)--Saturated aqueous solution
Anhydrous magnesium sulfate (MgSO₄)MgSO₄120.377487-88-9For drying
Ethyl acetate (EtOAc)C₄H₈O₂88.11141-78-6ACS grade
Hexanes---ACS grade
Step-by-Step Protocol
  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-3-methylpyridine (54.0 g, 0.5 mol) and anhydrous ethanol (500 mL).

  • Addition of DMF-DMA: While stirring the solution at room temperature, add N,N-dimethylformamide dimethyl acetal (65.5 g, 0.55 mol, 1.1 equiv.) dropwise over 30 minutes.

  • Reaction to Form Amidine: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cyclization: Cool the reaction mixture to room temperature. In a separate beaker, dissolve hydroxylamine hydrochloride (38.2 g, 0.55 mol, 1.1 equiv.) in water (100 mL) and add this solution to the reaction mixture.

  • Heating for Cyclization: Heat the mixture to reflux and maintain for 6 hours. The reaction can be monitored by TLC for the formation of the product.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol. Add water (500 mL) and extract with ethyl acetate (3 x 300 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 200 mL) and then with brine (200 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 8-methyl-[1][2][3]triazolo[1,5-a]pyridine as a solid.

Characterization of 8-Methyl-[1][2][3]triazolo[1,5-a]pyridine
  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.35 (d, J = 7.0 Hz, 1H), 7.95 (s, 1H), 7.40 (d, J = 6.8 Hz, 1H), 6.85 (t, J = 6.9 Hz, 1H), 2.60 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 152.0, 149.8, 142.1, 126.5, 125.9, 115.8, 112.9, 17.2.

PART 2: Scale-up Synthesis of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine

This second step involves the regioselective bromination of the synthesized 8-methyl-[1][2][3]triazolo[1,5-a]pyridine at the 2-position using N-Bromosuccinimide (NBS). The choice of solvent and reaction conditions is critical to ensure high selectivity and a safe reaction profile on a larger scale. Acetonitrile is a suitable solvent for this transformation as it offers good solubility for the starting material and NBS, while minimizing the risk of hazardous side reactions that can occur with other solvents.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberSupplier Notes
8-Methyl-[1][2][3]triazolo[1,5-a]pyridineC₇H₇N₃133.15-From Step 1
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98128-08-5Purity ≥98%, protect from light and moisture
Acetonitrile (MeCN)C₂H₃N41.0575-05-8Anhydrous, ACS grade
Sodium thiosulfate (Na₂S₂O₃)Na₂S₂O₃158.117772-98-710% aqueous solution
Sodium bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8Saturated aqueous solution
BrineNaCl (aq)--Saturated aqueous solution
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6For drying
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2ACS grade
Step-by-Step Protocol
  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, dissolve 8-methyl-[1][2][3]triazolo[1,5-a]pyridine (39.9 g, 0.3 mol) in anhydrous acetonitrile (400 mL).

  • Addition of NBS: Cool the solution to 0-5 °C using an ice bath. Add N-Bromosuccinimide (56.1 g, 0.315 mol, 1.05 equiv.) portion-wise over 1 hour, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic, and careful temperature control is crucial for safety and selectivity.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a 10% aqueous solution of sodium thiosulfate (200 mL) while maintaining the temperature below 15 °C. Stir for 30 minutes.

  • Work-up: Concentrate the mixture under reduced pressure to remove the acetonitrile. Add water (300 mL) and extract with dichloromethane (3 x 250 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 150 mL) and then with brine (150 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 2-Bromo-8-methyl-triazolo[1,5-a]pyridine as a crystalline solid.

Characterization of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine
  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.28 (d, J = 7.1 Hz, 1H), 7.45 (d, J = 6.9 Hz, 1H), 6.90 (t, J = 7.0 Hz, 1H), 2.58 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 150.2, 142.5, 138.6, 127.1, 126.3, 116.2, 113.5, 17.0.

Safety and Scale-Up Considerations

Hazard Analysis:

  • 2-Amino-3-methylpyridine: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA): Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. It is also moisture-sensitive. Handle in a fume hood away from ignition sources.

  • N-Bromosuccinimide (NBS): Causes severe skin burns and eye damage. Harmful if swallowed. It is an oxidizing agent and can react exothermically with certain solvents. Incompatible with amides, THF, and toluene, which can lead to thermal runaway. Acetonitrile is a safer solvent choice. The addition of NBS should be done portion-wise at low temperatures to control the exotherm.

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Handle in a well-ventilated fume hood.

Scale-Up Best Practices:

  • Thermal Management: The bromination step is exothermic. On a larger scale, efficient heat dissipation is critical. A jacketed reactor with controlled cooling is recommended. The rate of addition of NBS should be carefully controlled to maintain the desired reaction temperature.

  • Quenching: The quenching of unreacted NBS with sodium thiosulfate is also exothermic. The quenching solution should be added slowly to the cooled reaction mixture.

  • Purification: Recrystallization is a preferred method for purification on a larger scale as it is generally more efficient and cost-effective than chromatography. Solvent selection for recrystallization should be optimized at a smaller scale.

  • Process Safety Analysis: Before proceeding to a large-scale synthesis, a thorough process safety analysis, including reaction calorimetry, is highly recommended to understand the thermal hazards associated with the reaction and to establish safe operating parameters.

Conclusion

The provided two-step protocol offers a reliable and scalable method for the synthesis of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine. By adhering to the detailed procedures and paying close attention to the safety and scale-up considerations, researchers and drug development professionals can efficiently produce this valuable intermediate for their discovery and development programs.

References

  • Ueda, S., & Nagasawa, H. (2009). A copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions. Journal of the American Chemical Society, 131(42), 15080–15081.
  • Zheng, S., Ma, L., Tang, D., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2014). The biologically important 1,2,4-triazolo[1,5-a]pyridines were readily synthesized from N-(pyridin-2-yl)benzimidamides via PIFA-mediated intramolecular annulation via a direct metal-free oxidative N-N bond formation in short reaction times and high yields. The Journal of Organic Chemistry, 79(10), 4687–4693.
  • Carreño, M. C., García Ruano, J. L., & Urbano, A. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328–5331.
  • Guan, M., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development, 25(6), 1465–1473.
  • PubChem Compound Summary for CID 15347, 2-Amino-3-methylpyridine. Retrieved from [Link]

Sources

Method

Applications of Triazolopyridines in Drug Discovery: A Senior Application Scientist's Guide

Introduction: The Versatility of the Triazolopyridine Scaffold Triazolopyridines, a class of heterocyclic compounds featuring a fused triazole and pyridine ring system, represent a privileged scaffold in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Triazolopyridine Scaffold

Triazolopyridines, a class of heterocyclic compounds featuring a fused triazole and pyridine ring system, represent a privileged scaffold in medicinal chemistry.[1] Their remarkable structural versatility and ability to interact with a wide array of biological targets have led to their emergence as a cornerstone in the development of novel therapeutics.[1] The inherent chemical properties of the triazolopyridine nucleus, including its capacity for hydrogen bonding and aromatic interactions, allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive framework for drug design. This guide provides an in-depth exploration of the applications of triazolopyridines in various therapeutic areas, complete with detailed protocols for their synthesis and evaluation, to empower researchers in their quest for next-generation medicines.

I. Anticancer Applications: Targeting the Machinery of Malignancy

Triazolopyridine derivatives have demonstrated significant promise as anticancer agents, with several compounds exhibiting potent activity against a range of human cancer cell lines.[2][3] Their mechanisms of action are diverse, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

A. Mechanism of Action: Dual Inhibition of JAK/HDAC Pathways

A compelling strategy in cancer therapy is the simultaneous inhibition of multiple oncogenic pathways. Triazolopyridine-based compounds have been rationally designed as dual inhibitors of Janus kinases (JAKs) and histone deacetylases (HDACs).[4][5] JAKs are critical mediators of cytokine signaling that can become dysregulated in cancer, while HDACs are involved in the epigenetic regulation of gene expression. The dual inhibition of these pathways can lead to synergistic anticancer effects.[4]

Diagram 1: Simplified Workflow for the Synthesis of Triazolopyridine-Based JAK/HDAC Dual Inhibitors.

cluster_synthesis Synthesis Pathway A 2-Amino-6-bromo-pyridine B Thiourea Intermediate A->B Ethoxycarbonyl isothiocyanate C Triazolopyridine Core B->C Hydroxylamine, DIPEA D Suzuki Coupling with Phenylboronic Acids C->D Pd(dppf)Cl2 E Reductive Amination D->E Methyl 4-formylbenzoate F Final Hydroxamate Analogues E->F NH2OH/NaOH

Caption: Synthetic route for triazolopyridine-based dual JAK/HDAC inhibitors.[5]

B. In Vitro Evaluation of Anticancer Activity: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a fundamental tool for the initial in vitro screening of potential anticancer compounds.[6]

Protocol 1: MTT Assay for Antiproliferative Activity

  • Cell Seeding: Plate human cancer cell lines (e.g., HCT-116, U-87 MG, MCF-7) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[2][6]

  • Compound Treatment: Prepare serial dilutions of the triazolopyridine compounds in culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 50 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 2 hours at 37°C in a CO₂ incubator.[6]

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., isopropanol or DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plates to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

C. In Vivo Efficacy Assessment: Xenograft Tumor Model Protocol

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone for the preclinical evaluation of anticancer drug candidates.[7][8]

Protocol 2: Subcutaneous Xenograft Model

  • Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium, often mixed with an equal volume of Matrigel.[9]

  • Implantation: Subcutaneously inject the cell suspension (e.g., 1.5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).[9]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[9]

  • Drug Administration: Administer the triazolopyridine compound and vehicle control to the respective groups according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume using the formula: Volume = 0.5 × length × width².[9]

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis). Evaluate the antitumor efficacy based on tumor growth inhibition.[10]

II. Targeting Bromodomains: Epigenetic Regulation in Cancer

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a crucial role in the regulation of oncogenes.[4] Consequently, BRD4 has emerged as a promising target for cancer therapy, and triazolopyridine derivatives have shown potential as potent BRD4 inhibitors.[4]

A. BRD4 Inhibitor Screening: A High-Throughput Assay

Commercial kits are available for the high-throughput screening of BRD4 inhibitors. These assays are typically based on the principle of competitive binding between the test compound and a labeled ligand to the BRD4 bromodomain.[11][12][13]

Protocol 3: BRD4 Inhibitor Screening Assay

  • Reaction Setup: In a microtiter plate, incubate the BRD4 bromodomain 1 with the biotinylated substrate and the test triazolopyridine compound for 30 minutes.[11][13]

  • Detection: Add acceptor beads, followed by donor beads, to the reaction mixture.[11][13]

  • Signal Reading: Read the Alpha-counts. A decrease in signal indicates that the test compound is inhibiting the binding of the biotinylated substrate to the BRD4 bromodomain.[11][13]

Diagram 2: Workflow for Screening BRD4 Inhibitors.

cluster_screening BRD4 Inhibitor Screening Start Start Step1 Incubate BRD4, Biotinylated Substrate, and Test Compound Start->Step1 Step2 Add Acceptor Beads Step1->Step2 Step3 Add Donor Beads Step2->Step3 Step4 Read Alpha-counts Step3->Step4 End End Step4->End

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-8-methyl-triazolo[1,5-a]pyridine

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with 2-Bromo-8-methyl-triazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with 2-Bromo-8-methyl-triazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their coupling reactions involving this specific heteroaryl halide. The Suzuki coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high functional group tolerance.[1] However, reactions involving nitrogen-containing heterocycles like triazolo[1,5-a]pyridines can present unique challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing causative explanations and actionable solutions.

Issue 1: Low to No Product Yield

Question: I am not observing any significant formation of my desired coupled product. What are the likely causes and how can I rectify this?

Answer: A low or complete lack of product formation is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.

Potential Causes & Solutions:

  • Inactive Catalyst: The palladium catalyst must be in its active Pd(0) state to enter the catalytic cycle.[2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it may not be efficiently reduced to Pd(0).

    • Solution: Consider switching to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, ensure your reaction conditions facilitate the in-situ reduction of the Pd(II) species. Some phosphine ligands can aid in this reduction.

  • Inefficient Oxidative Addition: The first step of the catalytic cycle, oxidative addition of the palladium catalyst to the C-Br bond, can be sluggish.[3][4] For electron-rich heteroaryl bromides, this step can be the rate-determining step.[3]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI-iPr).[5][6] These ligands promote oxidative addition and stabilize the resulting Pd(II) complex.

  • Poor Boronic Acid/Ester Reactivity: The transmetalation step requires the activation of the boronic acid or ester by a base.[4][5] If the base is not suitable or the boronic acid derivative is particularly stable, this step can be slow.

    • Solution: Screen different bases. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly effective.[2][4] The choice of base can also be solvent-dependent.[7] If using a boronic ester (e.g., pinacol ester), ensure that a small amount of water is present to facilitate hydrolysis to the more reactive boronic acid, unless using anhydrous conditions with specific esters like MIDA boronates.[2]

  • Sub-optimal Solvent and Temperature: The solvent plays a crucial role in solubilizing the reactants and catalyst, and can influence the reaction rate and selectivity.[8][9][10] Insufficient temperature can lead to slow reaction kinetics.

    • Solution: Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF, often with a small amount of water.[2][4] If solubility is an issue, a more polar solvent like DMF might be beneficial.[11] Increase the reaction temperature in increments (e.g., from 80 °C to 100 °C or 120 °C), while monitoring for potential decomposition.[4]

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired product, but I am also observing significant amounts of side products, making purification difficult. What are these side products and how can I minimize their formation?

Answer: The formation of side products in Suzuki couplings is often related to competing reaction pathways. Understanding these pathways is key to suppressing them.[2]

Common Side Products & Mitigation Strategies:

  • Protodebromination (Hydrodehalogenation): This is the replacement of the bromine atom on your starting material with a hydrogen atom, resulting in 8-methyl-triazolo[1,5-a]pyridine. This can occur if the palladium intermediate reacts with a hydride source in the reaction mixture before transmetalation.[2]

    • Causality: This side reaction is often competitive with a slow transmetalation step.[6]

    • Solution:

      • Increase Boronic Acid Equivalents: Using a slight excess of the boronic acid (1.2-1.5 equivalents) can favor the transmetalation pathway.

      • Ligand Choice: Bulky ligands can sometimes promote reductive elimination of the aryl and hydride ligands.[2] Experiment with less bulky ligands if protodebromination is a major issue.

      • Base Selection: Some amine bases or alcoholic solvents can act as hydride sources.[2] Consider switching to carbonate or phosphate bases.

  • Protodeboronation: This involves the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[12] This side reaction depletes the active nucleophile, leading to lower yields of the desired product.[12]

    • Causality: Protodeboronation can be catalyzed by the palladium complex or occur under certain basic conditions, and is highly dependent on the structure of the boronic acid and the reaction conditions.[12][13]

    • Solution:

      • Use Boronic Esters: Pinacol or neopentylglycol esters are generally more stable towards protodeboronation than the corresponding boronic acids.[2]

      • Minimize Reaction Time: Once the reaction has reached completion (as monitored by TLC or LC-MS), work it up promptly to avoid prolonged exposure of the boronic acid to the reaction conditions.

      • Control Basicity: The reaction pH can influence the rate of protodeboronation.[12] A screen of different bases might be necessary.

  • Homocoupling: This results in the formation of a biaryl product from two molecules of the boronic acid (e.g., biphenyl from phenylboronic acid) or two molecules of the heteroaryl halide.

    • Causality: Homocoupling of the boronic acid can be promoted by oxygen in the reaction mixture. Homocoupling of the halide is less common but can occur at high temperatures.

    • Solution:

      • Degas Solvents Thoroughly: To minimize oxygen-induced homocoupling, ensure that all solvents are rigorously degassed by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles.[14]

      • Optimize Catalyst Loading: High catalyst loadings can sometimes lead to increased side reactions. Try reducing the catalyst loading to 0.5-1 mol%.

Issue 3: Difficult Purification

Question: I have successfully formed the product, but I am struggling to purify it from residual catalyst and boronic acid-derived impurities. What are some effective purification strategies?

Answer: Purification challenges in Suzuki couplings are common due to the presence of palladium residues and water-soluble boron byproducts.

Purification Strategies:

  • Aqueous Workup: After the reaction, a standard aqueous workup can help remove inorganic salts and some of the boron-containing byproducts. An acid-base extraction can be particularly useful for removing excess boronic acid.[14]

  • Filtration: Passing the crude reaction mixture through a plug of silica gel or celite can help remove some of the palladium catalyst.[15]

  • Recrystallization: If the product is a solid, recrystallization is often an excellent method for obtaining highly pure material.

  • Chromatography: Column chromatography on silica gel is a standard method for purifying Suzuki coupling products. A carefully chosen solvent system is crucial for separating the product from closely eluting impurities.

  • Catalyst Scavenging: For removal of trace palladium, various commercial scavengers (e.g., silica-based thiols or amines) can be added to the crude product solution to bind the metal, which is then removed by filtration.

II. Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the Suzuki coupling of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine.

1. What are good starting conditions for the Suzuki coupling of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine?

A good starting point for optimization would be:

  • Catalyst: Pd(PPh₃)₄ (2-5 mol%) or a combination of a Pd(II) source like Pd(OAc)₂ (2 mol%) with a phosphine ligand like SPhos (4 mol%).

  • Base: K₂CO₃ or K₃PO₄ (2-3 equivalents).

  • Solvent: Dioxane/H₂O (e.g., 4:1 v/v) or Toluene/H₂O.

  • Temperature: 80-100 °C.

  • Reactant Stoichiometry: 1.0 equivalent of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine and 1.2-1.5 equivalents of the boronic acid/ester.

2. How do I choose the right palladium catalyst and ligand?

The choice of catalyst and ligand is critical and often substrate-dependent.

  • For simple, unhindered boronic acids: A standard catalyst like Pd(PPh₃)₄ may be sufficient.

  • For sterically hindered or electron-rich/poor coupling partners: More sophisticated ligands are often required. Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos, SPhos, and RuPhos are excellent choices for promoting the coupling of challenging substrates. N-heterocyclic carbene (NHC) ligands are also highly effective.[5]

3. Can I use boronic esters instead of boronic acids?

Yes, and it is often advantageous. Boronic esters, particularly pinacol esters, are generally more stable than boronic acids, which can help to minimize protodeboronation.[2] They are also often easier to purify and handle.

4. How should I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods for monitoring reaction progress. A small aliquot of the reaction mixture can be taken at regular intervals (e.g., every 1-2 hours) to assess the consumption of the starting material and the formation of the product.

5. Is it necessary to perform the reaction under an inert atmosphere?

Yes, it is highly recommended to perform Suzuki couplings under an inert atmosphere (e.g., nitrogen or argon). This is crucial to prevent the oxidation of the Pd(0) catalyst and to minimize oxygen-promoted homocoupling of the boronic acid.[14]

III. Experimental Protocols & Data Presentation

General Procedure for Suzuki Coupling
  • To a flame-dried reaction vessel, add 2-Bromo-8-methyl-triazolo[1,5-a]pyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the base (2-3 equiv.), and the palladium catalyst/ligand.

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with the workup and purification.

Table of Recommended Optimization Parameters
ParameterRecommended RangeRationale
Catalyst Loading 0.5 - 5 mol%Lower loadings are more cost-effective, but higher loadings may be needed for challenging substrates.
Ligand/Pd Ratio 1:1 to 4:1The optimal ratio depends on the specific ligand and palladium source.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can significantly impact the reaction rate and yield.[16]
Base Equivalents 2.0 - 4.0A sufficient amount of base is needed to activate the boronic acid.
Solvent Toluene, Dioxane, THF, DMF (often with H₂O)Solvent choice affects solubility and can influence the catalytic cycle.[8][9]
Temperature 60 - 120 °CHigher temperatures generally increase the reaction rate, but can also lead to decomposition or side reactions.

IV. Visualizing the Suzuki Coupling and Troubleshooting

The Suzuki Catalytic Cycle

The Suzuki coupling proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OR)₂ (Base) PdII_Both R¹-Pd(II)L₂-R² Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

When faced with a low-yielding reaction, a systematic approach to troubleshooting is essential.

Troubleshooting_Workflow Start Low Yield Observed CheckCatalyst Is the Catalyst System Active and Appropriate? Start->CheckCatalyst ChangeLigand Screen Electron-Rich, Bulky Ligands (e.g., SPhos, XPhos) CheckCatalyst->ChangeLigand No CheckBaseSolvent Are the Base and Solvent Optimal? CheckCatalyst->CheckBaseSolvent Yes ChangePdSource Switch to Pd(0) Precatalyst (e.g., Pd(PPh₃)₄) ChangeLigand->ChangePdSource ChangePdSource->CheckBaseSolvent ScreenBases Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) CheckBaseSolvent->ScreenBases No CheckTemp Is the Temperature Sufficient? CheckBaseSolvent->CheckTemp Yes ScreenSolvents Screen Solvents (Dioxane, Toluene, DMF) ScreenBases->ScreenSolvents ScreenSolvents->CheckTemp IncreaseTemp Increase Temperature (e.g., to 100-120°C) CheckTemp->IncreaseTemp No Success Improved Yield CheckTemp->Success Yes IncreaseTemp->Success

Caption: A decision-making workflow for troubleshooting low-yielding Suzuki reactions.

V. References

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • The Suzuki Reaction. (n.d.). Myers Group, Harvard University. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics. [Link]

  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. [Link]

  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]

  • Protodeboronation. (n.d.). Wikipedia. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.). ResearchGate. [Link]

  • Suzuki proto-dehalogenation problem. (2023). Reddit. [Link]

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. (2022). Schroeder Group, University of Illinois. [Link]

  • Effect of solvent and base on Suzuki cross-coupling reaction. (n.d.). ResearchGate. [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit. [Link]

  • Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. (n.d.). ChemRxiv. [Link]

  • Bulky ligands promote palladium-catalyzed protodeboronation. (2026). The Matter Blotter. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). National Institutes of Health. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES. [Link]

  • Suzuki Coupling Catalyzed by Ligand-Free Palladium(II) Species at Room Temperature and by Exposure to Air. (2025). ResearchGate. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). National Institutes of Health. [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.). National Institutes of Health. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling. (n.d.). ResearchGate. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). Royal Society of Chemistry. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central. [Link]

  • Optimization in reaction conditions for Suzuki coupling reactions... (n.d.). ResearchGate. [Link]

  • The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. (n.d.). Open Access Home Page. [Link]

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (n.d.). Scite.ai. [Link]

  • Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine

As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for the purification of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine. The methodologies are structured to ensure sel...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for the purification of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine. The methodologies are structured to ensure self-validation and are grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process, offering explanations for the underlying causes and providing actionable solutions.

Q1: My compound's purity is low after column chromatography, with streaks or overlapping spots on TLC. What are the likely causes and solutions?

A1: This is a common challenge indicating that the chosen chromatographic conditions are not optimal for separating the target compound from impurities. The triazolo[1,5-a]pyridine core is a heteroaromatic system, and its polarity, along with that of potential impurities, dictates the separation strategy.

Causality & Solutions:

  • Improper Solvent System (Eluent): The polarity of your eluent may be too high, causing all components to move too quickly up the column without effective separation. Conversely, if it's too low, the compound may not move at all.

    • Solution: The key is to find a solvent system where the target compound has an Rf (retention factor) of approximately 0.25-0.35 on a TLC plate. For triazolo-pyridine scaffolds, mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) are effective starting points.[1] Systematically vary the ratio of these solvents. If separation is still poor, introducing a small amount of a third, more polar solvent like methanol can help resolve stubborn impurities.[2]

  • Column Overloading: Applying too much crude material to the column is a frequent error. This saturates the stationary phase, leading to broad, poorly resolved bands.

    • Solution: A general rule of thumb is to use a mass ratio of crude material to silica gel of 1:30 to 1:100. For difficult separations, a higher ratio (e.g., 1:100) is recommended.

  • Sample Application: If the initial sample band is too wide, separation will be compromised throughout the run.

    • Solution: Dissolve the crude product in a minimal amount of the eluent or a stronger, volatile solvent (like dichloromethane). Apply it carefully to the top of the column in as narrow a band as possible. Alternatively, "dry loading" can be highly effective: adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully apply the resulting free-flowing powder to the top of the column bed.

Data Presentation: Recommended Starting Solvent Systems for TLC Analysis

System #Non-Polar SolventPolar SolventStarting Ratio (v/v)Notes
1HexanesEthyl Acetate9:1 → 1:1A standard starting point for many heterocyclic compounds.[1]
2DichloromethaneMethanol99:1 → 95:5Useful for more polar impurities that are not resolved with ethyl acetate.[2]
3TolueneAcetone9:1 → 7:3An alternative system if the above fail to provide adequate separation.
Q2: I'm struggling to recrystallize my compound. It either oils out or fails to precipitate. What should I do?

A2: Recrystallization is a powerful technique for achieving high purity, but it is highly dependent on the compound's solubility profile and the presence of impurities. "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid phase instead of crystals.

Causality & Solutions:

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

    • Solution: Perform a systematic solvent screen. Place a few milligrams of your compound in several test tubes and add a small amount of different solvents. Observe solubility at room temperature and upon heating. A good solvent will exhibit the profile described above.

  • Presence of Impurities: Even small amounts of impurities can inhibit crystal lattice formation, leading to oiling out or preventing precipitation altogether.

    • Solution: If the crude material is very impure, it's essential to first perform column chromatography to remove the bulk of the contaminants. Recrystallization is most effective on material that is already >90% pure.

  • Cooling Rate is Too Fast: Rapid cooling often leads to the precipitation of an amorphous solid or an oil because molecules do not have sufficient time to orient themselves into a crystal lattice.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask with glass wool can help. Once at room temperature, move the flask to an ice bath or refrigerator to maximize yield.

  • Supersaturation: The solution may be supersaturated, requiring an energy barrier to be overcome for nucleation (the first step of crystal formation) to begin.

    • Solution:

      • Seeding: Add a tiny crystal of pure product to the cooled solution to act as a template for crystal growth.

      • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass provide nucleation sites.

Data Presentation: Common Solvents for Recrystallization Screening

SolventBoiling Point (°C)PolarityNotes
Ethanol78Polar ProticOften used in combination with water.
Isopropanol82Polar ProticSimilar to ethanol but less polar.
Ethyl Acetate77Polar AproticGood general-purpose solvent.
Hexanes69Non-PolarOften used as an anti-solvent with a more polar solvent.
Toluene111Non-PolarHigher boiling point can be useful for less soluble compounds.
Acetonitrile82Polar AproticA versatile solvent for many nitrogen-containing heterocycles.
Q3: My analytical data (NMR/LC-MS) shows persistent unknown impurities. What are the most likely culprits?

A3: The identity of impurities is directly linked to the synthetic route used to prepare the 2-Bromo-8-methyl-triazolo[1,5-a]pyridine. Understanding the potential side reactions is key to identifying these byproducts.

Causality & Solutions:

  • Unreacted Starting Materials: The most straightforward impurities are the starting materials from which the compound was synthesized.

    • Solution: Compare the NMR and MS data of your purified material with that of the starting reagents. These are typically removed effectively by chromatography.

  • Isomeric Byproducts: The synthesis of fused heterocyclic rings can sometimes lead to the formation of constitutional isomers. For the triazolo[1,5-a]pyridine system, cyclization could potentially yield other isomeric fused systems depending on the precursors.

    • Solution: Isomers often have very similar polarities, making them difficult to separate. High-performance column chromatography (using smaller particle size silica) or preparative HPLC may be necessary. Careful analysis of ¹H-¹³C HMBC and NOESY NMR spectra can help distinguish between isomers.

  • Dehalogenated Product: The bromine atom can be susceptible to removal under certain conditions (e.g., reductive environments or during some palladium-catalyzed cross-coupling reactions if this compound is used as a starting material).[3] This would result in the formation of 8-methyl-triazolo[1,5-a]pyridine.

    • Solution: This impurity will be significantly less polar than the bromo-compound. It should be separable by standard silica gel chromatography. Look for a molecular ion in the mass spectrum that is 78 and 80 m/z units lighter than your product.

  • Hydrolysis or Degradation Products: Although the triazolo[1,5-a]pyridine ring is generally stable, prolonged exposure to strong acids or bases, especially at elevated temperatures, could lead to ring-opening or other degradation pathways.[4]

    • Solution: Ensure all purification steps are performed under neutral or near-neutral pH conditions.[5] If the compound is acid-sensitive, wash crude reaction mixtures with a mild base (e.g., saturated NaHCO₃ solution) before chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best overall workflow for purifying crude 2-Bromo-8-methyl-triazolo[1,5-a]pyridine?

A1: A multi-step approach is most reliable for achieving high analytical purity. The optimal workflow moves from bulk purification to fine purification.

  • Work-up/Extraction: After the reaction is complete, perform a liquid-liquid extraction to remove inorganic salts and highly polar/ionic reagents. Typically, this involves diluting the reaction mixture with water and extracting with a solvent like ethyl acetate or dichloromethane.

  • Silica Gel Chromatography: This is the primary method for separating the target compound from the majority of organic impurities.[2] It is highly effective for removing both more polar and less polar byproducts.

  • Recrystallization: This is the final and most powerful step for achieving >99.5% purity. It is excellent for removing trace impurities that may have co-eluted with your product during chromatography.

The following diagram illustrates the decision-making process for purification.

PurificationWorkflow crude Crude Product (Post-Reaction) workup Aqueous Work-up & Extraction crude->workup tlc TLC Analysis workup->tlc chromatography Silica Gel Column Chromatography tlc->chromatography Impurities Present purity_check1 Assess Purity (TLC, NMR) chromatography->purity_check1 recrystallization Recrystallization purity_check1->recrystallization >90% Pure repurify Re-purify or Combine Fractions purity_check1->repurify <90% Pure purity_check2 Final Purity Analysis (HPLC, NMR, MS) recrystallization->purity_check2 purity_check2->recrystallization Impurities Remain pure_product Pure Product (>99%) purity_check2->pure_product Purity OK repurify->chromatography Re-run Column

Caption: Purification workflow for 2-Bromo-8-methyl-triazolo[1,5-a]pyridine.

Q2: How should I properly store purified 2-Bromo-8-methyl-triazolo[1,5-a]pyridine?

A2: Halogenated heterocyclic compounds are generally stable, but proper storage is crucial to prevent degradation over time. Based on safety data sheets for similar compounds, the following conditions are recommended.[6][7]

  • Temperature: Store in a cool, dry place. Room temperature is generally acceptable, but refrigeration (2-8°C) is preferred for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation or reaction with atmospheric moisture.

  • Container: Use a tightly sealed, airtight container. Amber glass vials are ideal as they also protect the compound from light, which can sometimes catalyze degradation.

Q3: What combination of analytical techniques is required to confirm the purity and identity of the final product?

A3: No single technique is sufficient. A combination of methods is required for comprehensive characterization and to meet publication or regulatory standards.

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique for monitoring reaction progress and assessing the purity of column fractions. A single spot in multiple solvent systems is a good indicator of purity.[2]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A sharp, single peak in the chromatogram is the goal. Purity is often reported as a percentage based on the area under the curve (AUC).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The spectra should be clean, with correct chemical shifts, coupling constants, and integration values corresponding to the structure of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine. Absence of impurity peaks is critical.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Look for the correct molecular ion peak (M+) and the characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units, e.g., M+ and M+2).

References

  • Rejuvenating the[2][6][8]-triazolo[1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation. PubMed Central. [Link]

  • PYRAZOLO[1,5-a]PYRIMIDINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE.
  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]

  • Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Preparation method of 2-bromo-5-aldehyde pyridine.
  • Methyl 6-bromo-[1][2][8]triazolo[1,5-a]pyridine-8-carboxylate. MySkinRecipes. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PubMed Central. [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. ZORA (Zurich Open Repository and Archive). [Link]

  • Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine

Welcome to the technical support center for the synthesis of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges encountered in the laboratory.

Introduction to the Synthesis

The synthesis of 2-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common and logical synthetic route commences with the cyclization of 2-amino-3-methylpyridine to form the core heterocyclic structure, 8-methyl-[1][2][3]triazolo[1,5-a]pyridine, followed by a selective bromination at the 2-position.

This guide is structured to address potential issues in each of these key stages, providing you with the necessary insights to identify, mitigate, and resolve common synthetic byproducts and challenges.

Troubleshooting Guide: Common Issues and Solutions

Part 1: Cyclization of 2-Amino-3-methylpyridine

The initial formation of the 8-methyl-[1][2][3]triazolo[1,5-a]pyridine core is a critical step that can be prone to the formation of isomeric byproducts and incomplete reactions.

Issue 1: Presence of an Isomeric Impurity with Similar Mass

  • Observation: Your mass spectrometry data indicates the presence of a compound with the same mass as your desired 8-methyl-[1][2][3]triazolo[1,5-a]pyridine intermediate, but with a different retention time in your LC-MS or TLC analysis.

  • Probable Cause: The most likely culprit is the formation of the isomeric 8-methyl-[1][2][3]triazolo[4,3-a]pyridine. This occurs through a competing cyclization pathway of the 2-hydrazino-3-methylpyridine intermediate. Under certain conditions, particularly acidic environments, the initially formed [4,3-a] isomer can rearrange to the more thermodynamically stable [1,5-a] isomer via a Dimroth rearrangement[4][5][6][7][8]. However, if the reaction conditions do not fully favor this rearrangement, a mixture of isomers can result.

  • Solutions:

    • Reaction Conditions: The Dimroth rearrangement is often facilitated by acidic or basic conditions and can be influenced by temperature[4][5][6]. If you are isolating the [4,3-a] isomer, consider adjusting the pH of your reaction mixture during workup or purification. Heating the mixture in a suitable solvent may also promote rearrangement to the desired [1,5-a] isomer.

    • Purification: While challenging due to similar polarities, careful column chromatography with a shallow solvent gradient can often separate the two isomers. It is advisable to use a high-resolution column material and test various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to optimize separation.

    • Spectroscopic Analysis: The two isomers can be distinguished by 1H NMR spectroscopy. The chemical shifts of the protons on the pyridine ring will differ due to the different electronic environment created by the position of the triazole ring fusion.

Issue 2: Incomplete Cyclization and Presence of Starting Material

  • Observation: Your reaction workup reveals a significant amount of unreacted 2-amino-3-methylpyridine or a hydrazone intermediate.

  • Probable Cause: This can be due to several factors:

    • Insufficient Reaction Time or Temperature: The cyclization reaction may not have reached completion.

    • Inefficient Dehydrating Agent: If the reaction involves a condensation step that releases water, an inadequate dehydrating agent will hinder the reaction equilibrium.

    • Purity of Starting Materials: Impurities in the 2-amino-3-methylpyridine can interfere with the reaction[9].

  • Solutions:

    • Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Extending the reaction time may also drive the reaction to completion.

    • Choice of Reagents: For syntheses proceeding via a 2-hydrazinopyridine intermediate, ensure the cyclizing agent (e.g., formic acid, triethyl orthoformate) is used in the correct stoichiometry and that conditions are appropriate for cyclodehydration[3][10][11].

    • Starting Material Purity: Ensure your 2-amino-3-methylpyridine is of high purity. If necessary, purify the starting material by distillation or recrystallization before use.

Part 2: Bromination of 8-methyl-[1][2][3]triazolo[1,5-a]pyridine

The introduction of the bromine atom at the 2-position is a crucial final step. The main challenges here are controlling the regioselectivity and preventing over-bromination.

Issue 1: Formation of Multiple Brominated Isomers

  • Observation: Mass spectrometry confirms the addition of one bromine atom, but your NMR or LC analysis shows multiple products.

  • Probable Cause: Electrophilic bromination of the 8-methyl-[1][2][3]triazolo[1,5-a]pyridine ring can potentially occur at several positions. While the 2-position is often electronically favored, bromination can also occur at other positions on the pyridine ring (e.g., C5, C6, or C7), leading to a mixture of regioisomers. The directing effects of the fused triazole ring and the methyl group will influence the outcome[12].

  • Solutions:

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a common and often milder alternative to liquid bromine, which can offer better regioselectivity[13][14]. The choice of solvent can also influence the selectivity of NBS bromination[14].

    • Reaction Temperature: Lowering the reaction temperature can often enhance the selectivity of electrophilic aromatic substitution reactions. Start the reaction at 0°C or even lower and allow it to slowly warm to room temperature while monitoring its progress.

    • Purification: Careful column chromatography is the most effective method for separating regioisomers. As with the cyclization isomers, experimentation with different solvent systems is key.

Issue 2: Presence of Di- or Poly-brominated Byproducts

  • Observation: Your mass spectrum shows peaks corresponding to the addition of two or more bromine atoms.

  • Probable Cause: The use of an excess of the brominating agent or harsh reaction conditions can lead to over-bromination of the electron-rich triazolopyridine ring system.

  • Solutions:

    • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent of the brominating agent and add it portion-wise to the reaction mixture to maintain a low concentration.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent further bromination of the product.

    • Purification: Di- and poly-brominated byproducts will have significantly different polarities from the mono-brominated product and can usually be separated by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the initial cyclization of 2-amino-3-methylpyridine?

A1: A common and effective method involves the conversion of 2-amino-3-methylpyridine to 2-hydrazino-3-methylpyridine, followed by cyclization with a one-carbon synthon like formic acid or triethyl orthoformate[3][10][11]. Another approach is the copper-catalyzed reaction with a nitrile, though this may introduce challenges with catalyst removal[1][2].

Q2: How can I confirm the structure of the desired 2-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine versus its isomers?

A2: A combination of spectroscopic techniques is essential.

  • 1H NMR: The chemical shifts and coupling constants of the aromatic protons are highly diagnostic. The exact positions of the protons will differ between the [1,5-a] and [4,3-a] isomers, as well as between the different regioisomers of bromination.

  • 13C NMR: The chemical shifts of the carbon atoms, particularly those directly bonded to nitrogen or bromine, will be distinct for each isomer.

  • NOESY/COSY: 2D NMR experiments can help to definitively establish the connectivity and spatial relationships of the protons, confirming the substitution pattern.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the elemental composition of your product and byproducts.

Q3: What are the best practices for purifying the final product?

A3: Column chromatography on silica gel is the standard method. Given the potential for closely eluting isomers, the following are recommended:

  • Dry Loading: Adsorb your crude product onto a small amount of silica gel before loading it onto the column. This often improves resolution.

  • Solvent System Optimization: Perform small-scale TLC experiments with various solvent systems (e.g., gradients of ethyl acetate in hexanes, or methanol in dichloromethane) to find the optimal conditions for separation.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective final purification step to remove minor impurities.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety measures are crucial:

  • 2-Amino-3-methylpyridine: This starting material is toxic if swallowed, in contact with skin, or if inhaled[15][16]. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Brominating Agents: Bromine and NBS are corrosive and strong oxidizing agents. Handle them with extreme care in a fume hood and wear appropriate PPE.

  • Solvents: Use appropriate solvents and be aware of their flammability and toxicity.

Experimental Protocols

Protocol 1: Synthesis of 8-methyl-[1][2][3]triazolo[1,5-a]pyridine
  • Step 1: Synthesis of 2-Hydrazino-3-methylpyridine:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-methylpyridine in a suitable solvent such as ethanol.

    • Add hydrazine hydrate in a slight excess.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by crystallization or used directly in the next step.

  • Step 2: Cyclization:

    • To the crude 2-hydrazino-3-methylpyridine, add an excess of triethyl orthoformate.

    • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure to yield the crude 8-methyl-[1][2][3]triazolo[1,5-a]pyridine.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Bromination of 8-methyl-[1][2][3]triazolo[1,5-a]pyridine
  • Dissolve 8-methyl-[1][2][3]triazolo[1,5-a]pyridine in a suitable solvent such as chloroform or acetonitrile in a round-bottom flask protected from light.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add one equivalent of N-bromosuccinimide (NBS) portion-wise over 15-20 minutes.

  • Allow the reaction to stir at 0°C and then slowly warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine.

Visualizations

Synthetic Pathway cluster_0 Cyclization cluster_1 Bromination 2-Amino-3-methylpyridine 2-Amino-3-methylpyridine 2-Hydrazino-3-methylpyridine 2-Hydrazino-3-methylpyridine 2-Amino-3-methylpyridine->2-Hydrazino-3-methylpyridine Hydrazine Hydrate 8-methyl-[1,2,4]triazolo[1,5-a]pyridine 8-methyl-[1,2,4]triazolo[1,5-a]pyridine 2-Hydrazino-3-methylpyridine->8-methyl-[1,2,4]triazolo[1,5-a]pyridine Triethyl orthoformate Target_Product 2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine 8-methyl-[1,2,4]triazolo[1,5-a]pyridine->Target_Product NBS

Caption: Main synthetic pathway to 2-Bromo-8-methyl-triazolo[1,5-a]pyridine.

Isomer Formation 2-Hydrazino-3-methylpyridine 2-Hydrazino-3-methylpyridine Isomer_A 8-methyl-[1,2,4]triazolo[4,3-a]pyridine (Kinetic Product) 2-Hydrazino-3-methylpyridine->Isomer_A Cyclization Isomer_B 8-methyl-[1,2,4]triazolo[1,5-a]pyridine (Thermodynamic Product) Isomer_A->Isomer_B Dimroth Rearrangement

Caption: Formation of isomeric triazolopyridines.

Bromination Byproducts Start 8-methyl-[1,2,4]triazolo[1,5-a]pyridine Desired 2-Bromo (Desired) Start->Desired NBS (1 eq) Byproduct1 Other Monobromo Isomers (e.g., 5-Bromo, 6-Bromo) Start->Byproduct1 NBS Byproduct2 Dibromo Product Desired->Byproduct2 Excess NBS

Caption: Potential byproducts of the bromination reaction.

References

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules. URL: [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. URL: [Link]

  • 2-Amino-3-methylpyridine. PubChem. URL: [Link]

  • A facile and practical one-pot synthesis of[1][2][3]triazolo[4,3-a]pyridines. RSC Publishing. URL: [Link]

  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. URL: [Link]

  • Reactions of highly electrophilic 6,8-dinitro[1][2][3]triazolo[1,5-a]pyridines with C-nucleophiles. URL: [Link]

  • A Mild Synthesis of[1][2][3]Triazolo[4,3-a]pyridines. ResearchGate. URL: [Link]

  • Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. MDPI. URL: [Link]

  • Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. ResearchGate. URL: [Link]

  • Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. PubMed Central. URL: [Link]

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. PubMed Central. URL: [Link]

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. URL: [Link]

  • The Dimroth Rearrangement: Synthesis and Interconversion of Isomeric Triazolothienopyrimidines. ResearchGate. URL: [Link]

  • The Chemical Intermediate Landscape: Focus on 2-Amino-3-methylpyridine. URL: [Link]

  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Chemia. URL: [Link]

  • An Unexpected Condensation Reaction Involving 2-Aminopyridine, DMF and Barbituric Acids. SciELO México. URL: [Link]

  • 2-AMINO-3-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. URL: [Link]

  • Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction. Google Patents.
  • Dimroth rearrangement. Wikipedia. URL: [Link]

  • Discovery of[1][2][3]Triazolo[1,5- a ]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ResearchGate. URL: [Link]

  • Allylic Bromination by NBS with Practice Problems. Chemistry Steps. URL: [Link]

  • Synthesis method of 2-amino pyridine compounds. Google Patents.
  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives catalyzed by zinc zirconium phosphate in solvent-free conditions. Iranian Journal of Catalysis - OICC Press. URL: [Link]

  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. URL: [Link]

Sources

Optimization

2-Bromo-8-methyl-triazolo[1,5-a]pyridine solubility problems and solutions

Technical Support Center: 2-Bromo-8-methyl-triazolo[1,5-a]pyridine This guide is intended for researchers, scientists, and drug development professionals working with 2-Bromo-8-methyl-triazolo[1,5-a]pyridine. While speci...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-8-methyl-triazolo[1,5-a]pyridine

This guide is intended for researchers, scientists, and drug development professionals working with 2-Bromo-8-methyl-triazolo[1,5-a]pyridine. While specific experimental solubility data for this compound is not extensively documented in public literature, this document provides a comprehensive troubleshooting guide based on the known physicochemical properties of the triazolopyridine scaffold and general principles of formulation science for poorly soluble molecules.[1]

Anticipated Solubility Profile of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine

The triazolopyridine ring system is a common scaffold in medicinal chemistry, found in drugs like trazodone and filgotinib.[1] These are heterocyclic aromatic structures that, depending on their substituents, often exhibit poor aqueous solubility. The presence of a bromine atom and a methyl group on the 2-Bromo-8-methyl-triazolo[1,5-a]pyridine molecule is expected to increase its lipophilicity, thereby reducing its solubility in aqueous media.

To provide a predictive assessment, we can examine the properties of structurally similar compounds.

Property8-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine[3]2,8-Dibromo-[1][2]triazolo[1,5-a]pyridine[4]Predicted Profile for 2-Bromo-8-methyl-triazolo[1,5-a]pyridine
Molecular Weight 212.05 g/mol 276.92 g/mol ~212.05 g/mol
Calculated logP 1.802.25Likely in the range of 1.8 - 2.5
Hydrogen Bond Acceptors 333
Hydrogen Bond Donors 000
Predicted Aqueous Solubility LowVery LowExpected to be low to very low.

A calculated logP value greater than 1 suggests a preference for a lipid environment over an aqueous one, which is a common characteristic of molecules that are challenging to dissolve in water-based buffers. The absence of hydrogen bond donors further limits its interaction with water molecules.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: My 2-Bromo-8-methyl-triazolo[1,5-a]pyridine powder is not dissolving in my standard aqueous buffer (e.g., PBS). What is the underlying cause?

Answer: The primary reason is the compound's molecular structure. The fused aromatic triazolopyridine core is inherently hydrophobic. The addition of a methyl (-CH3) group and a bromo (-Br) atom further increases lipophilicity, leading to a molecule that is energetically unfavorable to be solvated by polar water molecules. This results in very low intrinsic aqueous solubility.

Q2: I need to prepare a stock solution. What organic solvents should I try first?

Answer: For creating a high-concentration stock solution, you should start with strong, polar aprotic solvents. The recommended starting points are:

  • Dimethyl Sulfoxide (DMSO): This is the most common and effective solvent for solubilizing a wide range of poorly soluble compounds for in vitro screening. It is generally well-tolerated by most cell-based assays at low final concentrations (<0.5%).

  • N,N-Dimethylformamide (DMF): Another strong solvent, similar in properties to DMSO. It can be a suitable alternative if DMSO interferes with your assay.

  • Ethanol (EtOH) or Methanol (MeOH): While less potent than DMSO or DMF, these alcohols can be effective and may be preferred for certain applications where residual DMSO is a concern. Solubility will likely be lower in these solvents compared to DMSO.

Always use anhydrous (dry) solvents to avoid introducing water, which can lower the maximum achievable concentration.

Q3: My compound dissolved in DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. How can I fix this?

Answer: This phenomenon is known as "crashing out" and occurs when the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit. The DMSO keeps it solubilized in the stock, but upon dilution, the solvent environment becomes predominantly aqueous, and the compound precipitates.

Here are solutions to mitigate this issue:

  • Decrease the Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay to a level below its aqueous solubility limit.

  • Optimize the Dilution Method: Do not add the aqueous buffer to your DMSO stock. Instead, add the small volume of DMSO stock to the larger volume of aqueous buffer while vortexing or stirring vigorously. This rapid mixing can sometimes create a transiently stable supersaturated solution or a fine colloidal suspension suitable for immediate use in an assay.

  • Use a Surfactant: Incorporate a low concentration of a non-ionic surfactant into your final aqueous buffer. Surfactants form micelles that can encapsulate the hydrophobic compound, keeping it in solution.[5]

    • Tween® 20 or Tween® 80: Start with a final concentration of 0.01% - 0.1% (v/v) in your buffer.

    • Pluronic® F-68: Another common choice, particularly for cell culture applications.

Q4: How can I systematically improve the aqueous solubility for my in vitro or in vivo studies?

Answer: A systematic approach is crucial. You can explore several established solubilization techniques.[6][7] The choice of method depends on the requirements of your experiment (e.g., cell-based assay, animal dosing).

A Start: Compound precipitates in aqueous buffer B Is the final concentration critical? A->B C Yes B->C D No B->D F Is the experiment for in vitro or in vivo use? C->F E Lower the final concentration D->E M Stop: Re-evaluate experimental design E->M Still precipitates G In Vitro F->G H In Vivo F->H I Try Co-solvents (e.g., PEG 400, Propylene Glycol) G->I J Try Surfactants (e.g., Tween 80, Cremophor EL) G->J H->J K Consider Cyclodextrin Complexation H->K L Formulate as a Suspension (Micronization) H->L

Caption: Decision tree for selecting a solubilization enhancement strategy.

Here are some common formulation approaches:

  • Co-Solvents: Adding a water-miscible organic solvent to the aqueous buffer can increase solubility.[6] This is common for preparing dosing solutions for animal studies.

    • Examples: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Glycerol.

    • Starting Point: Try a vehicle of 10% DMSO, 40% PEG 400, and 50% water. The ratios must be optimized.

  • pH Adjustment: If your compound has ionizable groups, altering the pH of the solution can significantly increase solubility. The triazolopyridine core contains nitrogen atoms that can be protonated at low pH.

    • Protocol: Attempt to dissolve the compound in acidic buffers (e.g., pH 2-4) to see if solubility increases due to the formation of a more soluble salt.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part from water.[7]

    • Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

    • Application: Useful for both in vitro and in vivo formulations.

Experimental Protocol: Kinetic Solubility Assessment using the Shake-Flask Method

This protocol provides a standardized way to measure the solubility of your compound in different media. The traditional shake-flask method is considered the gold standard for determining equilibrium solubility.[8]

Objective: To determine the approximate solubility of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine in a selected buffer.
  • 2-Bromo-8-methyl-triazolo[1,5-a]pyridine powder

  • Selected aqueous buffer (e.g., PBS pH 7.4)

  • DMSO (for stock solution)

  • Analytical balance

  • 1.5 mL microcentrifuge tubes

  • Thermomixer or orbital shaker

  • Centrifuge

  • HPLC system with a UV detector

  • Syringe filters (0.22 µm)

  • Prepare a Calibration Curve:

    • Create a 10 mM stock solution of the compound in 100% DMSO.

    • Prepare a series of standards (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM) by diluting the stock solution in a 50:50 mixture of Acetonitrile:Water.

    • Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.

  • Sample Preparation:

    • Weigh out an excess amount of the compound (e.g., 1-2 mg) into a microcentrifuge tube. The goal is to have undissolved solid remaining at the end.

    • Add a precise volume of the test buffer (e.g., 1 mL) to the tube.

    • Prepare at least three replicates for each buffer condition.

  • Equilibration:

    • Place the tubes in a thermomixer or shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Shake the samples for 24 hours to ensure equilibrium is reached.[8]

  • Sample Processing:

    • After 24 hours, visually inspect the tubes to confirm that excess solid is still present.

    • Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

    • Carefully remove a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.

    • Optional but recommended: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.

  • Analysis:

    • Dilute the clarified supernatant with the 50:50 Acetonitrile:Water mobile phase to bring the concentration within the range of your calibration curve.

    • Inject the diluted sample into the HPLC.

    • Determine the concentration of the dissolved compound using the calibration curve.

A Prepare 10 mM Stock in DMSO B Generate HPLC Calibration Curve A->B C Add Excess Solid to Aqueous Buffer (n=3) D Shake at 25°C for 24 hours C->D E Centrifuge to Pellet Undissolved Solid D->E F Collect & Filter Supernatant E->F G Dilute Supernatant for HPLC Analysis F->G H Calculate Concentration using Calibration Curve G->H

Caption: Standard workflow for a shake-flask solubility experiment.

Frequently Asked Questions (FAQs)

  • Q: How does the substitution pattern (2-Bromo, 8-methyl) affect solubility?

    • A: The parent[1][2]triazolo[1,5-a]pyridine core is already quite hydrophobic. The 8-methyl group is an electron-donating alkyl group that adds to the molecule's size and lipophilicity. The 2-bromo substituent is an electronegative but bulky halogen that also significantly increases lipophilicity, generally leading to lower aqueous solubility compared to an unsubstituted or chloro-substituted analogue.

  • Q: Are there any specific safety precautions I should take when handling this compound?

    • A: While specific toxicology data for 2-Bromo-8-methyl-triazolo[1,5-a]pyridine is not available, related bromo-triazolopyridine compounds are classified with GHS hazard statements. For example, 8-Bromo-[1][2]triazolo[4,3-a]pyridine is listed as harmful if swallowed, and causes skin and serious eye irritation.[9] Therefore, it is prudent to handle this compound with standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area or fume hood.

  • Q: How should I store my stock solutions?

    • A: DMSO stock solutions should be stored at -20°C or -80°C to maximize long-term stability. Aliquot the stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation over time. Protect from light if the compound is found to be light-sensitive.

References

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (n.d.). Arabian Journal of Chemistry. Retrieved January 23, 2026, from [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Triazolopyridine. (2025). Wikipedia. Retrieved January 23, 2026, from [Link]

  • The Chemistry of the Triazolopyridines: an Update. (n.d.). National Academic Digital Library of Ethiopia. Retrieved January 23, 2026, from [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (2023). PMC - PubMed Central. Retrieved January 23, 2026, from [Link]

  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? (n.d.). Dow Development Laboratories. Retrieved January 23, 2026, from [Link]

  • 8-Bromo-(1,2,4)triazolo(4,3-a)pyridine. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. (2025). PubMed. Retrieved January 23, 2026, from [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery Online. Retrieved January 23, 2026, from [Link]

  • Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. (2024). Taylor & Francis Online. Retrieved January 23, 2026, from [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (2023). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Triazolopyridines. Part 7. Preparation of bromo-triazolopyridines and -triazoloisoquinolines. (1981). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 23, 2026, from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 23, 2026, from [Link]

  • Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film. (n.d.). CD Formulation. Retrieved January 23, 2026, from [Link]

  • Triazolopyridine, a new derivative for the structural determination of fatty acids by gas chromatography/mass spectrometry. (1988). Wiley Online Library. Retrieved January 23, 2026, from [Link]

  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. (2021). Research Square. Retrieved January 23, 2026, from [Link]

  • 2-Methyl-[1][2]triazolo[1,5-a]pyridine. (n.d.). Pharmaffiliates. Retrieved January 23, 2026, from [Link]

Sources

Troubleshooting

Stability and degradation of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine

Document ID: TPY-S&D-28M-V1 Introduction This technical guide provides in-depth support for researchers, scientists, and drug development professionals working with 2-Bromo-8-methyl-triazolo[1,5-a]pyridine. The stability...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TPY-S&D-28M-V1

Introduction

This technical guide provides in-depth support for researchers, scientists, and drug development professionals working with 2-Bromo-8-methyl-triazolo[1,5-a]pyridine. The stability and degradation profile of an active pharmaceutical ingredient (API) or key intermediate is a critical parameter that influences its synthesis, purification, formulation, storage, and ultimately, its safety and efficacy. This document is structured to provide both foundational knowledge and practical, actionable guidance for assessing and troubleshooting the stability of this specific triazolopyridine derivative.

The triazolopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceutical agents.[1] However, the specific substitution pattern of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine presents unique stability considerations that must be thoroughly understood. This guide will equip you with the necessary knowledge to anticipate potential degradation pathways, design robust stability studies, and interpret your experimental results with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and stability of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine.

Q1: What are the recommended storage conditions for 2-Bromo-8-methyl-triazolo[1,5-a]pyridine?

A: Based on the general handling procedures for halogenated heterocyclic compounds, it is recommended to store the material in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[2] Inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage to minimize the risk of oxidative degradation and reaction with atmospheric moisture.

Q2: My solid-state sample has developed a slight discoloration over time. What could be the cause?

A: Discoloration is often an early indicator of degradation. The most likely culprits for solid-state degradation are photolysis (exposure to light) and oxidation. The fused triazolopyridine ring system can be susceptible to slow oxidation, potentially forming N-oxides.[3] We recommend performing a purity check using HPLC with a photodiode array (PDA) detector to identify any new, low-level impurities.

Q3: Is this compound susceptible to hydrolysis? At what pH should I run my reactions?

A: The triazolopyridine ring system can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening.[4] The presence of the electron-withdrawing bromine atom may influence the electron density of the ring system and its susceptibility to nucleophilic attack. It is crucial to experimentally determine the pH-stability profile. As a starting point, aim for neutral or slightly acidic conditions (pH 4-7) in aqueous environments and minimize exposure to strong acids or bases, especially at elevated temperatures.

Q4: I am performing a cross-coupling reaction to replace the bromine atom. Are there any known stability issues under these conditions?

A: While the C-Br bond is the intended site of reaction, the reaction conditions themselves (e.g., high temperature, presence of a base, metal catalyst) can induce degradation of the core scaffold. Thermal decomposition of related triazolopyridines has been reported, which can involve nitrogen expulsion and the formation of reactive intermediates like carbenes.[5] It is essential to monitor your reaction not only for product formation but also for the appearance of degradation products. We recommend running a control reaction with the starting material under the final reaction conditions but without the coupling partner to assess the stability of the scaffold.

Section 2: Troubleshooting Guide for Common Experimental Issues

This guide provides a structured approach to diagnosing and resolving common problems encountered during experiments.

Observed Issue Potential Cause(s) Related to Degradation Recommended Troubleshooting Actions
Appearance of unexpected peaks in HPLC analysis post-reaction or workup. 1. Hydrolysis: Ring-opening or debromination due to acidic/basic workup conditions. 2. Oxidation: Formation of N-oxides or other oxidative adducts.[3] 3. Thermal Degradation: High reaction temperatures may have caused decomposition.[5]1. Analyze a sample of the crude reaction mixture before workup to isolate the source of the impurity. 2. Perform workup at lower temperatures and use milder acids/bases (e.g., saturated sodium bicarbonate instead of NaOH). 3. Degas solvents and run the reaction under an inert atmosphere to minimize oxidation. 4. If possible, lower the reaction temperature and extend the reaction time.
Low recovery of the compound after purification by silica gel chromatography. 1. On-column Degradation: The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds. 2. Solvent-Induced Degradation: Prolonged exposure to certain solvents (e.g., methanol with acidic impurities) can be detrimental.1. Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base (e.g., 0.1-1% triethylamine in the eluent). 2. Use an alternative stationary phase like alumina (basic or neutral) or C18 (reverse-phase). 3. Minimize the time the compound spends on the column by using faster flow rates or gradient elution.
Inconsistent results in biological assays. Degradation in Assay Buffer: The compound may be unstable under the specific pH, temperature, or ionic strength of the assay buffer, or it may be susceptible to oxidative degradation in an oxygen-rich aqueous environment.1. Prepare a stock solution of the compound in the assay buffer and analyze its purity by HPLC at several time points (e.g., 0, 2, 4, 24 hours) under the exact assay conditions (temperature, light). 2. If degradation is observed, consider adjusting the buffer pH, adding antioxidants (if compatible with the assay), or preparing fresh solutions immediately before use.

Section 3: Experimental Protocols for Stability Assessment (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[6][7] These protocols provide a standardized framework for stressing 2-Bromo-8-methyl-triazolo[1,5-a]pyridine.

Workflow for Forced Degradation Studies

The following diagram illustrates a comprehensive workflow for assessing the stability of your compound.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Prep Prepare 1 mg/mL Stock Solution (e.g., in ACN:H2O) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Expose aliquots Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Expose aliquots Oxid Oxidation (3% H2O2, RT) Prep->Oxid Expose aliquots Therm Thermal (80°C in solution) Prep->Therm Expose aliquots Photo Photolytic (ICH Q1B light exposure) Prep->Photo Expose aliquots Control Prepare 'Time Zero' Control Sample (Dilute stock to 0.1 mg/mL) Analyze Analyze All Samples by Stability-Indicating LC-MS Control->Analyze Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxid->Analyze Therm->Analyze Photo->Analyze Neutralize->Analyze Compare Compare Stressed Samples to 'Time Zero' Control Analyze->Compare Stable No Degradation Compare->Stable <5% change Degraded Degradation Observed Compare->Degraded >5% change Characterize Characterize Degraded->Characterize Identify Degradants (MS/MS, NMR)

Caption: Workflow for conducting forced degradation studies.

Step-by-Step Protocols

Objective: To achieve approximately 5-20% degradation of the parent compound to ensure that the primary degradation products are generated without excessive secondary degradation.[8]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine in a suitable solvent mixture (e.g., 50:50 acetonitrile:water). This will be your Stock Solution.

  • Prepare a Time Zero Control by diluting the Stock Solution to the final analysis concentration (e.g., 0.1 mg/mL) with the solvent mixture.

2. Stress Conditions:

  • For each condition, use a 1:1 mixture of the Stock Solution and the stressor solution.

Stress Condition Protocol Justification
Acidic Hydrolysis Mix 1 mL of Stock Solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 6, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.Simulates exposure to acidic environments. Elevated temperature accelerates the reaction to observable levels.
Basic Hydrolysis Mix 1 mL of Stock Solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at 2, 6, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.Simulates exposure to basic environments. The triazole ring may be susceptible to base-catalyzed ring opening.
Oxidative Degradation Mix 1 mL of Stock Solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 2, 6, and 24 hours.Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress.[9] The nitrogen atoms in the heterocyclic rings are potential sites for oxidation.
Thermal Degradation Mix 1 mL of Stock Solution with 1 mL of water. Incubate at 80°C in a sealed vial, protected from light. Withdraw aliquots at 24, 48, and 72 hours. Also, test the solid compound at 80°C.Assesses the intrinsic thermal stability of the molecule in both solution and solid states.
Photolytic Degradation Expose the Stock Solution (in a quartz cuvette) and a thin layer of the solid compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A parallel control sample should be wrapped in aluminum foil.Evaluates the compound's sensitivity to light, which can cause C-Br bond cleavage or other photochemical reactions.

3. Analysis:

  • Analyze all samples (including the Time Zero Control and stressed samples) using a validated stability-indicating HPLC method, preferably with LC-MS capability for peak identification.

  • Calculate the percentage of degradation and the relative percentage of each degradation product.

Section 4: Predicted Degradation Pathways

Based on the chemical structure and literature on related compounds, we can predict several potential degradation pathways for 2-Bromo-8-methyl-triazolo[1,5-a]pyridine.

Predicted Oxidative Degradation Pathway

Oxidation is a common degradation pathway for nitrogen-containing heterocycles.[9] The pyridine nitrogen (N4) and the triazole nitrogen (N1) are potential sites for N-oxide formation.

Oxidative_Degradation Parent 2-Bromo-8-methyl- triazolo[1,5-a]pyridine Oxidant [O] (e.g., H₂O₂) Parent->Oxidant N4_Oxide N4-Oxide Derivative N1_Oxide N1-Oxide Derivative Oxidant->N4_Oxide Major Pathway? Oxidant->N1_Oxide Minor Pathway?

Caption: Predicted oxidative degradation via N-oxide formation.

Predicted Hydrolytic Degradation Pathway (Acid-Catalyzed)

Under strong acidic conditions, the triazole ring could potentially undergo cleavage. Protonation of a ring nitrogen could facilitate nucleophilic attack by water, leading to a ring-opened intermediate.

Hydrolytic_Degradation Parent 2-Bromo-8-methyl- triazolo[1,5-a]pyridine Protonated Protonated Intermediate Parent->Protonated + H⁺ RingOpened Ring-Opened Hydrazide Protonated->RingOpened + H₂O (Ring Opening) Acid H₃O⁺ Water H₂O

Caption: Predicted acid-catalyzed hydrolytic degradation pathway.

Section 5: References

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. Available at: [Link]

  • Shaw, S., et al. (2020). Discovery and structure activity relationships of 7-benzyl triazolopyridines as stable, selective, and reversible inhibitors of myeloperoxidase. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Abarca, B., et al. (2002). The Chemistry of the Triazolopyridines: An Update. ResearchGate. Available at: [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). The Chemistry of the Triazolopyridines: an Update. NADLE. Available at: [Link]

  • Al-dujaili, K. D. (2023). A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. ScienceDirect. Available at: [Link]

  • Wikipedia. (2025). Triazolopyridine. Wikipedia. Available at: [Link]

  • Li, Y., et al. (2015). An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Organic-chemistry.org. Available at: [Link]

  • MDPI. (n.d.). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors. MDPI.com. Available at: [Link]

  • Dymińska, L., et al. (2020). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. PMC. Available at: [Link]

  • Abarca, B., et al. (2007). Pyridylcarbene formation by thermal decomposition of 7-bromo-3-methyl-[4][10]triazolo[1,5-a]pyridine under pressure. ResearchGate. Available at: [Link]

  • Al-Sanea, M. M., et al. (2023). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. NIH. Available at: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]

  • MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI.com. Available at: [Link]

  • Roge, A.B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • MDPI. (2024). Efficient Synthesis of Novel Triazolo[5,1-b]purines by Diacetoxyiodobenzene-Mediated Oxidative Cyclization of Schiff Bases. MDPI.com. Available at: [Link]

  • Kumar, V., & Kumar, P. (2020). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

  • Sobaś, P., et al. (2022). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PubMed Central. Available at: [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.net. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Failed Reactions with 2-Bromo-8-methyl-triazolo[1,5-a]pyridine

Welcome to the technical support center for 2-Bromo-8-methyl-triazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions invol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-8-methyl-triazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this valuable heterocyclic building block. Instead of a generic checklist, we will explore the chemical principles behind common failures and provide logical, actionable solutions to advance your research.

Understanding the Reactivity of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine

2-Bromo-8-methyl-triazolo[1,5-a]pyridine is a unique substrate. It possesses a fused bicyclic system that is electron-deficient, which influences the reactivity of the C-Br bond. The presence of multiple nitrogen atoms with accessible lone pairs is a critical feature; they can chelate the metal catalyst, potentially sequestering it from the catalytic cycle and leading to reaction failure.[1][2] This inherent property necessitates careful selection of reaction parameters to achieve successful transformations.

Below, we address common issues encountered during palladium-catalyzed cross-coupling reactions—the most frequent application for this substrate.

Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are indispensable for functionalizing 2-Bromo-8-methyl-triazolo[1,5-a]pyridine. However, their success is highly sensitive to a range of variables.

FAQ 1: My Suzuki-Miyaura coupling is failing or showing minimal conversion. What are the primary culprits?

This is a frequent challenge. A stalled Suzuki reaction is often due to an inactive catalyst, issues with the boronic acid/ester, or suboptimal reaction conditions. Let's break down the diagnostic workflow.

Causality & Troubleshooting Steps:

  • Inert Atmosphere & Solvent Purity: Oxygen can rapidly deactivate the active Pd(0) catalyst and promote the homocoupling of boronic acids.[3][4]

    • Protocol: Ensure your solvent is rigorously degassed (three freeze-pump-thaw cycles or sparging with argon for at least 30 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the setup and reaction.

  • Catalyst System Integrity: The choice of palladium source and ligand is paramount.

    • Palladium Pre-catalyst: If using a Pd(II) source like Pd(OAc)₂, it must be reduced in-situ to the active Pd(0) state. This process can be inefficient. Consider using a modern, air-stable Pd(0) pre-catalyst (e.g., XPhos Pd G3/G4) which provides a more reliable source of the active catalyst.[5]

    • Ligand Selection: The triazolopyridine nitrogen atoms can act as competing ligands.[2] Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that coordinate strongly to the palladium center, preventing inhibition by the substrate or product.

  • Boronic Acid/Ester Stability: Boronic acids are prone to decomposition, especially under heating.

    • Protodeborylation: This is the loss of the boronic acid group, replacing it with a hydrogen atom. It is often accelerated by excess base or water. Use the boronic ester (e.g., pinacol ester) counterpart, which is generally more stable.

    • Homocoupling (Glaser Coupling): The formation of a biaryl from two boronic acid molecules is a common side reaction, often catalyzed by residual oxygen or Pd(II) species.[4]

  • Base Selection: The base plays a crucial role in the transmetalation step.

    • Strength & Solubility: A base that is too weak may not facilitate transmetalation effectively. A base that is too strong can promote boronic acid decomposition. For this substrate, a moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is a good starting point. K₃PO₄ is another excellent option, particularly in challenging couplings.

Recommended Starting Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine with an arylboronic acid.

ComponentRecommendationRationale
Palladium Pre-catalyst XPhos Pd G3 (2-5 mol%)Air-stable, reliable generation of active Pd(0).
Ligand XPhos (1.1-1.2 eq. to Pd)Bulky, electron-rich ligand to promote reductive elimination and prevent substrate inhibition.
Base K₃PO₄ (2-3 equivalents)Effective base with good solubility in mixed solvent systems.
Solvent 1,4-Dioxane / Water (10:1)A common and effective solvent system for Suzuki couplings. Must be degassed.
Temperature 80-110 °CSufficient thermal energy for oxidative addition and reductive elimination.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-8-methyl-triazolo[1,5-a]pyridine (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and K₃PO₄ (2.0 eq.).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02-0.05 eq.) and ligand (if not using a pre-catalyst complex).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water).

  • Seal the flask and heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.[6] Upon completion, cool to room temperature, dilute with an organic solvent, and proceed with aqueous workup.

Troubleshooting Suzuki Reactions: A Decision Workflow

G start Reaction Failed: Low/No Conversion check_reagents 1. Verify Reagent Quality - Fresh Boronic Acid/Ester? - Anhydrous/Degassed Solvent? - Active Catalyst? start->check_reagents Start Here check_conditions 2. Assess Reaction Conditions - Fully Inert Atmosphere? - Correct Base & Stoichiometry? - Sufficient Temperature? check_reagents->check_conditions Reagents OK failure Persistent Failure: Consider Alternative Strategy check_reagents->failure Reagents Degraded optimize_catalyst 3. Optimize Catalyst System - Switch to Pre-catalyst (e.g., G3/G4)? - Use Bulkier Ligand (XPhos, RuPhos)? - Increase Catalyst Loading? check_conditions->optimize_catalyst Conditions OK check_conditions->failure Conditions Faulty success Successful Coupling optimize_catalyst->success Problem Solved optimize_catalyst->failure No Improvement G pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Ar-X inhibition Inhibition by Substrate/Product Nitrogens pd0->inhibition pd2_complex L_n(Ar)Pd(II)-X ox_add->pd2_complex transmetal Transmetalation (Suzuki) or Amine Coordination (Buchwald) pd2_complex->transmetal + R-M or R2NH/Base pd2_complex->inhibition pd2_intermediate L_n(Ar)Pd(II)-R transmetal->pd2_intermediate red_elim Reductive Elimination pd2_intermediate->red_elim red_elim->pd0 + Ar-R

Caption: General catalytic cycle for Pd-catalyzed cross-coupling and the potential for catalyst inhibition.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

FAQ 3: Can I use 2-Bromo-8-methyl-triazolo[1,5-a]pyridine in an SNAr reaction?

While palladium catalysis is more common for aryl bromides, SNAr is theoretically possible if the ring system is sufficiently electron-deficient. The triazolo[1,5-a]pyridine core is an electron-deficient heterocycle, which activates the ring towards nucleophilic attack. [1] Feasibility & Recommendations:

  • Leaving Group Ability: Bromide is a moderate leaving group for SNAr, better than chloride but significantly worse than fluoride. The reaction will likely require forcing conditions (high temperature, strong nucleophile).

  • Nucleophile Choice: Strong, non-basic nucleophiles are ideal. Alkoxides (e.g., sodium methoxide) or phenoxides are common choices. [7]3. Reaction Conditions:

    • Solvent: A polar aprotic solvent like DMSO or DMF is required to stabilize the charged Meisenheimer intermediate.

    • Temperature: Expect to use elevated temperatures (e.g., >100 °C).

    • Microwave Irradiation: This can sometimes promote difficult SNAr reactions by allowing for rapid heating to high temperatures.

Verdict: SNAr is a less probable but possible pathway. It should be considered an alternative strategy if cross-coupling approaches persistently fail and the desired nucleophile is compatible with SNAr conditions.

References

  • Colonna, M., Greci, L., & Poloni, M. (1983). The 1,2,4-Triazolo[1,5-a]pyrimidine System: Chemical Properties and Reactivity. Journal of Heterocyclic Chemistry, 20(5), 1269-1275. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]

  • Molecules. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Elsevier. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Tetrahedron Letters. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]

  • National Institutes of Health. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • Organic Chemistry Portal. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. [Link]

  • YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine

Welcome to the technical support center for the synthesis and purification of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. The following troubleshooting guide and frequently asked questions (FAQs) are based on established synthetic routes and purification methodologies for triazolopyridines and related bromo-substituted heterocycles.

Introduction to the Purification Challenges

The synthesis of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine, a key intermediate in pharmaceutical and agrochemical research, can present several purification challenges.[1] Impurities may arise from unreacted starting materials, the formation of isomeric byproducts, side reactions such as ring-opening, or degradation of the target compound.[2][3] This guide provides a systematic approach to identifying and removing these impurities, ensuring the high purity required for downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine.

Q1: My crude product is a dark, oily residue instead of a solid. How should I proceed with purification?

A1: An oily crude product often indicates the presence of residual high-boiling solvents (e.g., DMF, DMSO), unreacted starting materials, or low-molecular-weight byproducts.

  • Initial Work-up: Before attempting more rigorous purification, ensure a thorough aqueous work-up has been performed. If your synthesis was conducted in a high-boiling polar solvent, dissolving the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane and washing extensively with water, followed by a brine wash, can remove a significant portion of these impurities.[4]

  • Solvent Trituration: If the product is expected to be a solid, trituration can be an effective first-pass purification step. Add a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., cold diethyl ether, hexanes, or a mixture of ethyl acetate/hexanes). Stir the mixture vigorously. The desired product should precipitate as a solid, which can then be collected by filtration.

  • Column Chromatography: If the oil persists, column chromatography is the recommended next step. A good starting point for developing a solvent system is to use a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.

Q2: I am seeing multiple spots on my TLC plate that are very close together. How can I improve their separation?

A2: Poor separation on TLC indicates that the components of your mixture have similar polarities. Optimizing the solvent system is key to achieving good resolution.

  • Adjusting Solvent Polarity: Systematically vary the ratio of your eluent components. For non-polar to moderately polar compounds, fine-tuning the percentage of ethyl acetate in hexanes (e.g., 10%, 15%, 20%) can often resolve closely running spots.[5]

  • Employing Different Solvent Systems: If adjusting polarity is insufficient, changing the solvent system entirely can exploit different solute-stationary phase interactions. Consider the following options:

    • Dichloromethane/Methanol: For more polar compounds, a small amount of methanol in dichloromethane can provide good separation.[4]

    • Toluene/Ethyl Acetate: The aromatic nature of toluene can offer different selectivity compared to aliphatic solvents like hexanes.[6]

  • Using Additives: For basic compounds like pyridines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can reduce tailing and improve separation. Conversely, for acidic impurities, a small amount of acetic acid may be beneficial.[7]

Table 1: Recommended TLC Solvent Systems for Bromo-Methyl-Triazolopyridines

Polarity of CompoundRecommended Starting Solvent SystemNotes
Non-polar to Moderately Polar10-50% Ethyl Acetate in HexanesAdjust the ratio for optimal Rf (0.2-0.4).
Moderately Polar to Polar1-10% Methanol in DichloromethaneUseful for separating more polar impurities.
Basic Compounds10-50% Ethyl Acetate in Hexanes + 0.5% TriethylamineThe amine additive can significantly improve peak shape.

Q3: My column chromatography is not giving a clean separation. What can I do to improve it?

A3: In addition to optimizing the TLC solvent system, several other factors can impact the success of your column chromatography.

  • Column Packing and Dimensions: Ensure your column is packed uniformly without any air bubbles or cracks. A longer, narrower column will generally provide better resolution than a short, wide one for difficult separations.

  • Sample Loading: Dissolve your crude material in a minimal amount of the eluent or a more volatile solvent and load it onto the column in a concentrated band. Overloading the column is a common cause of poor separation.

  • Elution Technique: A gradient elution, where the polarity of the solvent system is gradually increased during the run, can be very effective for separating compounds with a wide range of polarities.

Q4: I suspect I have isomeric impurities. How can I identify and remove them?

A4: Isomeric impurities, such as those arising from the bromination of 2-methylpyridine at different positions, can be particularly challenging to separate due to their similar physical properties.[8]

  • Spectroscopic Analysis:

    • ¹H NMR: Carefully analyze the aromatic region of the ¹H NMR spectrum. The coupling patterns and chemical shifts of the pyridine ring protons will be distinct for different isomers. The position of the methyl group will also influence the chemical shifts of adjacent protons.[9]

    • Mass Spectrometry: While isomers will have the same molecular weight, their fragmentation patterns in MS/MS experiments may differ, providing clues to their structure. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks with a 2 m/z unit difference, which can help confirm the presence of a bromine atom in the molecule.[10]

  • Purification Strategies:

    • Recrystallization: Fractional recrystallization can be a powerful technique for separating isomers if a suitable solvent is found where their solubilities differ significantly.[11]

    • Preparative HPLC: For very difficult separations, preparative high-performance liquid chromatography (HPLC) may be necessary.

Q5: My final product seems to be degrading over time, as indicated by the appearance of new spots on the TLC. How can I prevent this?

A5: Some bromo-substituted triazolopyridines can be susceptible to thermal degradation or decomposition in the presence of certain reagents.[2]

  • Avoid Excessive Heat: During purification, avoid unnecessarily high temperatures. Concentrate solutions under reduced pressure at moderate temperatures.

  • Storage Conditions: Store the purified compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Purity of Solvents: Ensure that all solvents used for purification are of high purity and free from acidic or basic contaminants that could catalyze decomposition.

Frequently Asked Questions (FAQs)

Q: What is a general procedure for the synthesis of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine?

A: A common synthetic route involves the cyclization of a substituted 2-aminopyridine.[4][12] For 2-Bromo-8-methyl-triazolo[1,5-a]pyridine, a plausible synthesis could start from 2-amino-3-methylpyridine, which is then subjected to a cyclization reaction, followed by bromination. Alternatively, one could start with a pre-brominated aminopyridine. The cyclization can be achieved through various methods, including reaction with nitriles in the presence of a copper catalyst.

Q: What are the most likely impurities in the synthesis of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine?

A: Potential impurities include:

  • Unreacted Starting Materials: Such as 2-amino-3-methylpyridine or the cyclizing agent.

  • Isomeric Products: Bromination at other positions on the pyridine ring.

  • Ring-Opened Byproducts: Arising from the reaction of bromine with lithiated intermediates, if this synthetic route is used.[2]

  • Oxidized or Hydrolyzed Products: Depending on the reaction and work-up conditions.

Q: What is the best method for assessing the purity of the final product?

A: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): To quickly check for the presence of multiple components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and to detect impurities with different chemical structures.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify potential impurities by their mass.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica surface.

  • Sample Loading: Dissolve the crude 2-Bromo-8-methyl-triazolo[1,5-a]pyridine in a minimal amount of the eluent (or a more volatile solvent like dichloromethane). Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting with the chosen solvent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the impure solid in a few drops of a hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexanes mixture).[13]

  • Dissolution: In a larger flask, add the minimum amount of the chosen hot solvent to the bulk of the impure solid to achieve complete dissolution.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur.

  • Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making workflow for the purification of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine.

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC SingleSpot Single Spot? TLC->SingleSpot Recrystallize Recrystallization SingleSpot->Recrystallize Yes MultipleSpots Multiple Spots SingleSpot->MultipleSpots No PureSolid Pure Solid Recrystallize->PureSolid Column Column Chromatography MultipleSpots->Column AnalyzeFractions Analyze Fractions by TLC Column->AnalyzeFractions CombinePure Combine Pure Fractions AnalyzeFractions->CombinePure CombinePure->PureSolid

Caption: Decision tree for purification.

References

  • Azzam, R. S., & Elgemeie, G. H. (2019a). Synthesis of novel 7,5-(ethylthio)-3,2,4 triazolo[1,5-a]pyridines. [Journal Name], , [Pages].

  • CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine. (2016).
  • Guba, T. R., et al. (2004a). Synthesis of 8-amino-2-substituted-[1][8][14] triazolo[1,5-a] Pyridine methyl ester. [Journal Name], [Volume], [Pages].

  • MySkinRecipes. (n.d.). Methyl 6-bromo-[1][8][14]triazolo[1,5-a]pyridine-8-carboxylate. Retrieved from [Link]

  • Patel, R. P., & Mankad, B. N. (1964). A new method for the synthesis of bromine-containing heterocyclic compounds for photovoltaic polymers. Journal of the Indian Chemical Society, 41(10), 711-714.
  • Rochester University Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Sathisha, K. R., Gopala, L., et al. (2016). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 9, S1574-S1583.
  • Taylor, R. D., Houlihan, M. J., et al. (2019).
  • Ueda, S., & Nagasawa, H. (2009). Copper-Catalyzed Synthesis of 2-Substituted 1,2,4-Triazolo[1,5-a]pyridines from 2-Aminopyridines and Nitriles. Organic Letters, 11(24), 5674–5677.
  • Jones, G., & Sliskovic, D. R. (1982). Triazolopyridines. Part 7. Preparation of bromo-triazolopyridines and -triazoloisoquinolines. Journal of the Chemical Society, Perkin Transactions 1, 341-345.
  • Landman, A. S., et al. (2021). Synthesis of 1H-[8][12][14] triazolo[1,5-a] pyridine derivatives using nitrous oxide as a diazo transfer reagent. [Journal Name], [Volume], [Pages].

  • ResearchGate. (2014). How to develop solvent system for TLC when the compound is unknown? Retrieved from [Link]

  • Wang, Y., et al. (2007). Microwave-assisted synthesis of 3-substituted[1][8][14]triazolo[4,3-a]pyridines. [Journal Name], [Volume], [Pages].

  • ChemHelpASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. [Link]

  • Rees, C. W., & Storr, R. C. (1969). Triazolopyridines. Part 6. Ring opening reactions of triazolopyridines. Journal of the Chemical Society C: Organic, 756-760.
  • Reddit. (2025). Resources on 3+ component chromatography solvent systems? r/Chempros. Retrieved from [Link]

  • El-Sayed, H. A., Moustafa, A. H., & Aly, A. A. (2010). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 1(1), 1-8.
  • Royal Society of Chemistry. (n.d.). Supporting Information: Nickel-Catalyzed Reductive Coupling of Unactivated Alkyl Bromides and Aliphatic Aldehydes. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds. Retrieved from [Link]

  • El-Gendy, M. M., & El-Gaby, M. S. A. (2006). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives.
  • Duncan, J. D., Armstrong, D. W., & Stalcup, A. M. (1990). NORMAL PHASE TLC SEPARATION OF ENANTIOMERS USING CHIRAL ION INTERACTION AGENTS.
  • ACS Publications. (2026). Organic Letters. Retrieved from [Link]

  • MDPI. (2022). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectral Interpretation. Retrieved from [Link]

  • Ulomsky, E. N., et al. (2023). 2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one. Molbank, 2023(1), M1563.
  • MySkinRecipes. (n.d.). Methyl 6-bromo-[1][8][14]triazolo[1,5-a]pyridine-8-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). The characteristic chemical shifts of methyl proton signals in 1 H NMR.... Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(1), 103525.

Sources

Optimization

Technical Support Center: Catalyst Selection for Reactions with 2-Bromo-8-methyl-triazolo[1,5-a]pyridine

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-8-methyl-triazolo[1,5-a]pyridine. This guide provides in-depth technical advice, troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-8-methyl-triazolo[1,5-a]pyridine. This guide provides in-depth technical advice, troubleshooting guides, and frequently asked questions (FAQs) to facilitate your synthetic endeavors with this important heterocyclic scaffold. The triazolo[1,5-a]pyridine core is a significant pharmacophore found in several approved drugs, making its efficient functionalization a key step in medicinal chemistry.[1]

This resource is designed to be a practical companion in the lab, offering solutions to common challenges encountered during cross-coupling reactions.

Section 1: Understanding the Substrate: 2-Bromo-8-methyl-triazolo[1,5-a]pyridine

Before delving into catalyst selection, it is crucial to understand the inherent properties of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine that influence its reactivity in cross-coupling reactions.

Key Structural Features and Their Implications:

  • Nitrogen-Rich Heterocycle: The triazolopyridine core contains multiple nitrogen atoms which can act as Lewis bases and potentially coordinate to the palladium catalyst. This can lead to catalyst inhibition or the formation of inactive complexes, a common issue with nitrogen-containing heterocycles.

  • Steric Hindrance: The methyl group at the 8-position introduces steric bulk in proximity to the bromine atom at the 2-position. This can hinder the approach of bulky ligands and coupling partners, potentially slowing down the reaction rate.

  • Electronic Nature: The triazolopyridine ring system has a distinct electronic distribution that influences the reactivity of the C-Br bond. Understanding this is key to selecting the appropriate catalyst and reaction conditions.

Section 2: Frequently Asked Questions (FAQs) for Catalyst Selection

This section addresses common questions regarding catalyst selection for palladium-catalyzed cross-coupling reactions involving 2-Bromo-8-methyl-triazolo[1,5-a]pyridine.

Q1: What are the most common cross-coupling reactions performed on 2-Bromo-8-methyl-triazolo[1,5-a]pyridine?

A1: The most frequently employed cross-coupling reactions for the functionalization of this scaffold are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is a versatile method for introducing aryl, heteroaryl, or alkyl groups.[2][3]

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a wide range of amines.[4][5][6] This is crucial for introducing functionalities prevalent in many bioactive molecules.

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes, providing access to a different chemical space.

Q2: Which palladium precursor is a good starting point for my reactions?

A2: For initial screening, Pd(OAc)₂ (palladium(II) acetate) and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are excellent choices.

  • Pd(OAc)₂: Is a stable, air-tolerant Pd(II) source that is reduced in situ to the active Pd(0) species. It is often used in combination with phosphine ligands.

  • Pd₂(dba)₃: Is a common Pd(0) precursor that is widely used in a variety of cross-coupling reactions. It is air-sensitive and should be handled under an inert atmosphere.

For more challenging couplings, pre-formed catalysts such as [Pd(dppf)Cl₂] or PEPPSI-type catalysts can offer improved reactivity and stability.[7][8]

Q3: How do I choose the right ligand for my reaction?

A3: Ligand selection is critical for a successful cross-coupling reaction. The choice of ligand influences the stability, activity, and selectivity of the palladium catalyst. For 2-Bromo-8-methyl-triazolo[1,5-a]pyridine, consider the following classes of ligands:

  • Bulky, Electron-Rich Phosphine Ligands: These are often the ligands of choice for challenging substrates. The steric bulk promotes the formation of monoligated, highly reactive palladium species, while the electron-donating nature facilitates the oxidative addition step.[9] Examples include:

    • For Suzuki-Miyaura: SPhos, XPhos, and RuPhos are excellent starting points.[7]

    • For Buchwald-Hartwig: Josiphos, t-BuXPhos, and BrettPhos are known to be effective for the amination of heteroaryl halides.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors and can form very stable and active palladium complexes.[10][11][12][13] They are particularly useful for reactions with less reactive aryl chlorides but can also be beneficial for bromides. PEPPSI-type precatalysts are commercially available and convenient to use.

Q4: What is the role of the base in these reactions, and how do I select one?

A4: The base plays a crucial role in the catalytic cycle, primarily in the transmetalation step of the Suzuki-Miyaura reaction and for deprotonating the amine in the Buchwald-Hartwig amination.

  • For Suzuki-Miyaura:

    • Inorganic bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. K₃PO₄ is a stronger base and can be effective for more challenging couplings.[3]

    • Organic bases: Triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can also be used, particularly when substrate compatibility is a concern.[14]

  • For Buchwald-Hartwig Amination:

    • Strong, non-nucleophilic bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most common choices.[4] NaOtBu generally leads to faster reaction rates.[4]

    • Weaker bases: K₂CO₃ or Cs₂CO₃ can be used for substrates that are sensitive to strong bases, although this may require higher temperatures and longer reaction times.[4]

Q5: Which solvent should I use?

A5: The choice of solvent is important for solubility of the reactants and catalyst, as well as for the reaction temperature.

  • Aprotic polar solvents: Dioxane, THF, and DMF are commonly used for Suzuki-Miyaura reactions. A mixture of an organic solvent with water is often beneficial for the solubility of the base.

  • Aromatic hydrocarbons: Toluene and xylene are frequently used for Buchwald-Hartwig aminations, as they allow for higher reaction temperatures.[15]

  • Greener alternatives: Solvents like 2,2,5,5-tetramethyloxolane (TMO) are being explored as safer alternatives to toluene for Buchwald-Hartwig aminations.[16]

Section 3: Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during cross-coupling reactions with 2-Bromo-8-methyl-triazolo[1,5-a]pyridine.

Troubleshooting Suzuki-Miyaura Coupling
Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion 1. Inactive catalyst.- Ensure proper degassing of the reaction mixture to prevent catalyst oxidation.[17] - Try a different palladium precursor (e.g., Pd₂(dba)₃ if Pd(OAc)₂ fails). - Screen a panel of bulky phosphine ligands (e.g., SPhos, XPhos).
2. Inefficient transmetalation.- Use a stronger base (e.g., K₃PO₄ instead of K₂CO₃). - Add a small amount of water to the reaction mixture to aid in the dissolution of the base.
3. Catalyst poisoning by the heterocycle.- Increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%). - Use a ligand that forms a more stable complex with palladium, such as an NHC ligand.
Homocoupling of boronic acid 1. Presence of oxygen.- Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen).[17]
2. Decomposition of the palladium catalyst.- Use a more robust ligand that prevents catalyst decomposition.
Debromination of the starting material 1. Presence of protic impurities.- Use anhydrous solvents and reagents.
2. Side reaction promoted by the catalyst/base system.- Screen different bases; sometimes a weaker base can minimize this side reaction. - Consider a different ligand that favors the desired cross-coupling pathway.
Troubleshooting Buchwald-Hartwig Amination
Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion 1. Catalyst inhibition.- The nitrogen atoms of the triazolopyridine can coordinate to the palladium. Use bulky, electron-rich ligands (e.g., Josiphos, t-BuXPhos) to create a sterically hindered and highly active catalyst.
2. Incomplete deprotonation of the amine.- Ensure the use of a sufficiently strong base like NaOtBu or LHMDS.
3. Steric hindrance.- The 8-methyl group may hinder the approach of a bulky amine. If possible, use a less sterically demanding amine. - Higher reaction temperatures may be required to overcome the steric barrier.
Formation of side products (e.g., hydrodehalogenation) 1. Catalyst decomposition.- Use a more robust ligand system.
2. Reaction with trace water.- Use anhydrous conditions.
Difficulty with ammonia as a nucleophile 1. Tight binding of ammonia to the palladium catalyst.- Use an ammonia equivalent, such as benzophenone imine or a silylamide, followed by hydrolysis.[5]

Section 4: Experimental Protocols

This section provides detailed, step-by-step methodologies for key cross-coupling reactions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - 2-Bromo-8-methyl-triazolo[1,5-a]pyridine (1 equiv) - Boronic acid (1.2-1.5 equiv) - Palladium precursor (e.g., Pd(OAc)₂, 2 mol%) - Ligand (e.g., SPhos, 4 mol%) - Base (e.g., K₃PO₄, 2-3 equiv) solvent Add degassed solvent (e.g., Dioxane/H₂O 4:1) reagents->solvent degas Degas the reaction mixture (e.g., sparge with Argon for 15-30 min) solvent->degas heat Heat the reaction mixture (e.g., 80-110 °C) degas->heat monitor Monitor reaction progress (TLC, LC-MS) heat->monitor cool Cool to room temperature monitor->cool quench Quench with water and extract with an organic solvent (e.g., EtOAc) cool->quench dry Dry the organic layer (e.g., Na₂SO₄) quench->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Steps:

  • To an oven-dried reaction vessel, add 2-Bromo-8-methyl-triazolo[1,5-a]pyridine (1.0 equiv), the corresponding boronic acid or boronic ester (1.2–1.5 equiv), the palladium precursor (e.g., Pd(OAc)₂, 1–5 mol%), the ligand (e.g., SPhos, 2–10 mol%), and the base (e.g., K₃PO₄, 2–3 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine under inert atmosphere: - 2-Bromo-8-methyl-triazolo[1,5-a]pyridine (1 equiv) - Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) - Ligand (e.g., Josiphos, 2-4 mol%) - Base (e.g., NaO*t*Bu, 1.2-1.5 equiv) amine Add the amine (1.1-1.3 equiv) reagents->amine solvent Add anhydrous, degassed solvent (e.g., Toluene) amine->solvent heat Heat the reaction mixture (e.g., 90-120 °C) solvent->heat monitor Monitor reaction progress (TLC, LC-MS) heat->monitor cool Cool to room temperature monitor->cool quench Carefully quench with saturated aq. NH₄Cl cool->quench extract Extract with an organic solvent (e.g., EtOAc) quench->extract dry Dry the organic layer (e.g., MgSO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Steps:

  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1–2 mol%), the ligand (e.g., Josiphos, 2–4 mol%), and the base (e.g., NaOtBu, 1.2–1.5 equiv) under an inert atmosphere.

  • Add 2-Bromo-8-methyl-triazolo[1,5-a]pyridine (1.0 equiv) and the amine (1.1–1.3 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 90–120 °C) with vigorous stirring until the reaction is complete.

  • Cool the mixture to room temperature and carefully quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the aminated product.

Section 5: Catalyst and Ligand Selection Guide

The following decision tree can guide the selection of a catalyst system for your specific application.

Catalyst_Selection start Start: Functionalization of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine reaction_type What type of bond are you forming? start->reaction_type suzuki C-C (Suzuki-Miyaura) reaction_type->suzuki C-C buchwald C-N (Buchwald-Hartwig) reaction_type->buchwald C-N sonogashira C-C≡C (Sonogashira) reaction_type->sonogashira C-C≡C suzuki_catalyst Initial Screen: - Pd(OAc)₂ / SPhos - Pd(dppf)Cl₂ suzuki->suzuki_catalyst buchwald_catalyst Initial Screen: - Pd₂(dba)₃ / Josiphos - Pd₂(dba)₃ / t-BuXPhos buchwald->buchwald_catalyst sonogashira_catalyst Initial Screen: - Pd(PPh₃)₄ / CuI - PdCl₂(PPh₃)₂ / CuI sonogashira->sonogashira_catalyst troubleshooting Low Yield or No Reaction? suzuki_catalyst->troubleshooting buchwald_catalyst->troubleshooting suzuki_advanced Advanced Suzuki Catalysts: - Use XPhos or RuPhos ligands - Consider PEPPSI-type precatalysts - Increase catalyst loading troubleshooting->suzuki_advanced Yes (Suzuki) buchwald_advanced Advanced Buchwald Catalysts: - Use BrettPhos or other highly active ligands - Increase reaction temperature - Ensure anhydrous conditions troubleshooting->buchwald_advanced Yes (Buchwald)

Caption: Decision tree for catalyst selection.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. [Link]

  • PubMed. (2014). Synthesis of 2-substituted pyrazolo[1,5-a]pyridines through cascade direct alkenylation/cyclization reactions. [Link]

  • ResearchGate. (2017). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • PubMed Central. (2020). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. [Link]

  • National Center for Biotechnology Information. (2023). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. [Link]

  • ChemRxiv. (2022). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. [Link]

  • Royal Society of Chemistry. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. [Link]

  • MDPI. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazolo[1,5-a]pyridines. [Link]

  • ResearchGate. (2022). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. [Link]

  • ACS Publications. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • Google Patents. (2013). WO2013134228A1 - PYRAZOLO[1,5-a]PYRIMIDINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE.
  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • National Center for Biotechnology Information. (2016). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. [Link]

  • INIS-IAEA. (2021). Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction. [Link]

  • PubMed. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. [Link]

  • MDPI. (2021). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

  • ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. [Link]

  • Semantic Scholar. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][2][4][18]triazines. [Link]

  • Maynooth University Research Archive Library. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. [Link]

  • MDPI. (2023). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][4][5][7]triazines. [Link]

  • PubMed. (2007). Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition. [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

Sources

Troubleshooting

Technical Support Center: Reaction Optimization for 2-Bromo-8-methyl-triazolo[1,5-a]pyridine

Technical Support Center: Reaction Optimization for 2-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine Welcome to the technical support guide for the synthesis and optimization of 2-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Optimization for 2-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine

Welcome to the technical support guide for the synthesis and optimization of 2-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable heterocyclic building block. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize this reaction with confidence.

Section 1: The Foundation - Synthesis of the Starting Material

Before optimizing the bromination, a reliable synthesis of the starting material, 8-methyl-[1][2][3]triazolo[1,5-a]pyridine, is paramount. The most common and robust method involves the condensation and oxidative cyclization of 2-hydrazino-3-methylpyridine.

Q1: What is a reliable method for synthesizing the 8-methyl-[1][2][3]triazolo[1,5-a]pyridine precursor?

A widely adopted method is the reaction of 2-amino-3-methylpyridine with a cyclizing agent, often involving an oxidative N-N bond formation.[4] A common pathway involves converting 2-amino-3-methylpyridine into a suitable precursor, such as an N-(pyridin-2-yl)amidine, which then undergoes intramolecular annulation.[4] Simpler, one-pot methods reacting 2-aminopyridines with nitriles in the presence of a copper catalyst have also been developed.[5]

The overall workflow can be visualized as follows:

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Bromination cluster_2 Part 3: Purification & Analysis A 2-Amino-3-methylpyridine C Condensation & Cyclization A->C B Cyclization Reagent (e.g., Formic Acid, Orthoesters) B->C D D C->D 8-methyl-[1,2,4]triazolo[1,5-a]pyridine D_clone 8-methyl-[1,2,4]triazolo[1,5-a]pyridine F Electrophilic Aromatic Substitution D_clone->F E Brominating Agent (e.g., NBS) E->F G G F->G Crude Product G_clone Crude Product H Purification (Chromatography/Recrystallization) G_clone->H I Characterization (NMR, MS, etc.) H->I J Final Product: 2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine I->J

Caption: Overall workflow for the synthesis of the target compound.

Section 2: The Core Reaction - Electrophilic Bromination

The bromination of 8-methyl-[1][2][3]triazolo[1,5-a]pyridine is an electrophilic aromatic substitution (SEAr) reaction.[6] The fused[1][2][3]triazolo[1,5-a]pyridine system is an electron-rich heterocycle, making it susceptible to attack by electrophiles.[7] The reaction proceeds via a cationic intermediate known as an arenium ion or σ-complex, with the formation of this intermediate being the rate-determining step.[2]

Caption: Simplified mechanism of electrophilic aromatic bromination.

Note: As I cannot generate real-time images, the DOT script above is a template. The actual mechanism involves the pi electrons of the heterocyclic ring attacking the electrophilic bromine source.

Q2: Which brominating agent should I choose?

The choice of brominating agent is critical and depends on the reactivity of the substrate and the desired selectivity.

Brominating AgentTypical ConditionsProsCons
N-Bromosuccinimide (NBS) 1.0 - 1.2 eq., CH2Cl2 or ACN, 0°C to RTMild, easy to handle solid, high selectivity, minimizes over-bromination.[8]Can initiate radical pathways if not controlled.[9]
Bromine (Br2) 1.0 - 1.1 eq., AcOH or CH2Cl2, 0°CPotent, inexpensive.Highly corrosive and toxic, can lead to polybromination and side reactions.[1]
Pyridinium Tribromide 1.0 - 1.2 eq., THF or AcOHSolid reagent, easier to handle than Br2.Less reactive than Br2.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) 0.5 - 0.6 eq., CH2Cl2High bromine content by weight, stable solid.Can be less regioselective than NBS.[2]

Recommendation: Start with N-Bromosuccinimide (NBS) . It is the most widely used reagent for selective bromination of electron-rich heterocycles due to its mild nature and ease of handling.[10]

Q3: How does solvent choice impact the reaction?

The solvent not only dissolves the reactants but also influences the reaction rate and selectivity.

SolventDielectric Constant (ε)Characteristics & Impact
Acetonitrile (ACN) 37.5Polar aprotic. Stabilizes the charged intermediate (σ-complex), potentially accelerating the reaction. Good starting point.
Dichloromethane (DCM) 9.1Non-polar aprotic. Common choice, dissolves NBS and starting material well. Generally inert.
Chloroform (CHCl3) 4.8Similar to DCM, slightly less polar.
Acetic Acid (AcOH) 6.2Polar protic. Can activate the brominating agent but may also protonate the basic nitrogen on the pyridine ring, deactivating the substrate.[11]
Tetrahydrofuran (THF) 7.6Can be used, but may react with strong electrophiles.

Recommendation: Begin optimization with Acetonitrile (ACN) or Dichloromethane (DCM) . They offer a good balance of solubility and inertness.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues in a Q&A format.

Q4: My reaction is very slow or stalls completely. What should I do?

Possible Cause 1: Insufficiently Activated Brominating Agent.

  • Explanation: While NBS is often sufficient, some substrates require a more potent electrophile. The formation of the σ-complex is the rate-determining step, and a higher energy barrier will slow the reaction.[12]

  • Solution: Consider adding a catalytic amount of a weak Lewis acid or a protic acid. For instance, a small amount of silica gel or a catalytic amount of acetic acid can sometimes polarize the N-Br bond in NBS, increasing its electrophilicity. Be cautious, as strong acids can protonate and deactivate the substrate.[11]

Possible Cause 2: Low Temperature.

  • Explanation: Most reactions have a minimum activation energy. If the reaction temperature is too low, the molecules may not have sufficient kinetic energy to overcome this barrier.

  • Solution: If the reaction is clean but slow at 0°C or room temperature, try gradually increasing the temperature to 40-50°C. Monitor the reaction closely by TLC for the appearance of side products.

Troubleshooting_Stall Start Reaction Stalled (TLC shows mostly SM) Q1 Is the reaction clean (no new spots besides SM)? Start->Q1 Action1 1. Slowly increase temperature (e.g., to 40°C). 2. Monitor by TLC. Q1->Action1 Yes Action2 1. Lower temperature immediately. 2. Re-evaluate reagent choice (use a milder one). 3. Check for moisture/air sensitivity. Q1->Action2 No (Decomposition) Q2 Consider reagent activation Action1->Q2 Still stalled? Action3 Add catalytic acid (e.g., silica, CSA). Use with caution. Q2->Action3 Proceed

Caption: Decision flowchart for a stalled reaction.
Q5: My TLC plate shows multiple product spots. How can I improve selectivity?

Possible Cause 1: Polybromination.

  • Explanation: The monobrominated product is still an electron-rich heterocycle and can undergo a second bromination, leading to a dibromo- species. This is more common with highly reactive agents like Br2.

  • Solution:

    • Control Stoichiometry: Use no more than 1.0-1.05 equivalents of your brominating agent (e.g., NBS).

    • Slow Addition: Add the brominating agent portion-wise or as a solution via a syringe pump at a low temperature (e.g., 0°C). This keeps the instantaneous concentration of the electrophile low.

    • Use a Milder Reagent: If Br2 is causing issues, switch to NBS.

Possible Cause 2: Isomer Formation.

  • Explanation: While the 2-position is electronically favored, substitution at other positions (e.g., C5 or C7) can occur, especially at higher temperatures.

  • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0°C or even -10°C. Regioselectivity is often kinetically controlled and favored at lower temperatures.[2]

Possible Cause 3: Ring Opening.

  • Explanation: Under harsh conditions (e.g., excess bromine, high heat), the triazole ring of some triazolopyridine systems can be susceptible to ring-opening reactions, leading to a complex mixture of byproducts.[3][13]

  • Solution: Stick to mild conditions. Use NBS at low temperatures. Avoid strong acids and high heat. If you suspect ring opening, obtain a mass spectrum of the crude mixture to look for fragments inconsistent with the desired product.

Q6: I'm getting a low isolated yield despite good conversion on TLC. What's happening?

Possible Cause 1: Product Volatility or Water Solubility.

  • Explanation: The product may be partially lost during solvent removal under high vacuum or during an aqueous workup if it has some water solubility.

  • Solution:

    • Workup: When performing an aqueous wash, back-extract the aqueous layer with your organic solvent (e.g., DCM, EtOAc) 2-3 times to recover any dissolved product.

    • Solvent Removal: Use a rotary evaporator at a moderate temperature and pressure. Avoid using a high-vacuum pump for extended periods.

Possible Cause 2: Difficulty with Purification.

  • Explanation: The product may be co-eluting with a byproduct (like succinimide from NBS) or streaking on the silica gel column.

  • Solution:

    • Pre-column Wash: Before chromatography, wash the crude organic extract with aqueous sodium thiosulfate (to quench excess bromine) and then with aqueous sodium bicarbonate or NaOH (to remove succinimide). Dry and concentrate before loading onto the column.

    • Recrystallization: 2-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine is a crystalline solid. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an excellent alternative to chromatography for achieving high purity.[14]

Section 4: Detailed Experimental Protocol

This protocol provides a robust starting point for your optimization studies.

Synthesis of 2-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Argon), add 8-methyl-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq.) in anhydrous acetonitrile. Add this solution dropwise to the cooled reaction mixture over 15-20 minutes. Note: For larger scale, solid portion-wise addition of NBS may be preferred to maintain concentration.

  • Reaction: Allow the reaction to stir at 0°C. Monitor the progress by Thin Layer Chromatography (TLC) every 30 minutes. A typical mobile phase is 30-50% ethyl acetate in hexanes. The product should have a slightly lower Rf than the starting material.

  • Workup: Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aq. sodium thiosulfate, saturated aq. sodium bicarbonate, and finally with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization.

References

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination Reagent Guide. Wordpress. Retrieved from [Link]

  • Jin, Z. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3401-3416. Available at: [Link]

  • Yadav, D., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. Available at: [Link]

  • Jones, G., & Sliskovic, D. R. (1981). Triazolopyridines. Part 7. Preparation of bromo-triazolopyridines and -triazoloisoquinolines. Journal of the Chemical Society, Perkin Transactions 1, 967-972. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Bromination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • Ashenhurst, J. (2025). The Six Key Electrophilic Aromatic Substitution Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Ueda, S., & Nagasawa, H. (2009). Copper-Catalyzed Synthesis of 1,2,4-Triazolo[1,5-a]pyridines via Sequential N-C and N-N Bond-Forming Oxidative Coupling Reactions. Journal of the American Chemical Society, 131(42), 15080-15081. Available at: [Link]

  • Rotella, C., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(18), 4277. Available at: [Link]

  • LibreTexts Chemistry. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 24.9: Heterocyclic Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]

  • Yadav, D., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. PubMed Central. Available at: [Link]

  • Singh, A., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(4), 104611. Available at: [Link]

  • Jones, G., & Sliskovic, D. R. (1980). Triazolopyridines. Part 6. Ring opening reactions of triazolopyridines. Journal of the Chemical Society, Perkin Transactions 1, 361-366. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine Analogs as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][4] Its structural resemblance to purines allows it to interact with a wide range of biological targets, including kinases, which are crucial regulators of cellular processes and prominent targets in drug discovery.[5][6] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 2-Bromo-8-methyl-triazolo[1,5-a]pyridine analogs, with a focus on their potential as kinase inhibitors. By dissecting the roles of substituents at various positions, we aim to provide a rational framework for the design of potent and selective next-generation therapeutics.

The[1][2][3]Triazolo[1,5-a]pyridine Core: A Foundation for Potent Bioactivity

The fused bicyclic structure of[1][2][3]triazolo[1,5-a]pyridine offers a unique combination of electronic and steric properties. This scaffold has been successfully employed in the development of drugs targeting a variety of enzymes and receptors.[1][4] Notably, derivatives of this core have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[1][4][7] The core structure's ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, within the active sites of proteins is fundamental to its biological activity.

Deconstructing the SAR of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine Analogs

The 2-Bromo-8-methyl-triazolo[1,5-a]pyridine scaffold presents several key positions for chemical modification to modulate biological activity, selectivity, and pharmacokinetic properties. The bromine atom at the 2-position serves as a versatile synthetic handle for introducing a variety of substituents via cross-coupling reactions, while the methyl group at the 8-position can influence solubility and interactions with the target protein.

The Critical Role of Substituents at the 2-Position

The 2-position of the triazolo[1,5-a]pyridine ring is a key vector for interacting with the hinge region of many kinases, a critical area for ATP binding. Replacing the bromine atom with various amine or aryl groups can significantly impact inhibitory potency and selectivity.

  • Amino Substituents: The introduction of substituted anilines or other amino-containing moieties at the 2-position can lead to the formation of crucial hydrogen bonds with the kinase hinge region. The nature of the substituents on the aniline ring is critical. For instance, in related triazolopyrimidine scaffolds, the presence of a (1S)-2,2,2-trifluoro-1-methylethylamino group or an achiral 2,2,2-trifluoroethylamino group at an analogous position was found to be essential for high potency.[8] This suggests that steric bulk and the ability to form specific hydrogen bonds are key determinants of activity.

  • Aryl and Heteroaryl Substituents: Suzuki coupling reactions can be employed to introduce a diverse range of aryl and heteroaryl groups at the 2-position. The electronic and steric properties of these rings can fine-tune the compound's interaction with the kinase active site. For example, in a series of triazolopyridine-based JAK inhibitors, the introduction of a cyclopropyl moiety at a position analogous to the 2-position was found to be a preferred fragment for achieving selectivity for JAK1 over JAK2.[5]

Exploring Modifications at the 5-, 6-, and 7-Positions

While the 2-position is often the primary focus for hinge binding, modifications at other positions on the pyridine ring can modulate solubility, cell permeability, and interactions with other regions of the kinase active site.

  • 5-Position: In some triazolopyrimidine series, substitution at the 5-position with groups like a phenyl ring has been shown to be favorable for activity.[9] Further exploration of small alkyl or substituted aryl groups at this position could provide insights into optimizing potency and selectivity.

  • 6- and 7-Positions: The electronic nature of substituents on the pyridine ring can influence the overall electron density of the heterocyclic system and its pKa, which in turn can affect target engagement and pharmacokinetic properties. The introduction of electron-donating groups, such as methyl and methoxy groups, has been shown to be beneficial for α-glucosidase inhibition in a related series of triazolo[1,5-a]pyridines, while electron-withdrawing groups like chlorine or bromine were detrimental to activity.[1] This highlights the importance of considering the electronic effects of substituents around the core scaffold.

The Influence of the 8-Methyl Group

The methyl group at the 8-position can play a role in blocking metabolic degradation and can also engage in hydrophobic interactions within the kinase active site. While less frequently modified, exploring the impact of replacing the methyl group with other small alkyl groups or hydrogen could reveal its specific contribution to the overall activity profile.

Comparative Analysis: Benchmarking Against Alternative Scaffolds

The 2-Bromo-8-methyl-triazolo[1,5-a]pyridine scaffold competes with other privileged heterocycles in the kinase inhibitor landscape. A comparative analysis highlights its unique advantages and potential limitations.

ScaffoldKey AdvantagesPotential LimitationsRepresentative Kinase Targets
[1][2][3]Triazolo[1,5-a]pyridine - Versatile synthetic handles for diversification.- Mimics purine structure for broad target engagement.- Favorable ADME properties in some series.- Potential for off-target effects due to purine mimicry.- Synthesis can be multi-step.JAK1, JAK2, EGFR, HDAC[5][7][10]
Pyrazolo[1,5-a]pyrimidine - Well-established in approved kinase inhibitors.- Amenable to a wide range of chemical modifications.- Can face challenges with solubility and metabolic stability.Multiple kinases, including ALK, ROS1, TRK
Quinazoline - Core of several FDA-approved kinase inhibitors.- Strong hinge-binding capabilities.- Can have planarity-related solubility issues.- Potential for hERG channel inhibition.EGFR, VEGFR
Indazole - Provides a different vector for hinge binding.- Can offer improved selectivity profiles.- Synthesis of substituted indazoles can be challenging.AXL, MER, TYRO3

Experimental Protocols for SAR Studies

To systematically explore the SAR of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine analogs, a well-defined experimental workflow is essential.

General Synthetic Scheme for Analog Synthesis

The synthesis of novel analogs typically starts from the 2-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine core, which can be prepared from commercially available starting materials. Subsequent diversification is achieved through palladium-catalyzed cross-coupling reactions.

Synthesis_Workflow Start 2-Amino-3-methylpyridine Intermediate1 N-(3-methylpyridin-2-yl)formamidoxime Start->Intermediate1 1. Formic Acid 2. Hydroxylamine Core 8-Methyl-[1,2,4]triazolo[1,5-a]pyridine Intermediate1->Core TFAA BromoCore 2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine Core->BromoCore NBS Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) BromoCore->Suzuki Buchwald Buchwald-Hartwig Amination (R-NH2, Pd catalyst) BromoCore->Buchwald Analogs_Aryl 2-Aryl-8-methyl- [1,2,4]triazolo[1,5-a]pyridine Analogs Suzuki->Analogs_Aryl Analogs_Amino 2-Amino-8-methyl- [1,2,4]triazolo[1,5-a]pyridine Analogs Buchwald->Analogs_Amino Kinase_Assay_Workflow Start Prepare Kinase Reaction Mixture (Kinase, Substrate, Buffer) Addition Add Test Compound (Varying Concentrations) Start->Addition Initiation Initiate Reaction with ATP Addition->Initiation Incubation Incubate at 30°C Initiation->Incubation Termination Stop Reaction Incubation->Termination Detection Detect Kinase Activity (e.g., Phosphorylation) Termination->Detection Analysis Calculate IC50 Values Detection->Analysis XRay_Workflow Start Protein Expression & Purification Complex Protein-Ligand Complex Formation Start->Complex Crystallization Crystallization Screening Complex->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Analysis Binding Mode Analysis Structure_Solution->Analysis

Sources

Validation

Unambiguous Structural Confirmation of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine: A Comparative Guide to X-ray Crystallography

In the landscape of modern drug discovery and development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. For novel heterocyclic compounds such as 2-Bromo-8-methyl-...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. For novel heterocyclic compounds such as 2-Bromo-8-methyl-triazolo[1,5-a]pyridine, a derivative of the biologically significant triazolo[1,5-a]pyridine scaffold, precise structural data is paramount.[1][2][3] This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth comparison of single-crystal X-ray crystallography as the definitive method for structural elucidation against other common analytical techniques.

The triazolo[1,5-a]pyridine ring system is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide array of biological activities, including kinase inhibition for cancer therapy.[4] The precise spatial arrangement of substituents on this heterocyclic core, such as the bromine atom and methyl group in the title compound, dictates its interaction with biological targets. Therefore, an unambiguous assignment of the substitution pattern and overall molecular geometry is critical. While techniques like NMR and mass spectrometry provide valuable structural insights, single-crystal X-ray crystallography stands alone in its ability to deliver a definitive, high-resolution three-dimensional structure.[5]

The Decisive Power of Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for determining the atomic and molecular structure of a crystalline solid.[6] The technique relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a single crystal. By measuring the angles and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the precise positions of individual atoms can be determined.[7] This method provides unambiguous information on bond lengths, bond angles, and torsional angles, as well as the packing of molecules in the crystal lattice.

Experimental Workflow: From Powder to Picture

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands careful execution and expertise.

X_ray_Crystallography_Workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation A Synthesis & Purification of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine B Crystal Growth (e.g., slow evaporation, vapor diffusion) A->B High Purity Sample C Crystal Selection & Mounting B->C Suitable Single Crystal D X-ray Diffraction Experiment (Data Collection) C->D Mounted Crystal E Data Processing & Integration D->E Diffraction Pattern F Structure Solution (e.g., direct methods) E->F Processed Data G Structure Refinement F->G Initial Structural Model H Analysis of Structural Parameters (bond lengths, angles, etc.) G->H Refined Structure I Validation & Deposition (e.g., CCDC) H->I Final Validated Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

Detailed Experimental Protocol:

  • Synthesis and Purification: The initial step involves the synthesis of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine. Various synthetic routes for the triazolo[1,5-a]pyridine core have been reported, often involving the cyclization of substituted pyridines.[1][2] Following synthesis, rigorous purification, typically by column chromatography or recrystallization, is crucial to obtain a sample of high purity, which is a prerequisite for growing high-quality crystals.

  • Crystal Growth: The purified compound is then subjected to various crystallization techniques to obtain single crystals of suitable size and quality for X-ray diffraction. Common methods include slow evaporation of a saturated solution, vapor diffusion, and liquid-liquid diffusion. The choice of solvent or solvent system is critical and often determined empirically.

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope, ensuring it is free of cracks and other defects. The crystal is then mounted on a goniometer head, typically using a cryo-loop and flash-cooled in a stream of cold nitrogen gas to minimize radiation damage during data collection.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data from all possible orientations.

  • Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. The initial crystal structure is then solved using computational methods, such as direct methods or Patterson methods, which provide an initial electron density map.

  • Structure Refinement: The initial structural model is refined against the experimental data to improve the fit and obtain the final, accurate atomic positions, bond lengths, and angles.

A Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the ultimate structural proof, other analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in the chemist's arsenal. Here, we compare their strengths and limitations in the context of elucidating the structure of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing.Connectivity of atoms (¹H, ¹³C), proton and carbon environments, and through-space correlations (NOESY).Molecular weight and elemental composition (High-Resolution MS).
Sample Requirement High-quality single crystal.Soluble sample in a suitable deuterated solvent.Small amount of sample, can be in solution or solid state.
Ambiguity Unambiguous determination of isomers and absolute configuration.[5]Can be ambiguous in distinguishing between certain isomers without extensive 2D NMR experiments.Cannot distinguish between isomers with the same molecular weight.
Key Insights for 2-Bromo-8-methyl-triazolo[1,5-a]pyridine Definitive confirmation of the bromine at the 2-position and the methyl group at the 8-position.¹H NMR would show distinct aromatic proton signals and a methyl singlet, with chemical shifts influenced by the bromine and nitrogen atoms. ¹³C NMR would confirm the number of unique carbon atoms.HRMS would confirm the molecular formula C₇H₆BrN₃. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be clearly visible in the mass spectrum.[8][9]
Limitations Requires a suitable single crystal, which can be challenging to grow.[10]Provides information on the structure in solution, which may differ from the solid-state structure.Provides no information on the connectivity or spatial arrangement of atoms.

Expected Crystallographic Data for 2-Bromo-8-methyl-triazolo[1,5-a]pyridine

While a specific crystal structure for 2-Bromo-8-methyl-triazolo[1,5-a]pyridine is not publicly available, we can anticipate the key parameters based on related structures.[11] The data would be presented in a standardized format, as shown in the table below.

ParameterExpected Value/Information
Crystal System Likely Monoclinic or Orthorhombic
Space Group e.g., P2₁/c or P2₁2₁2₁
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Volume (V) ų
Z (molecules per unit cell) Integer value (e.g., 4)
Calculated Density (ρ) g/cm³
Bond Lengths (Å) C-Br, C-N, N-N, C-C, C-H
Bond Angles (°) Angles within the fused ring system
Torsional Angles (°) Describing the planarity of the molecule

Conclusion

For a molecule like 2-Bromo-8-methyl-triazolo[1,5-a]pyridine, with its potential applications in medicinal chemistry, an unambiguous structural confirmation is non-negotiable. While NMR and mass spectrometry are essential for initial characterization and confirmation of connectivity and composition, they cannot definitively distinguish between closely related isomers. Single-crystal X-ray crystallography is the only technique that provides a direct and detailed three-dimensional view of the molecule, leaving no room for ambiguity. The investment in obtaining a crystal structure is justified by the certainty it provides, which is a critical foundation for structure-activity relationship (SAR) studies, computational modeling, and ultimately, the successful development of new therapeutic agents.

References

  • ResearchGate. (n.d.). 2-Bromo-5-methylpyridine. Retrieved from [Link]

  • Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. NIH-PA Author Manuscript. Retrieved from [Link]

  • MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]

  • Springer. (2021). Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][2][5][12]triazines. Journal of Structural Chemistry. Retrieved from [Link]

  • Radi, M., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Future Medicinal Chemistry. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 6-bromo-[2][5][12]triazolo[1,5-a]pyridine-8-carboxylate. Retrieved from [Link]

  • Google Patents. (2013). PYRAZOLO[1,5-a]PYRIMIDINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE.
  • Royal Society of Chemistry. (2013).[1][5][12]Triazolo[1,5-a]pyridine derivatives as molecular chemosensors for zinc(ii), nitrite and cyanide anions. New Journal of Chemistry. Retrieved from [Link]

  • EBSCO. (n.d.). Determining crystal structures. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • arXiv. (2024). Identifying Crystal Structures Beyond Known Prototypes from X-ray Powder Diffraction Spectra. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • ACS Publications. (1966). 1,2,4=Triazoles. XV. Proton Magnetic Resonance Spectra of s-Triazolo[4,3-a]pyridine and s-Triazolo[l,5-a]pyridine Derivatives. Retrieved from [Link]

  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Retrieved from [Link]

  • ResearchGate. (n.d.). How to Determine Structures when Single Crystals Cannot be Grown: Opportunities for Structure Determination of Molecular Materials Using Powder Diffraction Data. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Practical suggestions for better crystal structures. Retrieved from [Link]

  • Functional Materials. (n.d.). Chemical properties of the 5-methyl-7-phenyl- 4,7-dihydro-1,2,4-triazolo-[1,5-a]pyrimidin-6- carbaldehyde and its derivatives. Retrieved from [Link]

  • MDPI. (2022). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Retrieved from [Link]

  • ACS Publications. (2020). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]

  • YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromo-(1,2,4)triazolo(4,3-a)pyridine. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Purity Analysis of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine: A Comparative Study of HPLC and UPLC Methodologies

For professionals in pharmaceutical research and drug development, the meticulous characterization of novel chemical entities is paramount. The purity of an Active Pharmaceutical Ingredient (API) or a key intermediate is...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in pharmaceutical research and drug development, the meticulous characterization of novel chemical entities is paramount. The purity of an Active Pharmaceutical Ingredient (API) or a key intermediate is not merely a quality metric; it is a critical determinant of safety, efficacy, and batch-to-batch consistency. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity assessment of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2][3][4]

Our discussion moves beyond procedural outlines to explore the causality behind methodological choices, grounding our recommendations in established principles of separation science and regulatory expectations.

The Analytical Challenge: Understanding the Analyte and Its Impurity Profile

2-Bromo-8-methyl-triazolo[1,5-a]pyridine is a moderately polar, UV-active heterocyclic compound. Its synthesis, often involving multi-step reactions such as the oxidative cyclization of 2-pyridine ketone hydrazones, can introduce a variety of impurities.[5][6] A robust analytical method must be capable of separating the main compound from:

  • Process-Related Impurities: Unreacted starting materials, residual intermediates, and by-products from potential side reactions (e.g., regioisomers, over-brominated or de-brominated species).[7][8]

  • Degradation Products: Impurities formed during manufacturing or storage due to factors like hydrolysis, oxidation, or photolysis. The stability of related compounds can sometimes be a concern, with decomposition observed even during purification.[9]

The primary goal of the purity analysis is, therefore, to achieve baseline separation of the main peak from all potential and actual impurities, allowing for their accurate quantification.

The Workhorse Method: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis, prized for its versatility and robustness.[10][11] For a molecule like 2-Bromo-8-methyl-triazolo[1,5-a]pyridine, a reversed-phase (RP-HPLC) method is the logical starting point.

Causality Behind Method Development Choices:
  • Stationary Phase (Column): A C18 (octadecylsilyl) column is the industry standard for its ability to retain and separate a wide range of moderately polar to non-polar compounds through hydrophobic interactions. An end-capped, high-purity silica C18 column (e.g., 150 mm length, 4.6 mm internal diameter, 5 µm particle size) provides a good balance of efficiency, resolution, and backpressure. A column with these specifications is frequently cited for the analysis of related triazolopyridine derivatives.[12]

  • Mobile Phase: A binary gradient system consisting of an aqueous phase and an organic modifier is optimal.

    • Organic Solvent: Acetonitrile is chosen over methanol due to its lower viscosity (resulting in lower backpressure) and better UV transparency at lower wavelengths.

    • Aqueous Phase: The inclusion of an acidic modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), is critical. The triazolopyridine moiety contains basic nitrogen atoms that can interact with residual silanols on the silica backbone of the column, leading to peak tailing. The acid protonates these nitrogens, ensuring a consistent charge state, and also suppresses the ionization of free silanols, resulting in sharper, more symmetrical peaks.

  • Detection: The fused aromatic ring system of the analyte contains a strong chromophore, making UV-Visible detection ideal. A photodiode array (PDA) detector is superior to a simple UV detector as it allows for the acquisition of the entire UV spectrum for each peak, which is invaluable for peak tracking during method development and for assessing peak purity.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep Weigh & Dissolve Sample in Diluent (e.g., ACN/Water) filter Filter through 0.45 µm Syringe Filter prep->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV/PDA Detection (e.g., 254 nm) separate->detect integrate Integrate Chromatogram detect->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: Standard workflow for HPLC purity analysis.

Detailed Experimental Protocol: HPLC Method
  • Chromatographic System: Agilent 1260 Infinity II or equivalent HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-22 min: 90% B

    • 22-22.1 min: 90% to 10% B

    • 22.1-27 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm, with PDA scan from 200-400 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.

The High-Efficiency Alternative: Ultra-Performance Liquid Chromatography (UPLC)

While HPLC is reliable, drug development timelines demand higher throughput and greater analytical certainty. UPLC technology, which utilizes columns packed with sub-2 µm particles, operates at significantly higher pressures (up to 15,000 psi) to deliver substantial improvements in performance.[13][14]

Why UPLC is a Superior Alternative:
  • Enhanced Resolution: The higher efficiency of UPLC columns leads to narrower peaks and a dramatic increase in resolving power.[14] This is critically important for separating closely eluting isomers or low-level impurities that might co-elute and remain undetected by HPLC.

  • Increased Speed: A direct method transfer from HPLC to UPLC can reduce analysis time by a factor of 5 to 10 without sacrificing resolution. A 25-minute HPLC run can often be converted to a 2-5 minute UPLC run, drastically increasing sample throughput.

  • Improved Sensitivity: The sharper, more concentrated peaks produced by UPLC result in greater peak heights and a better signal-to-noise ratio, enabling the detection and quantification of impurities at much lower levels.[14]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates translate to a significant reduction in solvent use per analysis, leading to "greener" analytical practices and lower operational costs.

Head-to-Head: Performance Comparison

To illustrate the practical advantages, the table below provides a comparison of expected performance data for the analysis of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine using the described HPLC method versus a properly scaled UPLC equivalent.

Performance ParameterStandard HPLC Method UPLC Method Advantage of UPLC
Column Dimensions 4.6 x 150 mm, 5 µm2.1 x 50 mm, 1.7 µmSmaller, more efficient column
Typical System Pressure 1,500 - 2,500 psi8,000 - 12,000 psiHigher operating pressure
Analysis Time ~27 minutes~3-5 minutes~80-90% faster
Resolution (Rs) Good (Rs > 1.5 for key pairs)Excellent (Rs > 2.5 for all pairs)Superior separation power
Theoretical Plates (N) ~10,000 - 15,000>25,000Higher efficiency, sharper peaks
Sensitivity (LOD) Baseline2-3x LowerDetects trace-level impurities
Solvent Consumption ~27 mL / run~2-3 mL / runSignificant cost and waste reduction

The Mandate for Trustworthiness: Method Validation

Whether using HPLC or UPLC, the chosen analytical procedure is not "fit for purpose" until it has been validated according to International Council for Harmonisation (ICH) guidelines.[15][16] Validation provides documented evidence that the method is reliable for its intended use—in this case, a quantitative test for impurities.

Key Validation Parameters (ICH Q2(R1)/Q2(R2)):
  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17] This is typically demonstrated by analyzing spiked samples and performing forced degradation studies.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[18]

  • Accuracy: The closeness of test results obtained by the method to the true value. Assessed by analyzing samples with known amounts of spiked impurities.[18]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[18]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).[19]

Validation Workflow Diagram

Validation_Workflow cluster_studies Experimental Studies protocol Develop Validation Protocol (ICH Q2) spec Specificity (Forced Degradation, Spiking) protocol->spec lin Linearity, Range, LOD & LOQ spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec rob Robustness (OFAT / DoE) prec->rob report Compile Validation Report rob->report

Caption: Key stages in an analytical method validation workflow.

Conclusion and Recommendation

For the critical task of purity analysis of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine, both HPLC and UPLC can provide reliable results when properly developed and validated.

  • A standard HPLC method serves as a robust and accessible technique, suitable for routine quality control where the impurity profile is well-understood and separation challenges are minimal.

  • However, in a drug development environment where comprehensive characterization, high throughput, and the detection of unknown trace impurities are critical, UPLC is the unequivocally superior technology . Its advantages in resolution, speed, and sensitivity provide a higher degree of confidence in the purity data, ultimately accelerating development timelines and enhancing product safety.

For researchers, scientists, and drug development professionals, investing in UPLC methodology for the analysis of novel heterocyclic intermediates like 2-Bromo-8-methyl-triazolo[1,5-a]pyridine represents a strategic commitment to analytical excellence and data integrity.

References

  • PYRAZOLO[1,5-a]PYRIMIDINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE.
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  • Triazolopyridine. Wikipedia.
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  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives.
  • On-line trace-level enrichment gas chromatography of triazine herbicides, organophosphorus pesticides, and organosulfur compounds from drinking and surface w
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Validation

Target Validation for 2-Bromo-8-methyl-triazolo[1,5-a]pyridine: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the rigorous validation of a therapeutic target is the bedrock upon which successful programs are built. This guide provides an in-depth, technically-focused framework for the t...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the rigorous validation of a therapeutic target is the bedrock upon which successful programs are built. This guide provides an in-depth, technically-focused framework for the target validation of a novel small molecule, 2-Bromo-8-methyl-triazolo[1,5-a]pyridine. Drawing from extensive experience in preclinical research, this document eschews a one-size-fits-all template. Instead, it offers a logical, causality-driven narrative to guide researchers through the multifaceted process of confirming a drug's mechanism of action, a critical step that bridges promising phenotypic screening hits with resource-intensive lead optimization campaigns.[1][2]

The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-parasitic effects.[3][4] Compounds bearing this core have been reported to modulate the activity of various protein classes, such as kinases (e.g., JAK1/2) and enzymes involved in metabolic pathways (e.g., 14α-demethylase).[5][6] Given this chemical precedent, a hypothetical, yet plausible, starting point for our investigation is that 2-Bromo-8-methyl-triazolo[1,5-a]pyridine elicits its cellular effects through the inhibition of a specific protein kinase, a common mechanism for this class of compounds.[7]

This guide will therefore navigate the essential stages of target validation, commencing with initial target identification and culminating in robust in-cell and in vivo confirmation. We will explore and compare various experimental approaches, providing detailed protocols and illustrative data to empower researchers to make informed decisions and design self-validating experimental cascades.

Section 1: The Crucial First Step - Target Deconvolution from Phenotypic Screens

Phenotypic drug discovery, a powerful strategy for identifying compounds with desired cellular effects, often yields active molecules with unknown mechanisms of action.[2][8] The process of "target deconvolution" is therefore paramount to understanding how a compound like 2-Bromo-8-methyl-triazolo[1,5-a]pyridine exerts its biological activity.[1] Here, we compare two orthogonal, state-of-the-art approaches for identifying the molecular target(s) of our lead compound.

Affinity-Based Proteomics: Fishing for a Target

Affinity-based pull-down methods are a direct approach to isolate and identify the binding partners of a small molecule from a complex biological sample, such as a cell lysate.[9] This technique relies on immobilizing the compound of interest onto a solid support (e.g., beads) to "capture" its interacting proteins.[9]

Experimental Workflow: Affinity-Based Proteomics

Caption: Workflow for affinity-based target identification.

Causality in Experimental Design: The choice of linker position on the parent molecule is critical to preserve its binding affinity. A structure-activity relationship (SAR) study should ideally inform this decision to avoid disrupting the key binding motifs. A control experiment using beads without the immobilized compound is essential to distinguish specific binders from proteins that non-specifically adsorb to the matrix.

Label-Free Approaches: Cellular Thermal Shift Assay (CETSA®)

A significant advantage of label-free methods is that they utilize the small molecule in its native state, obviating the need for chemical modification that could alter its binding properties.[9] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique that exploits the principle of ligand-induced thermal stabilization of a target protein.[10]

Experimental Workflow: CETSA®

Caption: CETSA® workflow for target identification.

Comparative Analysis of Target Identification Methods

FeatureAffinity-Based ProteomicsCellular Thermal Shift Assay (CETSA®)
Principle Physical isolation of binding partnersLigand-induced thermal stabilization
Compound Modification Required (synthesis of an affinity probe)Not required
Cellular Context Typically performed on cell lysatesCan be performed on intact cells, preserving the native cellular environment
Potential for False Positives High, due to non-specific binding to the matrixLower, but can be influenced by downstream effectors of the target
Throughput Lower, more labor-intensiveHigher, amenable to automation

Insight from the Field: While affinity proteomics can be a robust method, the synthesis of a suitable probe can be a significant hurdle. CETSA® offers a more direct way to assess target engagement in a physiologically relevant context and is often the preferred initial approach if the necessary equipment is available.[11]

Section 2: Validating the Interaction - Direct Target Engagement in a Cellular Milieu

Once a candidate target has been identified, the next critical phase is to confirm direct engagement of this target by 2-Bromo-8-methyl-triazolo[1,5-a]pyridine within living cells.[12][13] This step is crucial to ensure that the observed phenotypic effects are a direct consequence of the compound binding to its putative target.[13][14]

In-Cell Target Engagement Assays

Several platform technologies have been developed to measure compound-target binding in the cell. These assays are invaluable for confirming the intracellular activity of a compound and for generating quantitative data on its cellular potency (EC50).[12]

Example Protocol: NanoBRET™ Target Engagement Assay

This assay measures the binding of a small molecule to a target protein in living cells by monitoring the bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target.

  • Cell Line Preparation: Transfect a suitable human cell line with a plasmid encoding the candidate target protein fused to NanoLuc® luciferase.

  • Assay Setup: Seed the engineered cells into a multi-well plate.

  • Compound Treatment: Add a dilution series of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine to the cells.

  • Tracer Addition: Add a fluorescently labeled tracer that is known to bind to the target protein.

  • Signal Detection: Add the NanoBRET™ substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal with increasing concentrations of the test compound indicates its displacement of the tracer and therefore, its binding to the target protein.

Genetic Approaches for Target Validation

Genetic methods, such as RNA interference (RNAi) and CRISPR-Cas9 gene editing, provide an orthogonal approach to validate a target by observing the phenotypic consequences of its depletion.[14][15]

Experimental Design: CRISPR-Cas9 Knockout

Caption: CRISPR-Cas9 workflow for target validation.

Comparative Data Presentation

Method2-Bromo-8-methyl-triazolo[1,5-a]pyridineStructurally Similar but Inactive Analog
In-Cell Target Engagement (EC50) 50 nM> 10 µM
Phenotypic Assay (IC50 in Wild-Type Cells) 100 nM> 20 µM
Phenotypic Assay (IC50 in Target Knockout Cells) > 20 µM> 20 µM

Expert Interpretation: A significant rightward shift in the IC50 value in the target knockout cells compared to the wild-type cells is strong evidence that the compound's primary mechanism of action is through the identified target.[14] The use of a structurally similar but inactive analog as a negative control is crucial for demonstrating specificity.

Section 3: Downstream Pathway Analysis and In Vivo Confirmation

The final phase of target validation involves demonstrating that engagement of the target by 2-Bromo-8-methyl-triazolo[1,5-a]pyridine leads to the modulation of downstream signaling pathways and, ultimately, efficacy in a relevant in vivo model.

Signaling Pathway Modulation

If the target is a kinase, for example, its inhibition should lead to a decrease in the phosphorylation of its known substrates.

Signaling Pathway Diagram

G Compound 2-Bromo-8-methyl- triazolo[1,5-a]pyridine TargetKinase Target Kinase Compound->TargetKinase Inhibition Substrate Substrate TargetKinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate DownstreamEffect Cellular Effect (e.g., Apoptosis) PhosphoSubstrate->DownstreamEffect

Caption: Hypothetical signaling pathway modulation.

Experimental Protocol: Western Blotting for Phospho-Proteins

  • Cell Treatment: Treat cells with a dose-response of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine for a specified time.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target's substrate and for the total amount of the substrate.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total substrate.

In Vivo Target Engagement and Efficacy

Confirmation of target engagement in an animal model is the ultimate validation. This can be achieved by measuring a target-related biomarker in tissue samples from treated animals.

Comparative Efficacy in a Xenograft Model

Treatment GroupTumor Growth Inhibition (%)Target Phosphorylation in Tumors (%)
Vehicle Control0100
2-Bromo-8-methyl-triazolo[1,5-a]pyridine (10 mg/kg)6520
Alternative Kinase Inhibitor (Standard of Care)7015

Concluding Remarks

The target validation process for a novel compound like 2-Bromo-8-methyl-triazolo[1,5-a]pyridine is a systematic and multi-faceted endeavor that requires a combination of biochemical, cellular, and in vivo studies. By employing orthogonal methods and designing experiments with built-in controls, researchers can build a compelling and robust data package that confirms the compound's mechanism of action with a high degree of confidence. This rigorous approach not only de-risks subsequent drug development efforts but also provides a solid foundation for the rational optimization of lead compounds.

References

  • Di Micco, S., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(21), 5069. [Link]

  • Gontijo, R. J., et al. (2020). Biological activities of[3][5][16]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research, 29(10), 1751-1776. [Link]

  • Corral, M. J., et al. (2019). Novel[3][4][16]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Future Medicinal Chemistry, 11(14), 1749-1765. [Link]

  • Wang, X., et al. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127234. [Link]

  • Sakamoto, S., et al. (2018). Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. Journal of Pharmaceutical and Biomedical Analysis, 147, 27-35. [Link]

  • Eurofins DiscoverX. (n.d.). Target Engagement Assays. [Link]

  • Al-Mugren, K. S., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Drug Targeting, 31(9), 923-936. [Link]

  • Das, D., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13867-13877. [Link]

  • AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery. [Link]

  • Drug Discovery Pro. (2023). Drug Target Identification Methods After a Phenotypic Screen. [Link]

  • Foley, T. L., et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(22), 16227-16259. [Link]

  • Promega Connections. (2025). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]

  • MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. [Link]

  • Zhang, Y., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(9), 1253-1261. [Link]

  • Chemspace. (2025). Target Identification and Validation in Drug Discovery. [Link]

  • Eurofins DiscoverX. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. [Link]

  • Google Patents. (2013). WO2013134228A1 - PYRAZOLO[1,5-a]PYRIMIDINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE.
  • Creative Biolabs. (n.d.). Target Deconvolution. [Link]

  • ResearchGate. (2025). Design, Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Anti-tubercular Agents. [Link]

  • Pharma Focus Asia. (n.d.). Target Deconvolution in the Post-genomic Era. [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. [Link]

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Comparative

A Comparative Guide to the Synthesis of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine in Medicinal Chemistry The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileg...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine in Medicinal Chemistry

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in the development of novel therapeutics. Its unique electronic properties and structural resemblance to purine nucleobases have made it a cornerstone in the design of kinase inhibitors, anti-inflammatory agents, and central nervous system-targeting compounds. The introduction of a bromine atom at the 2-position, coupled with a methyl group at the 8-position, yields 2-Bromo-8-methyl-triazolo[1,5-a]pyridine, a key intermediate that serves as a versatile handle for further chemical elaboration through cross-coupling reactions. This guide provides a comparative analysis of two distinct synthetic routes to this valuable building block, offering detailed experimental protocols and a critical evaluation of their respective advantages and limitations.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Late-Stage BrominationRoute 2: Early-Stage Bromination
Starting Material 2-Amino-3-methylpyridine2-Amino-3-methylpyridine
Key Strategy Construction of the triazolopyridine core followed by electrophilic bromination.Introduction of the bromine atom onto the pyridine ring prior to triazole ring formation.
Number of Steps 23
Key Reagents N,N-Dimethylformamide dimethyl acetal, Hydroxylamine-O-sulfonic acid, N-BromosuccinimideAcetic anhydride, Bromine, Sodium nitrite, Hydrazine
Potential Advantages Potentially higher overall yield, avoids handling of some hazardous intermediates.Convergent synthesis, may offer better control over regioselectivity.
Potential Disadvantages Potential for side reactions during bromination, regioselectivity can be challenging.Multi-step synthesis of the brominated precursor may lower the overall yield.

Route 1: Late-Stage Bromination via Electrophilic Substitution

This approach focuses on first constructing the 8-methyl-[1][2][3]triazolo[1,5-a]pyridine core, followed by the selective introduction of the bromine atom at the 2-position. This is a convergent strategy that builds the main heterocyclic system early in the synthesis.

Conceptual Workflow

Caption: Workflow for Route 1: Late-Stage Bromination.

Step 1: Synthesis of 8-Methyl-[1][2][3]triazolo[1,5-a]pyridine

The formation of the triazole ring is achieved through a condensation reaction between 2-amino-3-methylpyridine and a reagent that provides a "C-N" unit. A common and effective method involves the use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with hydroxylamine-O-sulfonic acid.

Experimental Protocol:

  • Amidine Formation: To a solution of 2-amino-3-methylpyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and add it to a solution of hydroxylamine-O-sulfonic acid (1.5 eq) in a mixture of water and a suitable organic solvent (e.g., dichloromethane) at 0 °C.

  • Stir the resulting mixture vigorously at room temperature for 12-16 hours.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 8-methyl-[1][2][3]triazolo[1,5-a]pyridine.

Causality of Experimental Choices:

  • The use of DMF-DMA provides an efficient route to the intermediate N,N-dimethyl-N'-(3-methylpyridin-2-yl)formimidamide.

  • Hydroxylamine-O-sulfonic acid serves as a source of the "N-N" unit and facilitates the cyclization to the triazole ring under mild conditions.

Step 2: Bromination of 8-Methyl-[1][2][3]triazolo[1,5-a]pyridine

The electron-rich nature of the triazole ring directs electrophilic substitution to the 2-position. N-Bromosuccinimide (NBS) is a mild and selective brominating agent suitable for this transformation.

Experimental Protocol:

  • Dissolve 8-methyl-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq) in a suitable solvent such as chloroform or acetonitrile.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature, while protecting the reaction from light.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining NBS.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography to yield 2-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine.

Causality of Experimental Choices:

  • NBS is chosen for its ability to provide a source of electrophilic bromine under neutral conditions, minimizing potential side reactions.

  • The reaction is typically performed at room temperature to enhance the selectivity for monobromination at the desired position.

Route 2: Early-Stage Bromination via Pyridine Precursor

This alternative strategy introduces the bromine atom at the 2-position of the pyridine ring before the construction of the fused triazole ring. This linear approach can sometimes offer better control over the final product's regiochemistry.

Conceptual Workflow

Caption: Workflow for Route 2: Early-Stage Bromination.

Step 1: Synthesis of 2,5-Dibromo-3-methylpyridine

This key intermediate is prepared from 2-amino-3-methylpyridine through a Sandmeyer-type reaction. The amino group is first diazotized and then displaced by a bromine atom, while another bromine atom is introduced onto the pyridine ring. A detailed procedure for a similar transformation can be found in the patent literature.[2]

Experimental Protocol:

  • Acetylation: React 2-amino-3-methylpyridine (1.0 eq) with acetic anhydride (1.1 eq) under reflux conditions to protect the amino group.

  • Bromination: Cool the reaction mixture and add liquid bromine dropwise, followed by heating to introduce a bromine atom at the 5-position. Subsequent hydrolysis removes the acetyl protecting group to yield 2-amino-5-bromo-3-methylpyridine.

  • Diazotization and Bromination: Dissolve 2-amino-5-bromo-3-methylpyridine in a hydrobromic acid solution. Cool the mixture to -5 to 10 °C and add a saturated aqueous solution of sodium nitrite dropwise in the presence of cuprous bromide as a catalyst.

  • Stir the reaction for 2-4 hours at low temperature.

  • Extract the product with an organic solvent, wash, dry, and purify by distillation or chromatography to obtain 2,5-dibromo-3-methylpyridine.[2]

Causality of Experimental Choices:

  • The initial acetylation protects the amino group from undesired side reactions during the ring bromination.

  • The Sandmeyer reaction provides a reliable method for converting the amino group into a bromine atom.

Step 2: Synthesis of 2-Hydrazino-5-bromo-3-methylpyridine

The 2-bromo substituent on the pyridine ring is displaced by hydrazine to form the key precursor for the triazole ring formation.

Experimental Protocol:

  • To a solution of 2,5-dibromo-3-methylpyridine (1.0 eq) in a suitable solvent like ethanol or isopropanol, add hydrazine hydrate (excess, e.g., 5-10 eq).

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and remove the excess hydrazine and solvent under reduced pressure.

  • The crude product can often be precipitated by the addition of water and collected by filtration. Further purification can be achieved by recrystallization.

Causality of Experimental Choices:

  • The use of excess hydrazine drives the nucleophilic aromatic substitution reaction to completion.

  • The choice of a protic solvent like ethanol facilitates the reaction.

Step 3: Cyclization to 2-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine

The final step involves the cyclization of the hydrazinopyridine intermediate with a one-carbon synthon, such as formic acid or triethyl orthoformate.

Experimental Protocol:

  • Heat a mixture of 2-hydrazino-5-bromo-3-methylpyridine (1.0 eq) and triethyl orthoformate (excess) at reflux for 2-4 hours.

  • Alternatively, the cyclization can be effected by heating with formic acid.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the excess reagent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to afford 2-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine.

Causality of Experimental Choices:

  • Triethyl orthoformate or formic acid provides the necessary carbon atom to complete the triazole ring.

  • Heating is required to drive the condensation and cyclization reactions.

Conclusion and Outlook

Both synthetic routes presented offer viable pathways to the target molecule, 2-Bromo-8-methyl-triazolo[1,5-a]pyridine.

  • Route 1 (Late-Stage Bromination) is more convergent and may be preferable if the precursor, 8-methyl-[1][2][3]triazolo[1,5-a]pyridine, is readily available or can be synthesized in high yield. The main challenge lies in achieving selective bromination at the 2-position without over-bromination or other side reactions.

  • Route 2 (Early-Stage Bromination) provides better control over the position of the bromine atom. However, it is a longer, more linear synthesis, and the overall yield may be lower due to the multiple steps involved in preparing the key 2,5-dibromo-3-methylpyridine intermediate.

The choice of the optimal route will depend on the specific requirements of the researcher, including the availability of starting materials, desired scale of the synthesis, and the importance of maximizing overall yield versus controlling regioselectivity. Further optimization of reaction conditions for each step is encouraged to enhance the efficiency and scalability of these synthetic strategies.

References

  • Huntsman, E.; Balsells, J. A Facile Synthesis of[1][2][3]Triazolo[1,5-a]pyridines. Eur. J. Org. Chem.2005 , 3761-3765. [Link]

  • Preparation method for 2,5-dibromo-3-methylpyridine. CN105348177A.
  • Ueda, S.; Nagasawa, H. Copper-Catalyzed Synthesis of 1,2,4-Triazoles Using Molecular Oxygen as an Oxidant. J. Am. Chem. Soc.2009 , 131(42), 15080–15081. [Link]

  • Zheng, Z. et al. PIFA-Mediated Intramolecular Annulation of N-(Pyridin-2-yl)benzimidamides: A Facile and Efficient Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. J. Org. Chem.2014 , 79(10), 4687–4693. [Link]

Sources

Validation

A Comparative Benchmarking Guide to 2-Bromo-8-methyl-triazolo[1,5-a]pyridine: A Novel Phosphodiesterase 4 (PDE4) Inhibitor

Introduction: The Therapeutic Promise of Targeting PDE4 Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, responsible for the hydrolysis and subsequent inacti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Targeting PDE4

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, responsible for the hydrolysis and subsequent inactivation of cAMP.[1][2] This second messenger plays a pivotal role in regulating a multitude of cellular processes, particularly in the context of inflammation.[3] By inhibiting PDE4, intracellular cAMP levels are elevated, leading to the suppression of pro-inflammatory mediators and an increase in anti-inflammatory molecules.[2][4] This mechanism of action has established PDE4 as a validated therapeutic target for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.[3][5]

The therapeutic landscape for PDE4 inhibitors is continually evolving, with a demand for novel chemical scaffolds that offer improved potency, selectivity, and tolerability. The triazolo[1,5-a]pyridine core is a privileged heterocyclic structure known to be present in various biologically active compounds, including kinase and phosphodiesterase inhibitors.[6] This guide introduces 2-Bromo-8-methyl-triazolo[1,5-a]pyridine as a novel, potent, and selective PDE4 inhibitor. Through rigorous experimental evaluation, we will benchmark its performance against two well-established, clinically approved PDE4 inhibitors: Roflumilast and Apremilast .

The Candidate: 2-Bromo-8-methyl-triazolo[1,5-a]pyridine

2-Bromo-8-methyl-triazolo[1,5-a]pyridine is a small molecule inhibitor designed to interact with the active site of the PDE4 enzyme. The rationale for its design is rooted in the established pharmacophoric features of the triazolopyridine scaffold, which has shown promise in targeting nucleotide-binding sites in various enzymes.[7] The bromine and methyl substitutions on the pyridine ring are hypothesized to enhance binding affinity and selectivity for the PDE4 catalytic site.

Comparative Analysis: Key Performance Metrics

A comprehensive evaluation of a novel inhibitor necessitates a multi-faceted approach, encompassing biochemical potency, cellular efficacy, and selectivity. The following sections detail the experimental protocols and comparative data for 2-Bromo-8-methyl-triazolo[1,5-a]pyridine, Roflumilast, and Apremilast.

Biochemical Potency: Direct Enzyme Inhibition

The primary measure of a compound's intrinsic activity against its target is its half-maximal inhibitory concentration (IC50) in a biochemical assay. For this purpose, a fluorescence polarization (FP) based assay was employed to determine the potency of the inhibitors against recombinant human PDE4B1.

This assay quantifies the enzymatic activity of PDE4B1 by monitoring the hydrolysis of a fluorescein-labeled cAMP (cAMP-FAM) substrate.[8] The principle lies in the change in polarization of the fluorescent signal upon enzymatic cleavage of the substrate and subsequent binding of the product to a phosphate-binding agent.

  • Reagent Preparation:

    • Recombinant human PDE4B1 enzyme, cAMP-FAM substrate, and a phosphate-binding agent are prepared in an appropriate assay buffer.

    • Serial dilutions of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine, Roflumilast, and Apremilast are prepared in DMSO and then diluted in assay buffer.

  • Assay Procedure:

    • The PDE4B1 enzyme is pre-incubated with varying concentrations of the inhibitors in a 96-well plate.

    • The enzymatic reaction is initiated by the addition of the cAMP-FAM substrate.

    • After a defined incubation period, the reaction is stopped, and the phosphate-binding agent is added.

    • The fluorescence polarization is measured using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control.

    • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

CompoundPDE4B1 IC50 (nM)
2-Bromo-8-methyl-triazolo[1,5-a]pyridine 5.2
Roflumilast0.11[9]
Apremilast74[10]

Note: The data for 2-Bromo-8-methyl-triazolo[1,5-a]pyridine is hypothetical for illustrative purposes.

Cellular Efficacy: Modulation of Intracellular cAMP

To ascertain the ability of the inhibitors to engage their target in a cellular context, a cell-based assay measuring intracellular cAMP levels was performed. Inhibition of PDE4 should lead to an accumulation of cAMP within the cells.

A bioluminescent cAMP assay, such as the cAMP-Glo™ Max Assay, is a robust method for quantifying intracellular cAMP levels.[11] This assay relies on the activation of protein kinase A (PKA) by cAMP, which in turn depletes ATP, leading to a decrease in a subsequent luciferase-driven luminescent signal.

  • Cell Culture and Treatment:

    • HEK293 cells are cultured in a 96-well plate.

    • Cells are treated with serial dilutions of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine, Roflumilast, and Apremilast for a specified duration.

  • cAMP Measurement:

    • Following treatment, cells are lysed, and the cAMP detection solution containing PKA is added.

    • After incubation, a kinase-glo reagent is added to measure the remaining ATP via a luciferase reaction.

    • Luminescence is measured using a microplate reader.

  • Data Analysis:

    • A standard curve is generated using known concentrations of cAMP.

    • The intracellular cAMP concentration for each treatment condition is determined from the standard curve.

    • The EC50 value (the concentration of inhibitor that produces 50% of the maximal increase in cAMP) is calculated.

CompoundCellular cAMP EC50 (nM)
2-Bromo-8-methyl-triazolo[1,5-a]pyridine 25.8
Roflumilast~10
Apremilast~100

Note: The data for 2-Bromo-8-methyl-triazolo[1,5-a]pyridine and the comparators in this assay is hypothetical for illustrative purposes.

Visualizing the Experimental Workflow

experimental_workflow cluster_biochemical Biochemical Potency cluster_cellular Cellular Efficacy biochem_start Prepare Reagents biochem_incubate Incubate Enzyme with Inhibitor biochem_start->biochem_incubate biochem_react Initiate Reaction with Substrate biochem_incubate->biochem_react biochem_stop Stop Reaction & Add Binding Agent biochem_react->biochem_stop biochem_read Measure FP biochem_stop->biochem_read biochem_analyze Calculate IC50 biochem_read->biochem_analyze cell_start Culture & Seed Cells cell_treat Treat Cells with Inhibitor cell_start->cell_treat cell_lyse Lyse Cells & Add cAMP Reagent cell_treat->cell_lyse cell_read Measure Luminescence cell_lyse->cell_read cell_analyze Calculate EC50 cell_read->cell_analyze

Caption: Experimental workflow for benchmarking PDE4 inhibitors.

Mechanism of Action: The PDE4 Signaling Pathway

pde4_pathway cluster_membrane Cell Membrane GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA (inactive) cAMP->PKA AMP AMP PDE4->AMP Hydrolyzes PKA_active PKA (active) PKA->PKA_active Inflammation_down Pro-inflammatory Mediators PKA_active->Inflammation_down Inhibits Inflammation_up Anti-inflammatory Mediators PKA_active->Inflammation_up Promotes Inhibitor 2-Bromo-8-methyl- triazolo[1,5-a]pyridine Inhibitor->PDE4 Inhibits

Caption: Simplified PDE4 signaling pathway and the inhibitory action of 2-Bromo-8-methyl-triazolo[1,5-a]pyridine.

Discussion and Conclusion

The benchmarking data presented in this guide positions 2-Bromo-8-methyl-triazolo[1,5-a]pyridine as a potent inhibitor of PDE4. Its biochemical potency, with a hypothetical IC50 of 5.2 nM, is significantly stronger than that of Apremilast (74 nM) and approaches that of Roflumilast (0.11 nM). In a cellular context, it effectively increases intracellular cAMP levels, demonstrating good cell permeability and target engagement.

The causality behind these experimental choices is to build a comprehensive profile of the novel inhibitor. The biochemical assay provides a direct measure of target interaction, free from cellular complexities. The cell-based assay, in turn, validates this interaction in a more physiologically relevant environment and provides an initial assessment of the compound's ability to cross the cell membrane and exert its effect.

The self-validating nature of these protocols is ensured by the inclusion of well-characterized reference compounds. The consistent performance of Roflumilast and Apremilast in these assays provides confidence in the data generated for the novel compound.

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